molecular formula C10H21BClNO2 B588163 H-Boroproline Pinacol Hydrochloride CAS No. 123948-28-7

H-Boroproline Pinacol Hydrochloride

カタログ番号: B588163
CAS番号: 123948-28-7
分子量: 233.543
InChIキー: KACPBWGBUOFTBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Boroproline Pinacol Hydrochloride, also known as H-Boroproline Pinacol Hydrochloride, is a useful research compound. Its molecular formula is C10H21BClNO2 and its molecular weight is 233.543. The purity is usually 95%.
BenchChem offers high-quality H-Boroproline Pinacol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Boroproline Pinacol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8;/h8,12H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACPBWGBUOFTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747211
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123948-28-7
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of H-Boroproline Pinacol Hydrochloride?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to H-Boroproline Pinacol Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Boron in Modern Drug Discovery

The element boron, positioned next to carbon in the periodic table, possesses unique electronic characteristics that have made it an increasingly vital component in medicinal chemistry.[1] Unlike carbon, boron is an abiotic element, meaning it is not naturally found in biological systems, which can confer novel pharmacological properties and reduce metabolic liabilities.[2] The Lewis acidic nature of the boron atom allows it to form reversible covalent bonds with biological targets, a mechanism that has been successfully exploited in several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][3][4]

This guide focuses on a specific and important boron-containing compound: H-Boroproline Pinacol Hydrochloride . As a proline boronic acid analog, it serves as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and a key target for type 2 diabetes therapeutics.[5] The molecule's design incorporates a boronic acid pharmacophore protected as a pinacol ester. This "pro-drug" strategy enhances stability and bioavailability, allowing the active boronic acid to be released under physiological conditions.

This document provides a comprehensive overview of the core physical and chemical properties of H-Boroproline Pinacol Hydrochloride, detailed experimental protocols for its characterization, and insights into the scientific rationale behind these analytical methodologies. It is intended for researchers, chemists, and drug development professionals working with this and similar boronic acid derivatives.

Section 1: Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development, informing everything from storage and handling to formulation and analytical method development.

Identification and Structural Characteristics

H-Boroproline Pinacol Hydrochloride is structurally characterized by a pyrrolidine ring (the core of a proline amino acid) where the carboxylic acid is replaced by a boronic acid group. This boronic acid is protected by a pinacol group, forming a five-membered dioxaborolane ring. The pyrrolidine nitrogen is protonated, forming a hydrochloride salt.

Figure 1: Structure of H-Boroproline Pinacol Hydrochloride

Table 1: Compound Identification

Property Value Source(s)
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride [6]
Synonyms H-BoroPro(pin)-OH HCl, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride [5]
CAS Number 123948-28-7 [5]
Molecular Formula C₁₀H₂₀BNO₂・HCl (or C₁₀H₂₁BClNO₂) [5][6]

| Molecular Weight | 233.54 g/mol |[5][6] |

Physical Properties

The physical properties dictate the compound's state, appearance, and solubility, which are critical for handling, storage, and experimental design.

Table 2: Physical Property Summary

Property Value Remarks
Appearance White to off-white solid Based on typical appearance of similar boronic esters.[7]
Melting Point Data not available Must be determined experimentally. Similar compounds have melting points ranging from 142-242°C.[7]
Solubility Data not available Expected to be soluble in polar organic solvents like methanol and DMSO. Solubility in aqueous solutions will be pH-dependent and complicated by hydrolysis.

| Storage | Store at -20°C or 2-8°C, under dry conditions. | Recommended to prevent degradation, particularly hydrolysis.[8] |

Section 2: Chemical Properties & Reactivity

The chemical behavior of H-Boroproline Pinacol Hydrochloride is dominated by the electrophilic nature of its boron center and the stability of the pinacol ester protecting group.

Hydrolytic Stability: The Core Challenge

The most significant chemical property of boronic acid pinacol esters is their susceptibility to hydrolysis. The B-O bonds in the dioxaborolane ring can be cleaved by water, leading to a reversible equilibrium between the ester and the free boronic acid (H-Boroproline) plus pinacol.

Hydrolysis Ester H-Boroproline Pinacol Ester (Stable, Less Polar) Acid H-Boroproline (Active, Polar) Ester->Acid Hydrolysis Water + 2 H₂O Acid->Ester Esterification Pinacol + Pinacol

Figure 2: Hydrolysis Equilibrium of H-Boroproline Pinacol Ester

Causality and Implications:

  • Mechanism: The Lewis acidic (electron-deficient) sp²-hybridized boron atom is susceptible to nucleophilic attack by water. This initiates the cleavage of the B-O bonds.

  • Influencing Factors: The rate of hydrolysis is significantly influenced by pH, solvent, and temperature.[9] Acidic conditions can catalyze the hydrolysis, while basic conditions can lead to the formation of a more stable, sp³-hybridized boronate species.

  • Analytical Challenge: This inherent instability is the primary challenge in the analytical characterization of the compound, particularly with techniques like reverse-phase HPLC that use aqueous mobile phases.[2][3][10] On-column hydrolysis can lead to inaccurate quantification, showing a lower purity of the ester and the appearance of a boronic acid peak.[9][11]

Reactivity in Synthesis

While primarily used as a final active compound, the boronic ester moiety is a cornerstone of synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Should a researcher wish to further derivatize the compound (e.g., at the pyrrolidine nitrogen after deprotection/neutralization), the pinacol boronate can readily participate in C-C bond formation with aryl or vinyl halides.

Section 3: Experimental Protocols & Methodologies

The following protocols are designed to provide accurate and reproducible characterization of H-Boroproline Pinacol Hydrochloride, with a strong emphasis on mitigating the analytical challenges posed by its hydrolytic instability.

Protocol: Purity and Stability Analysis by RP-HPLC

This protocol is optimized to minimize on-column hydrolysis, ensuring an accurate assessment of the intact pinacol ester.

Expertise & Rationale: The key to success is preventing the ester from hydrolyzing before and during analysis. This is achieved by using a non-aqueous, aprotic diluent and a mobile phase without acidic modifiers.[2][3] Certain stationary phases with low silanol activity have also been shown to reduce on-column hydrolysis.[1][10][11]

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of H-Boroproline Pinacol Hydrochloride.

    • Dissolve in 1.0 mL of anhydrous acetonitrile (ACN). Do not use aqueous diluents. Vortex until fully dissolved.

    • Prepare samples immediately before injection to minimize degradation in the vial.

  • HPLC Instrumentation and Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[1]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH ~8-9 (unadjusted).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • The H-Boroproline Pinacol Hydrochloride should elute as a sharp, major peak.

    • The corresponding boronic acid, if present due to hydrolysis, will elute as an earlier, more polar peak.

    • Calculate purity based on the relative peak area of the pinacol ester.

Protocol: Structural Characterization by NMR Spectroscopy

NMR provides definitive structural confirmation. ¹H, ¹³C, and ¹¹B NMR are all valuable for characterizing this molecule.

Expertise & Rationale: Deuterated solvents must be anhydrous to prevent hydrolysis within the NMR tube. DMSO-d₆ is a good choice due to its ability to dissolve the hydrochloride salt and its low water content. ¹¹B NMR is particularly useful for confirming the presence and electronic state of the boron center.[12]

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.7 mL of anhydrous DMSO-d₆.

    • Use an NMR tube fitted with a cap to minimize atmospheric moisture exposure.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Expected Signals: Look for characteristic peaks corresponding to the pyrrolidine ring protons, the broad singlet for the 12 protons of the two gem-dimethyl groups on the pinacol moiety (~1.2-1.3 ppm), and the proton on the boron-bearing carbon.[13][14] The NH₂⁺ protons may appear as a broad signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Signals for the pyrrolidine carbons, the quaternary carbons of the pinacol group (~83-84 ppm), and the methyl carbons of the pinacol group (~24-25 ppm). The carbon atom directly attached to boron may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[15]

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • Expected Signal: A single, relatively sharp resonance between δ 20-35 ppm is expected for the sp²-hybridized, trigonal planar boron atom in the dioxaborolane ring.[13] Formation of an sp³-hybridized boronate adduct (e.g., with a Lewis base) would result in a significant upfield shift.[12]

Workflow: Assessing Compound Integrity

A robust workflow ensures that the material used in experiments is of high quality and that its behavior is well-understood.

Workflow cluster_0 Initial Characterization cluster_1 Stability & Solubility cluster_2 Experimental Use Start Receive Compound QC1 Visual Inspection (Appearance, Color) Start->QC1 QC2 Structure Verification (¹H, ¹³C, ¹¹B NMR) QC1->QC2 QC3 Purity Assessment (Optimized RP-HPLC) QC2->QC3 Stab Hydrolysis Study (Time course by HPLC in aqueous buffer) QC3->Stab Sol Solubility Test (Relevant biological buffers and organic solvents) QC3->Sol Use Proceed to Biological Assays or Synthetic Application Stab->Use Sol->Use

Figure 3: Recommended workflow for quality control and characterization.

References

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link][10][11]

  • Cui, P., & Le, T. X. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 223-229. [Link][2]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link][1]

  • Cui, P., & Le, T. X. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link][3]

  • Hosmane, N. S. (Ed.). (2011). Boron science: new technologies and applications. CRC press. [Link][16]

  • D'hooghe, M., & De Kimpe, N. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link][17]

  • Xu, J., Duran, D., & Mao, B. (2006). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Request PDF on ResearchGate. [Link][9]

  • Matteson, D. S., & Moody, R. J. (1980). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link][13]

  • DiTusa, M. R., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3788-3794. [Link][12]

  • Li, C. J., et al. (2019). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Nature Communications. [Link][15]

  • PubChem. (n.d.). H-Boroproline Pinacol Hydrochloride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link][6]

  • Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Magritek. [Link][14]

Sources

H-Boroproline Pinacol Hydrochloride structure and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to H-Boroproline Pinacol Hydrochloride: Structure, Properties, and Applications in Dipeptidyl Peptidase-IV Inhibition

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of H-Boroproline Pinacol Hydrochloride, a pivotal tool compound for researchers in metabolic diseases, immunology, and oncology. As a potent proline boronic acid analog, its primary utility lies in the specific and reversible covalent inhibition of Dipeptidyl Peptidase-IV (DPP-IV). This document delves into the compound's fundamental physicochemical properties, outlines a representative synthetic strategy, elucidates its mechanism of action at the molecular level, and provides a field-proven experimental protocol for its application in enzyme inhibition assays. The content herein is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to effectively utilize this compound and interpret their results with confidence.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of sound experimental design. H-Boroproline Pinacol Hydrochloride is the hydrochloride salt of a pyrrolidine ring substituted with a boronic acid protected as a pinacol ester. This ester form enhances the compound's stability and handling characteristics compared to the free boronic acid, which can be prone to dehydration and trimerization.

Chemical Structure and Nomenclature
  • Systematic Name (IUPAC): 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride[1]

  • Common Synonyms: H-Boroproline Pinacol Hydrochloride, (2S)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride[2][3]

  • CAS Number: 123948-28-7[2][3]

Chemical Structure of H-Boroproline Pinacol Hydrochloride
Core Properties Summary

The following table summarizes the key quantitative data for H-Boroproline Pinacol Hydrochloride. These parameters are essential for calculating concentrations, assessing purity, and understanding the compound's behavior in various experimental systems.

PropertyValueSource(s)
Molecular Weight 233.54 g/mol [1][2][4][5]
Molecular Formula C₁₀H₂₀BNO₂·HCl[2]
Appearance White to off-white solid[6]
Melting Point Not available[7]
Solubility Soluble in water, methanol, DMSO[8]
Storage Conditions Long-term: -20°C; Short-term: 2-8°C[7]
InChI Key KACPBWGBUOFTBL-UHFFFAOYSA-N[1]

Synthesis and Structural Verification

Rationale for Synthesis Strategy

The synthesis of α-aminoboronic acids presents unique challenges, primarily the instability of the final product. The pinacol ester serves as a robust protecting group for the boronic acid moiety. This protection prevents the boronic acid from undergoing dehydration to form boroxines (cyclic trimers) and facilitates purification via standard chromatographic techniques. The hydrochloride salt form improves the compound's crystallinity and stability for long-term storage. The synthesis logically proceeds by first establishing the core pyrrolidine structure, followed by borylation and protection.

Representative Synthesis Protocol

While multiple routes exist, a common approach involves the borylation of a suitable pyrrolidine precursor. The following protocol is a representative example based on established organometallic and borylation chemistry.[9][10]

Workflow for Synthesis of H-Boroproline Pinacol Hydrochloride

cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Directed Lithiation & Borylation cluster_2 Step 3: Esterification & Deprotection cluster_3 Step 4: Isolation P1 N-Boc-pyrrolidine P2 Lithiation with s-BuLi/ TMEDA at -78°C P1->P2 Introduce directing group P3 Quench with Triisopropyl borate B(O-iPr)3 P2->P3 Form C-B bond P4 Intermediate Borate Ester P3->P4 P5 Transesterification with Pinacol P4->P5 Form stable ester P6 N-Boc-Boroproline Pinacol Ester P5->P6 P7 Acidic Deprotection with HCl in Dioxane P6->P7 Remove Boc group P8 Final Product: H-Boroproline Pinacol HCl P7->P8 Precipitate & Isolate

Caption: A logical workflow for the synthesis of H-Boroproline Pinacol Hydrochloride.

  • Preparation of Precursor: Start with commercially available N-Boc-pyrrolidine. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine and a directing group for lithiation.

  • Directed Ortho-Lithiation: In an inert atmosphere and anhydrous THF, cool the N-Boc-pyrrolidine solution to -78°C. Add s-Butyllithium (s-BuLi) in the presence of TMEDA (tetramethylethylenediamine) to deprotonate the carbon adjacent to the nitrogen, forming a lithiated intermediate.

  • Borylation: Quench the lithiated intermediate by adding triisopropyl borate. This electrophilic boron source reacts with the carbanion to form a borate ester.

  • Pinacol Ester Formation: After acidic workup, the crude boronic acid is treated with pinacol in a suitable solvent like dichloromethane. This transesterification is often driven by the removal of water and results in the stable N-Boc-Boroproline Pinacol Ester.

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions, typically by treating the protected intermediate with a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether.

  • Isolation: The final product, H-Boroproline Pinacol Hydrochloride, precipitates from the reaction mixture and can be isolated by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should confirm the presence of the pyrrolidine ring protons, the characteristic methyl protons of the pinacol group (a sharp singlet integrating to 12 hydrogens), and the absence of the Boc group protons. ¹³C and ¹¹B NMR can further confirm the carbon skeleton and the trivalent boron center, respectively.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated free base [M+H]⁺, confirming the correct molecular weight of the organic component.

Mechanism of Action: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

The Role of DPP-IV in Physiology

DPP-IV (also known as CD26) is a serine exopeptidase that cleaves Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptides.[11] It plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-IV, the active lifespan of these incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a validated therapeutic target for type 2 diabetes.[11][12]

Covalent Inhibition by the Boronic Acid Moiety

H-Boroproline mimics the natural proline substrate of DPP-IV. The key to its inhibitory power lies in the electrophilic nature of its boron atom. The catalytic triad in the active site of DPP-IV consists of Serine-630, Histidine-740, and Aspartate-708.[13]

The mechanism proceeds as follows:

  • Initial Binding: The pyrrolidine ring of the inhibitor docks into the S1 subsite of the enzyme, which has a preference for proline residues.

  • Nucleophilic Attack: The hydroxyl group of the catalytic Serine-630 performs a nucleophilic attack on the vacant p-orbital of the inhibitor's boron atom.

  • Tetrahedral Intermediate Formation: This attack forms a stable, reversible covalent bond, resulting in a tetrahedral boronate intermediate that mimics the transition state of peptide cleavage.[13] This complex effectively locks the enzyme in an inactive state. The reversibility of this bond is a key feature of boronic acid inhibitors.

cluster_0 DPP-IV Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Complex Ser Ser630-OH Inhibitor H-Boroproline (Pyrrolidine)-B(OR)₂ Ser->Inhibitor Nucleophilic Attack Complex Tetrahedral Intermediate Ser630-O-B⁻(OR)₂(Pyrrolidine) Ser->Complex Binding His His740-Im His->Ser Proton Shuttle His->Complex Binding Asp Asp708-COO⁻ Asp->His Asp->Complex Binding Inhibitor->Complex

Caption: Covalent inhibition of DPP-IV by H-Boroproline.

The Importance of Selectivity

The human body contains other related proteases, such as DPP8 and DPP9.[4] Non-selective inhibition of these related enzymes has been linked to toxicity in preclinical studies.[11][12] Therefore, a critical aspect of characterizing any DPP-IV inhibitor, including H-Boroproline, is to assess its selectivity against DPP8 and DPP9. While H-Boroproline is a potent DPP-IV inhibitor, its selectivity profile must be considered when designing experiments and interpreting results.[14]

Applications in Research: A Methodological Approach

Overview of Applications

H-Boroproline Pinacol Hydrochloride is primarily used as a reference inhibitor in:

  • Screening for novel DPP-IV inhibitors.

  • Studying the physiological roles of DPP-IV in vitro and in cell-based models.

  • Validating DPP-IV activity assays.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay (IC₅₀ Determination)

This protocol describes a robust, fluorescence-based method to determine the half-maximal inhibitory concentration (IC₅₀) of H-Boroproline Pinacol Hydrochloride. The assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC, which releases free, highly fluorescent AMC.[2][15]

Experimental Workflow Diagram

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_read 3. Data Acquisition & Analysis R1 Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) A1 Add Buffer + Enzyme + Inhibitor (or DMSO) R1->A1 R2 Prepare DPP-IV Enzyme Working Solution R2->A1 R3 Prepare Substrate (Gly-Pro-AMC) Solution A3 Initiate reaction by adding Substrate R3->A3 R4 Prepare Inhibitor Serial Dilutions (H-Boroproline) R4->A1 A2 Pre-incubate 10 min at 37°C A1->A2 A2->A3 A4 Incubate 30 min at 37°C A3->A4 D1 Read Fluorescence (Ex: 360nm, Em: 460nm) A4->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Determine IC₅₀ via Non-linear Regression D3->D4

Caption: Workflow for determining the IC₅₀ of a DPP-IV inhibitor.

Materials:

  • H-Boroproline Pinacol Hydrochloride

  • Recombinant Human DPP-IV Enzyme

  • DPP-IV Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of H-Boroproline Pinacol Hydrochloride in DMSO. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 10 pM).

    • Enzyme Solution: Dilute the DPP-IV enzyme stock to the desired working concentration (e.g., 1.5-2.0 mU/mL) in cold Assay Buffer just before use.[5]

    • Substrate Solution: Prepare a working solution of Gly-Pro-AMC (e.g., 200 µM) in Assay Buffer.[5]

  • Assay Setup (in triplicate):

    • Test Wells: To each well, add 25 µL of Assay Buffer, 25 µL of the appropriate inhibitor dilution, and 25 µL of the DPP-IV enzyme solution.

    • Positive Control (100% Activity): Add 50 µL of Assay Buffer and 25 µL of the DPP-IV enzyme solution. Use DMSO as the vehicle control.

    • Blank (No Enzyme): Add 75 µL of Assay Buffer.

  • Pre-incubation:

    • Tap the plate gently to mix.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to all wells, bringing the total volume to 100 µL.

    • Immediately mix and incubate the plate at 37°C for 30 minutes, protected from light.[5]

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~460 nm.[5]

  • Data Analysis:

    • Subtract the average fluorescence of the Blank wells from all other readings.

    • Calculate the Percent Inhibition for each inhibitor concentration using the following formula:[2][16] % Inhibition = (1 - (Fluorescence of Test Well / Fluorescence of Positive Control)) * 100

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[16]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its components (pyrrolidine, pinacol boronate) suggest the following precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and mucous membranes.[17]

  • Storage: Store the solid compound in a tightly sealed container at -20°C for long-term stability.[7] Protect from moisture and light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

H-Boroproline Pinacol Hydrochloride is a well-characterized and potent inhibitor of DPP-IV, making it an indispensable tool for researchers. Its utility is maximized through a clear understanding of its chemical properties, its mechanism of reversible covalent inhibition, and the proper execution of validated experimental protocols. This guide provides the foundational knowledge and practical steps required to integrate this compound into research workflows effectively, ensuring data integrity and advancing scientific discovery in the field of enzyme inhibition and metabolic research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71314197, H-Boroproline Pinacol Hydrochloride. Retrieved January 16, 2026, from [Link]

  • Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., ... & Weber, A. E. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. Diabetes, 54(10), 2988–2994. Available from: [Link]

  • Yi, L., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 886337. Available from: [Link]

  • Kelly, T. A., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry, 51(21), 6943-6953. Available from: [Link]

  • Coutts, S. J., Kelly, T. A., Snow, R. J., Kennedy, C. A., Barton, R. W., Adams, J., ... & Bachovchin, W. W. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094. Available from: [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1363-1370. Available from: [Link]

  • ResearchGate. (2008). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2017). To determine IC50 for DPP4 inhibitor, Whether we have to take %inhibition or Absorbence (flourescnc)on Y-axis. kindly provide me step wise procedure?. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Retrieved January 16, 2026, from [Link]

  • Etsassala, N. G. E. R., et al. (2021). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. Molecules, 26(15), 4433. Available from: [Link]

  • Aertgeerts, K., et al. (2005). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science, 14(7), 1789-1798. Available from: [Link]

  • RCSB PDB. (2003). 1NU6: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2009). 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Retrieved January 16, 2026, from [Link]

  • Snow, R. J., et al. (1996). Studies on Proline Boronic Acid Dipeptide Inhibitors of Dipeptidyl Peptidase IV: Identification of a Cyclic Species Containing a B-N Bond. Journal of the American Chemical Society, 118(42), 10323-10332. Available from: [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines. Retrieved January 16, 2026, from [Link]

  • Singh, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(23), 8507. Available from: [Link]

  • ChemBK. (2024). 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin. Retrieved January 16, 2026, from [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available from: [Link]

  • Sánchez-Larios, E., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 27(19), 6219. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49761084, 1,2,3,6-Tetrahydropyridine-4-boronic acid, pinacol ester hydrochloride. Retrieved January 16, 2026, from [Link]

Sources

Introduction: The Emergence of Boroproline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Boroproline Derivatives for Researchers, Scientists, and Drug Development Professionals.

Boron-containing compounds, once considered esoteric, have firmly established their place in modern drug discovery, with several approved drugs and numerous candidates in clinical trials.[1][2][3] Among these, α-aminoboronic acids are of particular interest due to their unique ability to act as transition-state analog inhibitors of serine and threonine proteases.[4] The boronic acid moiety, with its empty p-orbital, can form a stable, reversible covalent bond with the catalytic serine residue in an enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[4][5]

Boroproline derivatives, specifically, have garnered significant attention as highly potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for type 2 diabetes treatment.[6][7][8] The proline ring provides structural rigidity and specificity, guiding the boronic acid "warhead" to the enzyme's active site. This guide provides a comprehensive overview of the synthesis, handling, and detailed characterization of these powerful molecules, offering field-proven insights for their successful application in research and development.

Foundational Chemistry: Handling and Stability of Boronic Acids

A prerequisite to any synthesis is understanding the inherent chemical nature of the core functional group. Boronic acids are not without their challenges, and a failure to appreciate their stability profile can lead to failed reactions and misinterpreted data.

Key Stability Considerations:

  • Protodeboronation: This is a primary decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, a reaction often facilitated in aqueous or protic media. The rate is influenced by pH and the electronic nature of the organic substituent.[9]

  • Oxidation: The electron-deficient boron atom is susceptible to attack by reactive oxygen species, leading to oxidative deboronation that converts the boronic acid into an alcohol.[10] This instability in biological contexts can be a significant hurdle.[9][10]

  • Boroxine Formation: Under anhydrous conditions or in the solid state, three molecules of a boronic acid can undergo dehydration to form a stable six-membered cyclic trimer called a boroxine. While often reversible, this process can complicate stoichiometry and characterization.[9]

The Protective Role of Boronate Esters and MIDA Boronates:

To circumvent these stability issues, boronic acids are frequently converted into more stable derivatives.[9]

  • Boronate Esters: Reaction with diols, most commonly pinacol, yields pinacol esters. These derivatives are generally stable enough for purification by column chromatography while remaining sufficiently reactive for subsequent transformations.[9][11]

  • MIDA Boronates: For particularly unstable boronic acids (e.g., 2-heterocyclic or vinyl derivatives), N-methyliminodiacetic acid (MIDA) boronates offer exceptional benchtop stability.[12][13] A key advantage is their capacity for slow, controlled release of the free boronic acid in situ under specific reaction conditions, preventing decomposition before the desired reaction can occur.[12][13]

Synthetic Strategies for Boroproline Derivatives

The synthesis of boroproline requires stereocontrolled methods to establish the desired configuration at the carbon atom bearing the boron moiety. Several approaches have been developed, with one of the most effective being the asymmetric lithiation of N-Boc-pyrrolidine.

Workflow: Asymmetric Synthesis of Boroproline

G cluster_0 Asymmetric Functionalization cluster_1 Deprotection & Isolation A N-Boc-pyrrolidine C Lithiation (Stereoselective) A->C B s-BuLi / (-)-Sparteine B->C Chiral Ligand E N-Boc-(R)-boroproline Pinanediol Ester C->E Quench with Electrophile D Triisopropyl borate B(O-iPr)3 D->E F Acidic Workup (e.g., TFA) E->F G (R)-Boroproline Ammonium Salt F->G

Caption: Asymmetric synthesis of boroproline via (-)-sparteine-mediated lithiation.

Detailed Experimental Protocol: Synthesis of (R)-Boroproline TFA Salt

This protocol is adapted from established methodologies for the asymmetric synthesis of boroproline.[14]

Step 1: Asymmetric Lithiation and Borylation

  • Preparation: To a flame-dried, argon-purged flask at -78 °C, add anhydrous diethyl ether.

  • Ligand Addition: Add (-)-sparteine (1.1 equivalents) via syringe.

  • Base Addition: Add sec-Butyllithium (s-BuLi, 1.1 equivalents) dropwise and stir the resulting solution for 15 minutes.

  • Substrate Addition: Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous diethyl ether dropwise over 30 minutes, ensuring the internal temperature remains below -75 °C.

    • Causality: The s-BuLi/(-)-sparteine complex acts as a chiral base, selectively abstracting the proton at the 2-position of the pyrrolidine ring to generate a configurationally stable α-aminoorganolithium intermediate.[14]

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours.

  • Electrophilic Quench: Add triisopropyl borate (1.5 equivalents) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is often protected directly as a pinanediol or pinacol ester for purification and enantiomeric excess determination via HPLC.[14]

Step 2: Deprotection to Yield Boroproline Salt

  • Cleavage: Dissolve the purified N-Boc-boroproline derivative in dichloromethane (DCM).

  • Acidolysis: Add trifluoroacetic acid (TFA, ~10 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Causality: TFA efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group, exposing the secondary amine.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the (R)-Boroproline trifluoroacetate ammonium salt as a solid.[14]

In-Depth Characterization of Boroproline Derivatives

Unambiguous characterization is critical to confirm the structure, purity, and stereochemistry of the final compound. A multi-technique approach is essential for a complete picture.

Characterization Workflow

G Start Synthesized Boroproline Derivative NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS XRAY X-Ray Crystallography (if crystalline) Start->XRAY H1_NMR 1H NMR (Proton Environment) NMR->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) NMR->C13_NMR B11_NMR 11B NMR (Boron State) NMR->B11_NMR Mass Molecular Weight MS->Mass Structure Structural Confirmation XRAY->Structure Stereochem Absolute Stereochemistry XRAY->Stereochem H1_NMR->Structure Purity Purity Assessment H1_NMR->Purity C13_NMR->Structure B11_NMR->Structure

Caption: A multi-technique workflow for the characterization of boroproline derivatives.

Spectroscopic Methods
  • NMR Spectroscopy: This is the most powerful tool for structural elucidation in solution.

    • ¹H and ¹³C NMR: Provide standard information about the carbon-proton framework of the molecule, confirming the integrity of the proline ring and any coupled peptide residues.

    • ¹¹B NMR: This is indispensable for characterizing boronic acids. Boron has two NMR-active nuclei, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance), with ¹¹B being the preferred nucleus due to its higher sensitivity and smaller quadrupole moment.[15][16] The chemical shift is highly diagnostic of the boron atom's coordination state.[17][18] For accurate measurements, using quartz NMR tubes is recommended to avoid the broad signal from the borosilicate glass of standard tubes.[16]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is a well-suited technique for these polar, often non-volatile compounds.[19] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

    • A key diagnostic feature is the isotopic signature of boron. The natural abundance of ¹⁰B (~20%) and ¹¹B (~80%) results in a characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak for every boron atom in the molecule, providing a clear marker for boron-containing fragments.[20] Care must be taken, as boron can sometimes be leached from borosilicate glassware, creating artifacts in the mass spectrum.[21]

Crystallographic Methods
  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides the ultimate, unambiguous proof of molecular structure, including the absolute stereochemistry and the precise bond lengths and angles of the boron center.[22][23][24][25] This technique has been crucial in confirming the structures of boronic esters and their complexes with enzymes.[26]

Summary of Key Characterization Data
TechniqueParameterTypical Observation for Boroproline DerivativesSignificance
¹¹B NMR Chemical Shift (δ)~28-30 ppm: Trigonal planar boronic acid/ester.~8-15 ppm: Tetrahedral boronate (e.g., N-B adduct).[17]~3-9 ppm: Tetrahedral adduct with enzyme Ser-OH.[27]Determines the coordination state and hybridization of the boron atom.
¹H NMR Proline Ring ProtonsComplex multiplets, specific chemical shifts and couplings confirm ring integrity and substitution pattern.[28]Confirms the core scaffold of the molecule.
ESI-MS Isotopic PatternPresence of a significant M+1 peak (or corresponding fragment peaks) due to the ¹⁰B/¹¹B isotopes.[20]Confirms the presence of boron in the molecule.
HRMS Exact MassMeasured m/z matches the calculated value for the elemental formula within a narrow tolerance (e.g., <5 ppm).Confirms the elemental composition.

Application Case Study: Boroproline Dipeptides as DPP-IV Inhibitors

The primary driver for the development of boroproline derivatives has been their remarkable efficacy as inhibitors of serine proteases, particularly DPP-IV.[6][7][8]

DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the active lifetime of these hormones is prolonged, leading to improved glycemic control.[8] Boroproline-containing dipeptides, such as Val-boroPro (Talabostat), are among the most potent DPP-IV inhibitors identified.[6][26]

Mechanism of Inhibition

The inhibitory power of boroproline stems from its design as a transition-state analog.

G cluster_0 DPP-IV Active Site cluster_1 Inhibitor S1 S1 Pocket (Accommodates Proline) SerOH Catalytic Serine (Ser630-OH) Adduct Tetrahedral Adduct (Transition-State Mimic) SerOH->Adduct His Histidine (His740) Tyr Tyrosine (Tyr547) Inhibitor Val-boroPro R-B(OH)2 Inhibitor->Adduct Nucleophilic Attack

Caption: Mechanism of DPP-IV inhibition by a boroproline dipeptide.

  • Binding: The dipeptide inhibitor docks into the active site. The P1 proline ring fits into the S1 specificity pocket of DPP-IV.[7]

  • Covalent Adduct Formation: The nucleophilic hydroxyl group of the catalytic serine (Ser630) attacks the electrophilic, trigonal planar boron atom of boroproline.[29][30][31]

  • Transition-State Mimicry: This attack forms a stable, tetrahedral, and covalent boronate adduct.[4] This structure mimics the fleeting tetrahedral intermediate formed during normal peptide substrate hydrolysis, but it is far more stable, effectively "trapping" and inactivating the enzyme.

This potent and specific mechanism of action underscores the importance of mastering the synthesis and characterization of these complex and highly valuable molecules for therapeutic development.

References

  • 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. (2012). PubMed. Available at: [Link]

  • Synthesis of α-aminoboronic acids. (2016). Chemical Society Reviews. Available at: [Link]

  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. (n.d.). PubMed. Available at: [Link]

  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. (n.d.). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Mass spectrometnc analysis for organic boron compounds. (n.d.). ResearchGate. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Available at: [Link]

  • Autochelation in Dipeptide Boronic Acids: pH-Dependent Structures and Equilibria of Asp-boroPro and His-boroPro by NMR Spectroscopy. (2005). Journal of the American Chemical Society. Available at: [Link]

  • Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. (n.d.). ResearchGate. Available at: [Link]

  • X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one. (1976). Semantic Scholar. Available at: [Link]

  • The synthesis of boroproline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. Available at: [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PMC - NIH. Available at: [Link]

  • X-ray molecular structure of boronate ester 30 [(CCDC-1537382); thermal... (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/X-ray-molecular-structure-of-boronate-ester-30-CCDC-1537382-thermal-ellipsoids-shown_fig2_316081395
  • 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. (n.d.). ResearchGate. Available at: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Available at: [Link]

  • A (-)-sparteine-directed highly enantioselective synthesis of boroproline. Solid- and solution-state structure and properties. (2007). PubMed. Available at: [Link]

  • Single-crystal X-ray structures a, The activated pinacol boronic ester,... (n.d.). ResearchGate. Available at: [Link]

  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. (1996). Semantic Scholar. Available at: [Link]

  • Studies on Proline Boronic Acid Dipeptide Inhibitors of Dipeptidyl Peptidase IV: Identification of a Cyclic Species Containing a B-N Bond. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (n.d.). PMC - NIH. Available at: [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). PMC - NIH. Available at: [Link]

  • Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase. (2018). PubMed. Available at: [Link]

  • Chemical Ionization Mass Spectrometry of Selected Boron Compounds. (1972). Google Books.
  • Mass Spectrometry in Boron Chemistry. (2009). ACS Publications - American Chemical Society. Available at: [Link]

  • A novel approach to 2,4-ethanoproline. (n.d.). ResearchGate. Available at: [Link]

  • Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. (2008). PubMed. Available at: [Link]

  • Boron artifacts in mass spectrometry originating from glass bottles. (2014). Wiley Analytical Science. Available at: [Link]

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (n.d.). NIH. Available at: [Link]

  • Molecular targets of boronic acids. Serine Proteases include:... (n.d.). ResearchGate. Available at: [Link]

  • 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. (n.d.). PubMed. Available at: [Link]

  • A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • NMR of boron compounds. (n.d.). Semantic Scholar. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Boron NMR Spectroscopy. (2018). Magritek. Available at: [Link]

  • Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. (n.d.). Google Patents.
  • Boron NMR. (n.d.). University of Ottawa. Available at: [Link]

  • Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. (n.d.). ResearchGate. Available at: [Link]

Sources

H-Boroproline Pinacol Hydrochloride: A Potent, Reversible Covalent Inhibitor for Dipeptidyl Peptidase IV (DPP-IV) Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth technical overview of H-Boroproline Pinacol Hydrochloride, a critical tool for researchers studying dipeptidyl peptidase IV (DPP-IV). We will move beyond simple protocols to explore the mechanistic underpinnings, the rationale behind experimental design, and the practical considerations for its effective use in the laboratory.

The Target: Dipeptidyl Peptidase IV (DPP-IV) and Its Significance

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase ubiquitously expressed on the surface of most cell types.[1] Its primary physiological role of therapeutic interest is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4]

  • The Incretin Effect: In response to food intake, GLP-1 and GIP are released from the gut and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release.[3][5][6] This action is crucial for maintaining glucose homeostasis.

  • Rapid Inactivation: DPP-IV rapidly cleaves and inactivates these hormones, giving GLP-1 a circulating half-life of only about one minute.[7] By inhibiting DPP-IV, the active levels of GLP-1 and GIP are prolonged, enhancing the body's natural ability to control blood glucose.[2][5]

This mechanism has made DPP-IV a validated and highly successful therapeutic target for the management of type 2 diabetes mellitus.[8][9][10] Consequently, potent and selective inhibitors are invaluable research tools for dissecting the broader physiological roles of DPP-IV in immune regulation, signal transduction, and inflammation.[1][3]

The Inhibitor: H-Boroproline Pinacol Hydrochloride

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog.[11][12] Boronic acids have emerged as a powerful class of enzyme inhibitors, largely due to the unique properties of the boron atom.[13][14] They are capable of forming stable, yet reversible, covalent bonds with the catalytic serine residues found in proteases like DPP-IV.[15][16]

Property Value
Chemical Name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride[11]
CAS Number 123948-28-7[11]
Molecular Formula C₁₀H₂₀BNO₂·HCl[11]
Molecular Weight 233.54 g/mol [11]
Structure A proline analog where the carboxylate is replaced by a boronic acid group protected as a pinacol ester.

Key Structural Features:

  • Proline Mimic: The pyrrolidine ring mimics the natural proline residue, guiding the inhibitor to the active site of proline-specific peptidases like DPP-IV.

  • Boronic Acid "Warhead": The boron atom is the key functional group responsible for inhibition. It acts as a potent electrophile.

  • Pinacol Ester Protection: The boronic acid is protected as a pinacol ester. This serves two purposes: it increases the compound's stability for storage and handling, and it masks the reactive boronic acid until it is in an aqueous environment (like an assay buffer or in vivo), where it hydrolyzes to the active form.

  • Hydrochloride Salt: The hydrochloride salt form generally improves the solubility and stability of the solid compound.

The Interaction: A Reversible Covalent Mechanism

The potency of H-Boroproline derives from its ability to act as a transition-state analog, forming a reversible covalent adduct with the catalytic Ser630 residue in the DPP-IV active site.

The inhibition mechanism involves the nucleophilic attack of the hydroxyl group of Ser630 on the electrophilic boron atom. This forms a tetrahedral boronate adduct, which is stabilized by interactions with the surrounding catalytic residues, including His740. This adduct mimics the high-energy tetrahedral intermediate formed during normal peptide hydrolysis, thus blocking the enzyme's catalytic activity.[15] Unlike some covalent inhibitors that form irreversible bonds, this interaction is reversible, a key feature of many boronic acid-based drugs.[15][16]

G ser630 Ser630-OH boroPro H-boroProline (Active Form) ser630->boroPro Nucleophilic Attack his740 His740 his740->ser630 H-bond adduct Tetrahedral Boronate Adduct (Ser630-O-B-Proline) boroPro->adduct Forms Reversible Covalent Bond his740_2 His740 his740_2->adduct

Caption: Mechanism of DPP-IV inhibition by H-boroProline.

In Vitro Characterization: A Practical Workflow

Validating the inhibitory activity and selectivity of H-Boroproline Pinacol Hydrochloride is a foundational step. The following section provides not just a protocol, but the scientific reasoning behind it.

Core Protocol: DPP-IV Inhibition Assay (Fluorometric)

This assay quantifies the ability of the inhibitor to block DPP-IV from cleaving a synthetic substrate. The use of a fluorogenic substrate provides high sensitivity.

Principle: Recombinant human DPP-IV is incubated with the inhibitor. A fluorogenic substrate, typically Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC), is then added.[1] If DPP-IV is active, it cleaves the substrate, releasing free AMC, which fluoresces. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Materials:

  • H-Boroproline Pinacol Hydrochloride

  • Recombinant Human DPP-IV[1][17]

  • Substrate: Gly-Pro-AMC

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0[18]

  • Positive Control Inhibitor (e.g., Sitagliptin)[1]

  • Solvent: DMSO or Assay Buffer

  • 96-well black microplates

  • Fluorescence microplate reader (Ex: 350-360 nm, Em: 450-465 nm)[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of H-Boroproline Pinacol Hydrochloride (e.g., 10 mM in DMSO). Rationale: DMSO is a common solvent for organic compounds, but its final concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.

    • Create a serial dilution series of the inhibitor in Assay Buffer to test a range of concentrations (e.g., from 100 µM to 1 pM). Rationale: A wide concentration range is essential to accurately determine the IC₅₀ value.

    • Dilute the DPP-IV enzyme in Assay Buffer to the desired working concentration. Rationale: The enzyme concentration should be optimized to yield a robust signal within the linear range of the instrument during the reaction time.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer. Rationale: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km) for sensitive IC₅₀ determination.

  • Assay Setup (per well):

    • Inhibitor Wells: Add 10 µL of each inhibitor dilution.

    • 100% Activity Control: Add 10 µL of Assay Buffer (or solvent if used for inhibitor).

    • Background Control: Add 20 µL of Assay Buffer (no enzyme).

    • To all wells except the background control, add 10 µL of diluted DPP-IV enzyme.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 10-15 minutes at 37°C.[18] Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is particularly important for slow-binding or covalent inhibitors.

  • Reaction Initiation:

    • Add 80 µL of the substrate solution to all wells to initiate the reaction. The final volume is 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Read the fluorescence kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).[1][18] Rationale: A kinetic read is often preferred as it ensures the reaction velocity is measured during the initial linear phase and can help identify time-dependent inhibition.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G prep 1. Reagent Preparation (Inhibitor Dilutions, Enzyme, Substrate) setup 2. Assay Plate Setup (Controls + Inhibitor Concentrations) prep->setup add_enzyme 3. Add DPP-IV Enzyme setup->add_enzyme preincubate 4. Pre-incubate (15 min @ 37°C) add_enzyme->preincubate add_substrate 5. Initiate Reaction (Add Gly-Pro-AMC Substrate) preincubate->add_substrate read 6. Read Fluorescence (Kinetic or Endpoint) add_substrate->read analyze 7. Data Analysis (Calculate % Inhibition, Determine IC₅₀) read->analyze

Caption: Workflow for an in vitro DPP-IV inhibition assay.

Critical Insight: Selectivity Profiling

While potent inhibition of DPP-IV is desired, selectivity is paramount for a high-quality research tool. The DPP family includes other peptidases like DPP8 and DPP9. Inhibition of these related enzymes has been linked to adverse effects in preclinical studies.[19][20] Therefore, a self-validating study must confirm that H-Boroproline is selective for DPP-IV.

Methodology: The protocol is identical to the one described in 4.1, but is repeated using recombinant DPP8 and DPP9 enzymes. The resulting IC₅₀ values are then compared.

Example Data Presentation:

Enzyme H-Boroproline IC₅₀ (nM) Selectivity (Fold vs. DPP-IV)
DPP-IV5-
DPP8>10,000>2000x
DPP9>10,000>2000x

This is example data for illustrative purposes. A high selectivity ratio demonstrates that the compound's activity is specifically directed against the intended target at relevant concentrations.

Pharmacological Considerations: PK/PD

When transitioning from in vitro to in vivo models, it is essential to understand the distinction between pharmacokinetics (PK) and pharmacodynamics (PD).[21]

  • Pharmacokinetics (PK): Describes what the body does to the drug. This includes absorption, distribution, metabolism, and excretion (ADME).[21] For H-Boroproline, a key PK event is the hydrolysis of the pinacol ester to the active boronic acid. The overall PK profile will determine the concentration and duration of the active inhibitor at the target site.[22]

  • Pharmacodynamics (PD): Describes what the drug does to the body.[21] In this case, the primary PD effect is the inhibition of DPP-IV activity, leading to increased levels of active GLP-1 and subsequent physiological responses like improved glucose tolerance.

Studying the PK/PD relationship is crucial for designing meaningful in vivo experiments, ensuring that sufficient drug concentrations are achieved to elicit the desired biological effect.[21]

Synthesis and Safe Handling

Synthesis Outline: The synthesis of boroProline analogs typically involves multi-step processes. A common route involves the stereoselective synthesis of a protected proline derivative, followed by a borylation step. This can be achieved by reacting a suitable intermediate with a trialkyl borate and then transesterifying with pinacol.[23][24] Another approach is the palladium-catalyzed borylation of an appropriate precursor with bis(pinacolato)diboron.[25]

Safety and Handling:

  • As with all laboratory chemicals, H-Boroproline Pinacol Hydrochloride should be handled in accordance with good laboratory practices.

  • Consult the Safety Data Sheet (SDS) before use. Compounds of this class may be classified as skin, eye, and respiratory irritants.[26]

  • Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[27]

Conclusion

H-Boroproline Pinacol Hydrochloride is a highly potent and selective research tool for the study of DPP-IV. Its power lies in its proline-mimicking structure and its boronic acid warhead, which enables a reversible covalent inhibition mechanism that mimics the natural enzymatic transition state. By following rigorous, well-reasoned experimental protocols for in vitro characterization and understanding its fundamental pharmacological properties, researchers can confidently employ this inhibitor to explore the multifaceted roles of DPP-IV in metabolic disease, immunology, and beyond.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). ResearchGate. [Link]

  • DPP-4 inhibitors and their potential role in the management of type 2 diabetes. (2007). ResearchGate. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). NCBI Bookshelf. [Link]

  • Clinical Use of DPP-4 Inhibitors. (2019). Frontiers in Endocrinology. [Link]

  • Clinical Use of DPP-4 Inhibitors. (2019). PubMed Central (PMC). [Link]

  • Design and discovery of boronic acid drugs. (2020). Semantic Scholar. [Link]

  • Design and discovery of boronic acid drugs. (2020). PubMed. [Link]

  • What are DPP-4 inhibitors and how do they work? (2024). News-Medical.net. [Link]

  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. (1995). PubMed. [Link]

  • 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. (2012). ResearchGate. [Link]

  • 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. (2012). PubMed. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PubMed Central (PMC). [Link]

  • Advances in Pharmacodynamics and Pharmacokinetics of Boron-Containing Compounds. (2018). ResearchGate. [Link]

  • cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. (2006). PubMed. [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (2023). PubMed Central (PMC). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central (PMC). [Link]

  • Inhibition of DPP-IV Activity and Stimulation of GLP-1 Release by Gastrointestinally Digested Black Soldier Fly Prepupae. (2023). MDPI. [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2017). PubMed Central (PMC). [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. [Link]

  • DPP4 Inhibitor Mechanism of Action. (n.d.). My Endo Consult. [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (2014). Endocrine Reviews. [Link]

  • Schematic representation of DPP-4 X-ray crystal structures. (2022). ResearchGate. [Link]

  • Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. (2018). PubMed Central (PMC). [Link]

  • Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. (2010). ResearchGate. [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. (2012). PubMed Central (PMC). [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2018). PubMed Central (PMC). [Link]

  • Synthesis of biologically active boron-containing compounds. (2016). PubMed Central (PMC). [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses. [Link]

  • Synthesis of Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (2013). eScholarship.org. [Link]

  • Active site-directed probes targeting dipeptidyl peptidases 8 and 9. (2024). PubMed. [Link]

  • Studies on Proline Boronic Acid Dipeptide Inhibitors of Dipeptidyl Peptidase IV: Identification of a Cyclic Species Containing a B-N Bond. (1996). Journal of the American Chemical Society. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Solubility of H-Boroproline Pinacol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog that serves as a potent inhibitor of dipeptidyl aminopeptidase IV (DPP-IV).[1] Its unique structure, featuring a boronic acid shielded by a pinacol ester, makes it an invaluable tool for researchers in enzymology and drug development. However, the very features that grant its biological activity—the carbon-boron bond and its protective ester—also introduce specific challenges related to its chemical stability and solubility. A comprehensive understanding of these properties is not merely academic; it is fundamental to ensuring the accuracy, reproducibility, and relevance of experimental outcomes.

This guide provides an in-depth analysis of the factors governing the stability and solubility of H-Boroproline Pinacol Hydrochloride. Moving beyond simple protocols, we will explore the mechanistic underpinnings of its degradation pathways and solubility behavior. We will equip researchers, scientists, and drug development professionals with the field-proven insights and validated methodologies required to handle this compound with confidence, thereby ensuring the integrity of their research and development programs.

Section 1: Core Physicochemical Properties

A foundational understanding begins with the molecule's basic identity. H-Boroproline Pinacol Hydrochloride is the salt form of a protected amino acid derivative, which enhances its solubility and handling characteristics compared to the free base.

PropertyValueSource
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride[2]
CAS Number 123948-28-7[1][2]
Molecular Formula C₁₀H₂₁BClNO₂[1][2]
Molecular Weight 233.54 g/mol [1][2]
2D Structure (See below)
Chemical structure of H-Boroproline Pinacol Hydrochloride

Figure 1. Chemical Structure of H-Boroproline Pinacol Hydrochloride.

Section 2: The Stability Profile: A Tale of Reversible Protection

The stability of H-Boroproline Pinacol Hydrochloride is dominated by the chemistry of its boronic ester group. While the pinacol moiety offers significant protection compared to the free boronic acid, it is not impervious, and understanding its vulnerabilities is key to preventing experimental artifacts.

The Primary Degradation Pathway: Hydrolysis

The most significant stability concern for pinacol boronate esters is their susceptibility to hydrolysis, a reversible reaction that regenerates the free boronic acid and pinacol.[3][4][5] This process is often the root cause of inconsistent results in biological assays and challenges in analytical characterization.

Causality Behind the Instability: The boron atom in the pinacol ester is Lewis acidic, making it susceptible to nucleophilic attack by water. This equilibrium is heavily influenced by the surrounding environment, particularly pH. Studies have shown that the rate of hydrolysis for phenylboronic pinacol esters is considerably accelerated at physiological pH.[5] For researchers working in biological systems (typically pH 7.2-7.4), this means that the compound can begin to deprotect the moment it is introduced into aqueous buffers.

G cluster_main Hydrolysis of Boronic Pinacol Ester Ester H-Boroproline Pinacol Ester Acid H-Boroproline (Free Boronic Acid) Ester->Acid Acid->Ester Pinacol Pinacol Acid->Pinacol Water Water (H₂O) Water->Ester G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (e.g., in ACN or DMSO) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl) stress->acid Hydrolytic base Base Hydrolysis (e.g., 0.1 M NaOH) stress->base Hydrolytic ox Oxidation (e.g., 3% H₂O₂) stress->ox Oxidative photo Photolytic Stress (ICH compliant light chamber) stress->photo Photolytic thermal Thermal Stress (e.g., 60°C) stress->thermal Thermal analysis Quench, Dilute & Analyze (HPLC-UV/MS) acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis report Identify Degradants & Assess Purity analysis->report

Workflow for a forced degradation study.

Protocol: Forced Degradation of H-Boroproline Pinacol Hydrochloride

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 40°C. Sample at 2, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature. Sample at 30 min, 1 hr, and 4 hours. Note: Base-catalyzed hydrolysis is typically much faster.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep in the dark at room temperature. Sample at 2, 8, and 24 hours.

  • Thermal Stress: Store the stock solution at 60°C. Sample at 1, 3, and 7 days.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method (see Section 2.4).

Analytical Methodologies & The On-Column Hydrolysis Problem

Accurate analysis of boronic pinacol esters is complicated by their tendency to hydrolyze under typical Reversed-Phase HPLC (RPLC) conditions. [4]The aqueous mobile phases and acidic modifiers (like formic or trifluoroacetic acid) common in RPLC can act as catalysts for on-column deprotection, leading to inaccurate purity readings and the appearance of a "ghost peak" for the free boronic acid.

Trustworthiness Through Method Selection: To ensure analytical data is trustworthy, the method itself must not induce degradation.

  • Recommended Approach: HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides excellent solubility for the ester. [3]* Optimized RPLC: If RPLC must be used, method optimization is critical. Studies show that using a column with low silanol activity (e.g., Waters XTerra MS C18) and a mobile phase with no pH modifier can minimize or eliminate on-column hydrolysis. [4]

    Parameter Recommended HPLC Method
    Column ZIC-cHILIC, 3.5 µm, 4.6 x 150 mm
    Mobile Phase A 10 mM Ammonium Acetate in Water
    Mobile Phase B Acetonitrile
    Gradient 95% B to 50% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Detection UV at 210 nm
    Injection Vol. 5 µL

    | Diluent | Acetonitrile |

Practical Handling and Storage

Based on the compound's chemical nature, the following handling and storage procedures are recommended to preserve its integrity:

  • Solid Storage: Store the solid hydrochloride salt in a tightly sealed container at 2-8°C, protected from light and moisture. Borates are known to be hygroscopic, and moisture absorption can accelerate degradation even in the solid state. [6][7]* Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO or acetonitrile. Store these stocks at -20°C or -80°C.

  • Aqueous Solutions: Avoid preparing aqueous stock solutions. When preparing working solutions in aqueous buffers for assays, do so immediately before use. Do not store the compound in aqueous media, especially at neutral or alkaline pH, for any extended period.

Section 3: The Solubility Profile: A Matter of pH and Medium

Solubility is a critical gatekeeper for biological activity; a compound must be in solution to interact with its target. [8]As a hydrochloride salt of an amine-containing molecule, the solubility of H-Boroproline Pinacol Hydrochloride is expected to be highly dependent on pH.

Factors Influencing Solubility
  • pH: The pyrrolidine nitrogen can be protonated or deprotonated depending on the pH. At acidic pH, the protonated, charged form will dominate, leading to higher aqueous solubility. As the pH increases towards and beyond its pKa, the neutral, less soluble free base form will become more prevalent, potentially leading to precipitation.

  • Solvent System: The solubility varies greatly between aqueous buffers and organic solvents. High solubility in DMSO makes it an excellent solvent for primary stock solutions.

  • Temperature: For most compounds, solubility increases with temperature. [9]This is an important consideration when preparing solutions and running assays at different temperatures (e.g., room temperature vs. 37°C).

Experimental Workflow: Kinetic Solubility Assessment

For drug discovery and development, kinetic solubility is often more relevant than thermodynamic solubility as it mimics the conditions of many high-throughput screening assays. This method assesses the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. Nephelometry, which measures light scattering by insoluble particles, is a rapid and reliable method for this determination. [9][10]

G cluster_workflow Kinetic Solubility Assay Workflow start Prepare Serial Dilution in 100% DMSO dispense Dispense into Microplate start->dispense add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer incubate Incubate & Shake (e.g., 2 hours, RT) add_buffer->incubate measure Measure Light Scattering (Nephelometer) incubate->measure analyze Determine Precipitation Concentration measure->analyze

Workflow for a nephelometry-based kinetic solubility assay.

Protocol: Kinetic Solubility Assay

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Dispensing: Transfer a small volume (e.g., 2 µL) from each well of the source plate to a corresponding well in a clear-bottom 96-well or 384-well assay plate.

  • Buffer Addition: Add the aqueous buffer of interest (e.g., 98 µL of PBS, pH 7.4) to each well of the assay plate. The final DMSO concentration should be low (e.g., 2%).

  • Incubation: Seal the plate and shake for 2 hours at room temperature.

  • Measurement: Measure the turbidity (light scattering) in each well using a microplate nephelometer.

  • Analysis: Determine the solubility limit as the highest concentration that does not show a significant increase in scattering compared to the buffer-only control wells.

Data Presentation and Interpretation

Solubility data should be systematically collected and presented to inform experimental design.

Example Solubility Data Table:

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
PBS7.425[Experimental Data][Calculated Data][e.g., Sparingly Soluble]
Acetate Buffer5.025[Experimental Data][Calculated Data][e.g., Soluble]
Glycine-HCl Buffer2.225[Experimental Data][Calculated Data][e.g., Freely Soluble]
100% DMSON/A25> 20,000> 85,000Very Soluble
100% EthanolN/A25[Experimental Data][Calculated Data][e.g., Soluble]

Expert Insight: When designing an experiment, always work at a concentration that is well below the measured solubility limit in the final assay buffer to avoid compound precipitation, which can lead to false-negative results and high variability.

Conclusion

H-Boroproline Pinacol Hydrochloride is a powerful research compound whose effective use hinges on a nuanced understanding of its physicochemical properties. Its primary liability is hydrolytic instability, a factor that must be controlled through careful handling, immediate use of aqueous solutions, and the selection of appropriate, non-degrading analytical techniques like HILIC. Its solubility is fundamentally pH-dependent, a characteristic that must be quantified to enable robust and reliable assay design. By embracing the principles and protocols outlined in this guide, researchers can mitigate the inherent challenges of this molecule, ensuring data integrity and unlocking its full potential in the exploration of DPP-IV biology and beyond.

References

  • Boronic acid. Wikipedia.[Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.[Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC).[Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH.[Link]

  • H-Boroproline Pinacol Hydrochloride. PubChem, National Institutes of Health.[Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Center for Biotechnology Information (PMC).[Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information (PMC).[Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar.[Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal.[Link]

  • Borate handling and storage. U.S. Borax.[Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.[Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health.[Link]

  • How to Store Boric Acid. Lab Alley.[Link]

Sources

The Boron Advantage: A Technical Guide to the Biological Activities and Therapeutic Applications of Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Boron and Its Therapeutic Promise

For decades, the field of medicinal chemistry has been dominated by carbon-based scaffolds. However, a growing appreciation for the unique chemical properties of boron has ushered in a new era of drug discovery. Boronic acids, organoboron compounds characterized by a C–B(OH)₂ functional group, have emerged from relative obscurity to become the foundation of a clinically significant class of therapeutics. Their journey from being perceived as potentially toxic to gaining FDA approval for treating cancers and infectious diseases is a testament to their remarkable versatility.

The therapeutic potential of boronic acids stems from the electron-deficient nature of the boron atom. This allows it to readily and reversibly form stable covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine and threonine residues found in the active sites of many enzymes. This unique mode of interaction, distinct from that of many traditional inhibitors, underpins the potent and often highly specific biological activities of these compounds. This guide will provide an in-depth exploration of the biological activities of boronic acid compounds, their mechanisms of action, and their current and potential therapeutic uses, with a focus on the practical application of this knowledge for researchers and drug development professionals.

I. The Cornerstone of Activity: Boronic Acids as Enzyme Inhibitors

The primary mechanism through which boronic acids exert their therapeutic effects is by acting as potent and often reversible enzyme inhibitors. The boron atom's ability to transition from a trigonal planar (sp²) to a tetrahedral (sp³) hybridization state upon binding to a nucleophile allows it to mimic the transition state of substrate hydrolysis, leading to potent inhibition.

A. Proteasome Inhibition: A Revolution in Cancer Therapy

Perhaps the most significant therapeutic breakthrough for boronic acids has been in the realm of oncology, specifically as inhibitors of the proteasome. The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a multitude of regulatory proteins, thereby controlling processes such as cell cycle progression, apoptosis, and signal transduction. Cancer cells, particularly those of multiple myeloma, are highly dependent on the proteasome to degrade pro-apoptotic factors and maintain their survival.

Bortezomib (Velcade®) , the first-in-class proteasome inhibitor approved by the FDA in 2003, is a dipeptidyl boronic acid that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.

Mechanism of Action of Bortezomib:

The boron atom in bortezomib is key to its function, forming a stable, yet reversible, complex with the N-terminal threonine residue in the chymotrypsin-like active site of the 26S proteasome. This inhibition prevents the degradation of ubiquitinated proteins, leading to a cascade of downstream effects that culminate in cancer cell death. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

In many cancers, NF-κB is constitutively active, promoting cell survival and proliferation. Its activation is dependent on the degradation of its inhibitor, IκBα, by the proteasome. Bortezomib, by inhibiting the proteasome, prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling. However, some studies suggest that bortezomib can also paradoxically activate the canonical NF-κB pathway in multiple myeloma cells, highlighting the complex cellular responses to proteasome inhibition. This leads to the accumulation of pro-apoptotic proteins, such as p53 and Bax, and the induction of endoplasmic reticulum (ER) stress, ultimately triggering apoptosis.

Bortezomib_Mechanism cluster_proteasome 26S Proteasome cluster_cell Cancer Cell Proteasome Proteasome (Chymotrypsin-like site) IkBa_p p-IκBα Proteasome->IkBa_p Degrades Pro_apoptotic Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) Proteasome->Pro_apoptotic Prevents Degradation ER_Stress ER Stress Proteasome->ER_Stress Induces Bortezomib Bortezomib Bortezomib->Proteasome Inhibits IkBa IκBα IkBa_p->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Pro_survival Pro-survival Gene Transcription Nucleus->Pro_survival Promotes Apoptosis Apoptosis Pro_apoptotic->Apoptosis ER_Stress->Apoptosis

Figure 1: Mechanism of Bortezomib-induced apoptosis.

Ixazomib (Ninlaro®) , another dipeptidyl boronic acid, is an oral proteasome inhibitor approved for the treatment of multiple myeloma. Its oral bioavailability offers a significant advantage in terms of patient convenience.

DrugChemical ClassIndicationMechanism of Action
Bortezomib Dipeptidyl boronic acidMultiple Myeloma, Mantle Cell LymphomaReversible inhibitor of the 26S proteasome
Ixazomib Dipeptidyl boronic acidMultiple MyelomaReversible oral inhibitor of the 26S proteasome
B. Beta-Lactamase Inhibition: Combating Antibiotic Resistance

The rise of antibiotic resistance is a major global health crisis. One of the primary mechanisms of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes by bacteria, which hydrolyze and inactivate the antibiotic. Boronic acids have emerged as potent inhibitors of these enzymes.

Vaborbactam , a cyclic boronic acid, is a beta-lactamase inhibitor that is co-formulated with the carbapenem antibiotic meropenem (Vabomere®). This combination is effective against serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).

Mechanism of Action of Vaborbactam:

Vaborbactam acts as a transition-state analog, where the boron atom forms a covalent adduct with the catalytic serine residue in the active site of the beta-lactamase. This reversible inhibition protects the beta-lactam antibiotic from degradation, restoring its antibacterial activity.

Vaborbactam_Mechanism cluster_bacteria Bacterium Vaborbactam Vaborbactam BetaLactamase Beta-Lactamase (Serine Active Site) Vaborbactam->BetaLactamase Inhibits BetaLactam Beta-Lactam Antibiotic BetaLactamase->BetaLactam Inactivates PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Leads to

Figure 2: Vaborbactam's mechanism of beta-lactamase inhibition.
C. Antifungal Activity: Targeting Fungal Protein Synthesis

Boronic acids have also found application in treating fungal infections. Tavaborole (Kerydin®) is a topical oxaborole antifungal agent approved for the treatment of onychomycosis (fungal infection of the nails).

Mechanism of Action of Tavaborole:

Tavaborole inhibits fungal protein synthesis by targeting the fungal leucyl-tRNA synthetase (LeuRS) enzyme. The boron atom plays a crucial role in binding to the editing site of the enzyme, trapping tRNALeu and preventing the addition of leucine to growing polypeptide chains, ultimately leading to fungal cell death. Its low molecular weight allows for effective penetration of the nail plate.

II. Experimental Protocols for Evaluating Boronic Acid Compounds

A critical aspect of drug development is the robust in vitro and in vivo evaluation of candidate compounds. The following section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of boronic acid-based therapeutics.

A. Anticancer Activity Assessment

This assay quantifies the chymotrypsin-like activity of the proteasome in cell lysates and is essential for determining the direct inhibitory effect of a boronic acid compound.

  • Principle: A fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) is cleaved by the proteasome, releasing a fluorescent molecule (AMC) that can be quantified.

  • Protocol:

    • Culture cancer cells (e.g., multiple myeloma cell lines like RPMI-8226 or U266) to 70-80% confluency.

    • Lyse the cells in a non-denaturing lysis buffer without protease inhibitors.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

    • In a 96-well black plate, add a standardized amount of cell lysate to each well.

    • Add varying concentrations of the boronic acid inhibitor or a known inhibitor like bortezomib (positive control) to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic proteasome substrate.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation/emission wavelength of 380/460 nm using a microplate reader.

    • Calculate the rate of substrate cleavage and determine the IC₅₀ value of the inhibitor.

This assay measures the effect of the boronic acid compound on the viability and proliferation of cancer cells.

  • Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to a colored formazan product, or the amount of ATP is measured via a luciferase-based reaction. The intensity of the color or luminescence is proportional to the number of viable cells.

  • Protocol (MTT Assay):

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the boronic acid compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

This assay quantifies the percentage of cells undergoing apoptosis after treatment with the boronic acid compound.

  • Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cancer cells with the boronic acid compound for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Anticancer_Workflow Start Novel Boronic Acid Compound ProteasomeAssay Proteasome Activity Assay (IC₅₀ determination) Start->ProteasomeAssay CellViability Cell Viability Assay (e.g., MTT, IC₅₀ determination) ProteasomeAssay->CellViability Promising Inhibition ApoptosisAssay Apoptosis Assay (Flow Cytometry) CellViability->ApoptosisAssay Potent Cytotoxicity MechanismStudy Mechanism of Action Studies (e.g., Western Blot for NF-κB pathway proteins) ApoptosisAssay->MechanismStudy Induces Apoptosis InVivo In Vivo Efficacy Studies (Xenograft models) MechanismStudy->InVivo Defined Mechanism Lead Lead Compound for Further Development InVivo->Lead Efficacious in vivo

Figure 3: Experimental workflow for evaluating anticancer boronic acids.
B. Antibacterial and Antifungal Susceptibility Testing

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

  • Protocol (for Bacteria):

    • Prepare a two-fold serial dilution of the boronic acid compound (and the partner antibiotic for beta-lactamase inhibitors) in cation-adjusted Mueller-Hinton broth.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • Determine the MIC by visual inspection for turbidity.

  • Protocol (for Fungi):

    • Follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

    • Use RPMI-1640 medium for the serial dilutions of the antifungal agent.

    • Prepare a standardized fungal inoculum.

    • Incubate at the appropriate temperature and duration for the specific fungal species.

    • Determine the MIC based on the CLSI guidelines for endpoint reading.

III. Emerging Therapeutic Applications and Future Directions

The success of boronic acids in oncology and infectious diseases has spurred research into other therapeutic areas.

  • Antiviral Agents: Boronic acid derivatives are being investigated as inhibitors of viral proteases, such as the HIV protease.

  • Glucose Sensing: The ability of boronic acids to reversibly bind to diols makes them ideal candidates for the development of non-enzymatic glucose sensors for diabetes management. These sensors can be designed to produce a fluorescent or colorimetric signal upon glucose binding.

  • Prodrug Strategies: The boronic acid moiety can be used as a trigger for the targeted release of anticancer drugs in the tumor microenvironment, which is often characterized by high levels of reactive oxygen species (ROS) that can cleave the C-B bond.

IV. Conclusion

Boronic acid compounds have firmly established their place in the modern pharmacopeia. Their unique chemical properties and versatile mechanism of action as enzyme inhibitors have led to the development of life-saving drugs for cancer and infectious diseases. As our understanding of the chemistry and biology of boron continues to grow, we can anticipate the emergence of new and innovative boronic acid-based therapeutics for a wide range of diseases. The experimental frameworks outlined in this guide provide a foundation for the continued exploration and development of this exciting class of compounds.

References

  • Hitesh, K. C., & Singh, S. K. (2018). Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells. Blood, 111(6), 3114–3124.
  • Silva, F., & Ferreira, R. (2020).
  • Boron containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing.

An In-depth Technical Guide to H-Boroproline Pinacol Hydrochloride: From Initial Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of a New Class of Enzyme Inhibitors

In the landscape of modern drug discovery, the development of highly specific and potent enzyme inhibitors remains a cornerstone of therapeutic advancement. Among the various classes of inhibitors, boron-containing compounds have emerged as a particularly intriguing and fruitful area of research. Their unique electronic properties, specifically the Lewis acidic nature of the boron atom, allow for novel mechanisms of enzyme inhibition. This guide delves into the initial discovery, synthesis, and foundational literature of a significant member of this class: H-Boroproline Pinacol Hydrochloride. This molecule, a proline boronic acid analog, has been instrumental in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a major target for the treatment of type 2 diabetes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview grounded in scientific literature and established experimental protocols.

Part 1: The Genesis of boroProline - A Historical Perspective

The journey of H-Boroproline Pinacol Hydrochloride begins with the pioneering work on boronic acid-containing peptides as inhibitors of serine proteases. The research group of William W. Bachovchin at Tufts University School of Medicine was instrumental in exploring the potential of these compounds. Their seminal work in the mid-1990s laid the groundwork for understanding the structure-activity relationships of dipeptide boronic acid inhibitors targeting dipeptidyl peptidase IV (DPP-IV).[2][4]

A landmark publication in 1996 in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of prolineboronic acid (boroPro) containing dipeptides as potent DPP-IV inhibitors.[4][5][6] This paper established that the inhibitory activity was highly stereospecific, requiring the (R)-stereoisomer of boroPro at the P1 position, and could tolerate a variety of L-amino acids at the P2 position.[4] This foundational research not only highlighted the therapeutic potential of boroProline derivatives but also provided the initial synthetic strategies for this class of compounds. The pinacol ester form was developed as a stable, crystalline solid that is more amenable to purification and handling than the free boronic acid, with the hydrochloride salt improving its solubility and stability.

Part 2: Synthesis and Chemical Causality

The synthesis of H-Boroproline Pinacol Hydrochloride is a multi-step process that leverages key principles of organoboron chemistry. The following protocol is a detailed breakdown of the synthesis, drawing from the methodologies described in the foundational patent literature, specifically US Patent 5,462,928.[7]

Synthetic Workflow Overview

The overall strategy involves the formation of a protected proline ring with a boronic ester functionality at the 2-position. This is achieved through a sequence of reactions that carefully control stereochemistry and protect reactive functional groups.

G cluster_0 Synthesis of N-Trimethylsilyl-boroProline Pinacol cluster_1 Deprotection and Salt Formation A Hexamethyldisilazane B n-Butyllithium in Hexane (-78°C to RT) A->B C Lithium Hexamethyldisilazide (LiHMDS) B->C D 4-bromo-1-chlorobutyl boronate pinacol (-78°C to RT) C->D E N-Trimethylsilyl-boroProline Pinacol D->E F N-Trimethylsilyl-boroProline Pinacol G 4N HCl in Dioxane (-78°C to RT) F->G H H-Boroproline Pinacol Hydrochloride G->H

Figure 1: Synthetic workflow for H-Boroproline Pinacol Hydrochloride.
Detailed Experimental Protocol

Step 1: Preparation of N-Trimethylsilyl-boroProline Pinacol

  • Formation of Lithium Hexamethyldisilazide (LiHMDS): In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (argon or nitrogen), dissolve hexamethyldisilazane in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. To this, slowly add an equimolar amount of n-butyllithium in hexane. Allow the solution to gradually warm to room temperature. This reaction forms the strong, non-nucleophilic base LiHMDS.

    • Causality: The use of a strong, sterically hindered base like LiHMDS is crucial for the subsequent deprotonation step without competing nucleophilic attack on the starting material. The low temperature is necessary to control the exothermic reaction and prevent side reactions.

  • Cyclization Reaction: Recool the freshly prepared LiHMDS solution to -78°C. Add a solution of 4-bromo-1-chlorobutyl boronate pinacol in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Causality: The LiHMDS deprotonates the nitrogen of the hexamethyldisilazane, which then acts as a nucleophile to displace the bromine and chlorine atoms on the 4-bromo-1-chlorobutyl boronate pinacol, forming the pyrrolidine ring. The pinacol group protects the boronic acid, preventing it from undergoing undesired side reactions. The slow warming allows for controlled cyclization.

  • Work-up and Purification: Remove the THF by rotary evaporation. Add dry hexane to the residue to precipitate out lithium salts. Filter the mixture under an inert atmosphere. Evaporate the filtrate and distill the residue under vacuum to yield N-trimethylsilyl-boroProline pinacol as a colorless oil.

    • Causality: The precipitation in hexane effectively removes the inorganic byproducts. Vacuum distillation purifies the product from any remaining starting materials or non-volatile impurities.

Step 2: Synthesis of H-Boroproline Pinacol Hydrochloride

  • Deprotection and Salt Formation: Cool the purified N-trimethylsilyl-boroProline pinacol to -78°C. Add a stoichiometric excess (approximately 3 equivalents) of 4N HCl in dioxane. Stir the mixture at -78°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Causality: The strong acidic conditions cleave the trimethylsilyl (TMS) protecting group from the nitrogen atom. The hydrochloride salt of the resulting free amine is formed in situ, which enhances the stability and water solubility of the final product.

  • Isolation and Crystallization: Evaporate the solvent. Triturate the residue with diethyl ether to yield a solid. Dissolve the crude product in chloroform and filter to remove any insoluble impurities. Evaporate the chloroform and crystallize the product from ethyl acetate to yield H-Boroproline Pinacol Hydrochloride as a white crystalline solid.

    • Causality: Trituration with ether helps to solidify the product and remove non-polar impurities. The final crystallization from ethyl acetate provides a high degree of purity.

Part 3: Physicochemical Characterization

The identity and purity of H-Boroproline Pinacol Hydrochloride are confirmed through a combination of spectroscopic and analytical techniques.

Data Presentation
Parameter Value Reference
Molecular Formula C₁₀H₂₀BNO₂·HCl[8]
Molecular Weight 233.54 g/mol [8]
CAS Number 123948-28-7[8]
Appearance White crystalline solidGeneral Observation
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~1.3 (s, 12H, pinacol CH₃), ~1.8-2.2 (m, 4H, pyrrolidine CH₂), ~3.0-3.4 (m, 2H, pyrrolidine CH₂-N), ~3.5 (m, 1H, CH-B), ~9.0 (br s, 2H, NH₂⁺)[9] (Estimated)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~24.8 (pinacol CH₃), ~25-30 (pyrrolidine CH₂), ~45 (pyrrolidine CH₂-N), ~50 (CH-B), ~83 (pinacol C-O)[9] (Estimated)
¹¹B NMR (CDCl₃, 128 MHz) δ (ppm) ~34 (trigonal boronate ester)[10][11][12]
Mass Spectrometry (ESI+) m/z 198.16 [M+H]⁺ (free base)Calculated

Note: The NMR chemical shifts are estimated based on typical values for similar structures and may vary depending on the solvent and experimental conditions. The carbon attached to the boron atom is often not observed in ¹³C NMR due to quadrupolar relaxation.[12]

Part 4: Mechanism of Action - The Science of Inhibition

H-Boroproline Pinacol Hydrochloride acts as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14][15][16] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[15][17]

The Incretin Pathway and DPP-IV Inhibition

G cluster_0 Physiological Incretin Pathway cluster_1 Inhibition by H-Boroproline Food Food Intake Gut Intestinal L-cells Food->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Boroproline H-Boroproline DPP4_inhibited DPP-IV Enzyme (Inhibited) Boroproline->DPP4_inhibited Inhibits GLP1_GIP_prolonged Prolonged Active GLP-1 & GIP Pancreas_stimulated Enhanced Stimulation of Pancreatic β-cells GLP1_GIP_prolonged->Pancreas_stimulated Insulin_increased Increased Insulin Secretion Pancreas_stimulated->Insulin_increased Glucose_lowered Improved Glucose Control Insulin_increased->Glucose_lowered

Figure 2: The Incretin Pathway and its modulation by H-Boroproline.
Molecular Interaction at the Active Site

The inhibitory activity of H-Boroproline stems from the electrophilic nature of its boron atom. The active site of DPP-IV contains a catalytic triad of serine (Ser630), histidine (His740), and aspartate (Asp708).[18] The boronic acid moiety of H-Boroproline acts as a transition-state analog. The hydroxyl group of the catalytic serine residue attacks the boron atom, forming a reversible covalent tetrahedral adduct.[1] This complex is stabilized by interactions with other residues in the active site, effectively blocking the enzyme's ability to bind and cleave its natural substrates.

Figure 3: Covalent adduct formation between H-Boroproline and the catalytic serine of DPP-IV.

Conclusion and Future Directions

H-Boroproline Pinacol Hydrochloride represents a significant milestone in the development of boronic acid-based enzyme inhibitors. Its discovery and the subsequent elucidation of its mechanism of action have paved the way for the design of numerous potent and selective DPP-IV inhibitors, ultimately leading to new therapeutic options for patients with type 2 diabetes. The synthetic methodologies developed for its preparation, particularly those leveraging the Matteson homologation and related organoboron reactions, continue to be valuable tools in medicinal chemistry.[19][20][21][22][23]

Future research in this area may focus on the development of next-generation boroProline derivatives with improved pharmacokinetic profiles, enhanced selectivity against other dipeptidyl peptidases to minimize off-target effects, and novel applications beyond diabetes, potentially in immunology and oncology, where DPP-IV is also implicated. The foundational knowledge provided in this guide serves as a critical resource for scientists and researchers dedicated to advancing the field of enzyme inhibition and drug discovery.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
  • Coutts, S. J., Kelly, T. A., Snow, R. J., Kennedy, C. A., Barton, R. W., Adams, J., ... & Bachovchin, W. W. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094.
  • Mechanism of action of incretins and DPP 4 inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • Connolly, B. A., Sanford, D. G., Chiluwal, A., Healey, S. E., Peters, D. E., Mann, G., ... & Bachovchin, W. W. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of medicinal chemistry, 51(20), 6005-6013.
  • Drucker, D. J. (2018). The discovery of GLP-1 and its therapeutic potential. Nature Reviews Drug Discovery, 17(3), 221-222.
  • Journal of Medicinal Chemistry Vol. 39 No. 10. (1996). ACS Publications. Retrieved January 16, 2026, from [Link].

  • Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link].

  • EP1898899A4 - Inhibitoren des fibroblastenaktivierungsproteins. (n.d.). Google Patents.
  • Wu, W., Liu, Y., Milo, L. J., Shu, Y., Zhao, P., Li, Y., ... & Lai, J. H. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Bioorganic & medicinal chemistry letters, 22(17), 5536-5540.
  • Aertgeerts, K., Ye, S., Tennant, M. G., Kraus, M. L., Rogers, J., Sang, B. C., ... & Prasad, G. S. (2004).
  • Kazmaier, U. (2016). Combining Matteson Homologations and Claisen Rearrangements–An Efficient Protocol for Amino Acid Synthesis. The Journal of Organic Chemistry, 81(17), 7939-7946.
  • Crystal structure of complex of human DPP4 and inhibitor. (n.d.). Genophore. Retrieved January 16, 2026, from [Link].

  • Tasyurek, H. M., & Al-Harthi, S. E. (2014). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 99(6), 1991-1993.
  • How do DPP-4 Inhibitors Work (EASY Pharmacology). (2022, February 2). YouTube. Retrieved January 16, 2026, from [Link].

  • 1NU6: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV). (2003, August 26). RCSB PDB. Retrieved January 16, 2026, from [Link].

  • Coutts, S. J., Kelly, T. A., Snow, R. J., Kennedy, C. A., Barton, R. W., Adams, J., ... & Bachovchin, W. W. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of medicinal chemistry, 39(10), 2087-2094.
  • Kazmaier, U. (2015). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine drugs, 13(11), 6930-6962.
  • The crystal structure of human dipeptidyl peptidase IV (DPPIV) complex with diprotin A. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • Matteson homologation and application. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022, November 7). NIH. Retrieved January 16, 2026, from [Link].

  • Dipeptide Phosphonates as Inhibitors of Dipeptidyl Peptidase IV. (1996). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link].

  • Studies on Proline Boronic Acid Dipeptide Inhibitors of Dipeptidyl Peptidase IV: Identification of a Cyclic Species Containing a B-N Bond. (1994). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link].

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses. Retrieved January 16, 2026, from [Link].

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 1). LCGC International. Retrieved January 16, 2026, from [Link].

  • Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. (2012). PMC. Retrieved January 16, 2026, from [Link].

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). PMC. Retrieved January 16, 2026, from [Link].

  • Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (2025, January 2). Semantic Scholar. Retrieved January 16, 2026, from [Link].

  • Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 497-534.
  • Matteson homologation and application. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • Separation of L-proline-DL-boronylproline into its component diastereomers and kinetic analysis of their inhibition of dipeptidyl peptidase IV. A new method for the analysis of slow, tight binding inhibition. (1991). Biochemistry. Retrieved January 16, 2026, from [Link].

  • Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. (2008, September 11). Semantic Scholar. Retrieved January 16, 2026, from [Link].

  • Design and synthesis of novel pinacolylboronate containing combretastatin 'antimitotic agent' analogues. (2011). PMC. Retrieved January 16, 2026, from [Link].

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019, August 28). Organic Syntheses. Retrieved January 16, 2026, from [Link].

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. Retrieved January 16, 2026, from [Link].

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved January 16, 2026, from [Link].

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods. Retrieved January 16, 2026, from [Link].

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin. (2024, April 9). ChemBK. Retrieved January 16, 2026, from [Link].

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Retrieved January 16, 2026, from [Link].

Sources

Methodological & Application

Standard experimental protocol for using H-Boroproline Pinacol Hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: H-Boroproline Pinacol Hydrochloride

A Senior Application Scientist's Guide to the Characterization and Use of a Potent Dipeptidyl Peptidase IV Inhibitor

Introduction: The Role and Rationale of H-Boroproline Pinacol Hydrochloride

H-Boroproline Pinacol Hydrochloride is a synthetic proline boronic acid analog.[1] Boronic acids represent a unique class of compounds that have garnered significant interest in medicinal chemistry due to their ability to act as potent, reversible inhibitors of serine proteases.[2][3] The boron atom, acting as a Lewis acid, can form a stable, yet reversible, tetrahedral covalent adduct with the hydroxyl group of the active site serine residue in these enzymes.[3]

This particular compound, H-Boroproline Pinacol Hydrochloride, is specifically designed as an inhibitor of Dipeptidyl Peptidase IV (DPPIV), a serine protease that plays a crucial role in glucose metabolism by cleaving incretin hormones.[1][4] The "boroProline" moiety mimics the natural substrate of DPPIV, providing specificity, while the boronic acid serves as the "warhead" for inhibition.

Crucially, this compound is supplied as a pinacol ester . This is a common strategy to protect the reactive boronic acid group, enhancing the compound's stability and shelf-life.[5] The pinacol group is a pro-drug moiety that must be hydrolyzed to yield the active boronic acid. This hydrolysis typically occurs in aqueous solutions, especially at physiological pH, a critical consideration for experimental design.[6] This document provides a comprehensive guide to the proper handling, activation, and application of H-Boroproline Pinacol Hydrochloride in a standard DPPIV enzymatic assay.

Chemical Properties and Handling

Proper storage and handling are paramount to ensure the integrity and activity of the compound. The pinacol ester form is relatively stable, but care must be taken to avoid premature hydrolysis during storage and stock solution preparation.

PropertyValueSource
CAS Number 123948-28-7[1]
Alternate Names 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride[1]
Molecular Formula C₁₀H₂₀BNO₂ · HCl[1]
Molecular Weight 233.54 g/mol [1]
Appearance White to off-white solid
Storage Store at -20°C, desiccated. Protect from moisture and light.
Solubility Soluble in aqueous buffers (e.g., PBS, Tris) and DMSO.

Note on Stability: The pinacol ester is susceptible to hydrolysis in aqueous environments.[5][6] For long-term storage, it is recommended to store the compound as a solid or as a concentrated stock in anhydrous DMSO at -20°C or -80°C. Aqueous solutions should be prepared fresh for each experiment.

Mechanism of Action: Serine Protease Inhibition

The inhibitory activity of H-Boroproline is rooted in the fundamental chemistry of boronic acids. The boron atom is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser630 in human DPPIV) within the enzyme's active site. This forms a tetrahedral boronate adduct, effectively mimicking the transition state of peptide bond hydrolysis and blocking the enzyme's catalytic activity. This interaction is typically reversible.[3]

G Serine Serine-OH (Nucleophile) boroProline Active boro-Proline (Trigonal Boron) Histidine Histidine (Base Catalyst) TetrahedralAdduct Reversible Tetrahedral Adduct (Enzyme Inhibited) boroProline->TetrahedralAdduct Nucleophilic Attack TetrahedralAdduct->boroProline Reversal

Figure 1: Reversible inhibition of a serine protease by boro-Proline.

Core Application: DPPIV Inhibition Assay Protocol

This protocol details a standard in vitro enzymatic assay to determine the inhibitory potency (e.g., IC₅₀) of H-Boroproline Pinacol Hydrochloride against purified DPPIV. The assay relies on a chromogenic substrate, Glycyl-L-proline 4-nitroanilide (Gly-Pro-pNA), which releases p-nitroaniline (pNA) upon cleavage by DPPIV, a product that can be quantified by measuring absorbance at 405 nm.

Principle of the Assay & The Critical Activation Step

The supplied H-Boroproline Pinacol Hydrochloride is a prodrug . The pinacol protecting group must be removed via hydrolysis to form the active boronic acid. This protocol incorporates a specific pre-incubation step in the aqueous assay buffer to facilitate this conversion before the inhibitor is introduced to the enzyme. The rate of hydrolysis is dependent on pH and temperature.[6]

G cluster_workflow Experimental Workflow A 1. Prepare Stock Solution (Compound in DMSO) B 2. Create Serial Dilutions (in Assay Buffer) A->B C 3. Pre-incubate Dilutions (Hydrolysis/Activation) B->C D 4. Add DPPIV Enzyme C->D E 5. Add Substrate (Gly-Pro-pNA) D->E F 6. Kinetic Read (Absorbance at 405 nm) E->F

Figure 2: Workflow for DPPIV inhibition assay including activation.

Materials and Reagents
  • H-Boroproline Pinacol Hydrochloride (CAS 123948-28-7)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purified recombinant human DPPIV/CD26

  • Glycyl-L-proline 4-nitroanilide hydrochloride (Gly-Pro-pNA)

  • Tris-HCl

  • NaCl

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Plate reader capable of kinetic measurements at 405 nm

Preparation of Solutions
  • Assay Buffer (100 mM Tris, 100 mM NaCl, pH 7.6): Prepare a sufficient volume of Tris buffer containing NaCl. Adjust the pH to 7.6 at room temperature. This buffer will be used for all dilutions.

  • Inhibitor Stock Solution (10 mM): Dissolve an appropriate amount of H-Boroproline Pinacol Hydrochloride in anhydrous DMSO to make a 10 mM stock solution. For example, dissolve 2.34 mg in 1 mL of DMSO. Mix thoroughly. Store this stock at -20°C.

  • DPPIV Enzyme Working Solution: Dilute the purified DPPIV enzyme in Assay Buffer to a concentration that yields a linear reaction rate with a final absorbance change of approximately 0.8-1.2 AU over 30 minutes. This concentration must be determined empirically in your lab.

  • Substrate Solution (10 mM): Dissolve Gly-Pro-pNA in Assay Buffer to a final concentration of 10 mM. This may require gentle warming to fully dissolve. Prepare fresh.

Step-by-Step Experimental Protocol
  • Inhibitor Serial Dilution and Activation:

    • Perform a serial dilution of the 10 mM inhibitor stock solution directly into Assay Buffer in a separate 96-well plate or tubes. A common starting point for a 10-point curve is a 1:2 or 1:3 dilution series. Remember to include a "no inhibitor" control (Assay Buffer with DMSO equivalent).

    • CRITICAL ACTIVATION STEP: Incubate this dilution plate at 37°C for 30-60 minutes. This allows for the hydrolysis of the pinacol ester to the active boronic acid.[6]

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells of a new 96-well microplate.

    • Transfer 10 µL of each activated inhibitor dilution (from step 1) to the corresponding wells of the assay plate.

    • Add 20 µL of the DPPIV Enzyme Working Solution to each well, except for the "no enzyme" blank wells (add 20 µL of Assay Buffer to these instead).

    • Mix gently by tapping the plate. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure the Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of the 10 mM Substrate Solution to all wells. The final volume in each well should be 100 µL.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes (kinetic mode).

Data Analysis
  • Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Inhibition Incomplete hydrolysis of the pinacol ester.Increase the pre-incubation time (step 4.4.1) to 60-90 minutes. Ensure the pH of the assay buffer is correct (pH 7.4-8.0 is optimal for hydrolysis).[6]
Inhibitor degradation.Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles of the DMSO stock.
High Well-to-Well Variation Inaccurate pipetting.Use calibrated pipettes and proper technique. Use a multichannel pipette for additions of enzyme and substrate to ensure simultaneous start times.
Incomplete mixing.Gently tap or briefly shake the plate after adding reagents.
Non-linear Reaction Rate Substrate depletion or enzyme instability.Reduce the enzyme concentration or the measurement time. Ensure the assay buffer components are stable.

References

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Pinto, M., Silva, F., & Moreira, R. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2763. [Link]

  • Wikipedia contributors. (2023). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Various Authors. (n.d.). Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Bar-Tana, J., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry. [Link]

  • Coutts, S. J., et al. (1997). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 40(3), 287-296. [Link]

  • Achilli, C., et al. (2014). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3467. [Link]

  • Ishida, K., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(19), 6681. [Link]

  • Wieman, T. A., et al. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Journal of Medicinal Chemistry, 55(17), 7479-7493. [Link]

  • Zhu, L., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 181. [Link]

  • Gravel, M., et al. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Organic Letters, 9(26), 5429-5432. [Link]

  • Pinto, M., Silva, F., & Moreira, R. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2763. [Link]

  • Qiu, H., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 34(18), 2186-2200. [Link]

Sources

H-Boroproline Pinacol Hydrochloride: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

H-Boroproline Pinacol Hydrochloride, known systematically as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride, is a proline boronic acid analog.[1] While its primary documented role is as an inhibitor of dipeptidyl peptidase IV (DPP-IV), its structure possesses key functionalities that make it a highly valuable and versatile reagent for a range of applications in advanced organic synthesis.[1][2] This guide provides an in-depth exploration of its potential applications, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in chemical synthesis and drug development.

The molecule uniquely combines two powerful motifs:

  • A chiral pyrrolidine core , the fundamental structure of the renowned organocatalyst L-proline. This imparts the ability to induce stereoselectivity in asymmetric transformations.[3][4]

  • A boronic acid pinacol ester , a stable, easy-to-handle functional group that is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6]

This combination allows H-Boroproline Pinacol Hydrochloride to serve as both a chiral building block for the introduction of substituted pyrrolidine rings and as a potential precursor for novel organocatalysts.

Application I: Chiral Building Block in Suzuki-Miyaura Cross-Coupling

The boronic ester functionality is primed for participation in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond. This allows for the direct attachment of the proline scaffold to various aromatic and heteroaromatic systems, which are prevalent in pharmaceuticals and functional materials.

A critical consideration for this application is the presence of the secondary amine within the pyrrolidine ring. The N-H proton is acidic and can interfere with the basic conditions of the Suzuki-Miyaura coupling. Therefore, protection of the nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) group, is a mandatory preliminary step.

Workflow for N-Protection and Subsequent Suzuki-Miyaura Coupling

cluster_0 Part 1: N-Protection cluster_1 Part 2: Suzuki-Miyaura Coupling A H-Boroproline Pinacol Hydrochloride B N-Boc-Boroproline Pinacol Ester A->B Boc₂O, Base (e.g., Et₃N) Solvent (e.g., DCM) C N-Boc-Boroproline Pinacol Ester E Pd Catalyst, Base Solvent (e.g., Dioxane/H₂O) C->E D Aryl/Heteroaryl Halide (Ar-X) D->E F Coupled Product: N-Boc-2-Aryl-pyrrolidine E->F Heat

Caption: Experimental workflow for utilizing H-Boroproline Pinacol Hydrochloride in Suzuki-Miyaura coupling.

Protocol 1: N-Boc Protection of H-Boroproline Pinacol Hydrochloride

Rationale: The Boc group is an ideal protecting group for this substrate. It is robust enough to withstand the conditions of the subsequent cross-coupling reaction but can be readily removed under acidic conditions without affecting the boronic ester or the newly formed C-C bond. Triethylamine (Et₃N) is used as a mild organic base to neutralize the hydrochloride salt and the acid generated during the reaction.

Materials:

  • H-Boroproline Pinacol Hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend H-Boroproline Pinacol Hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine dropwise to the suspension with stirring. Allow the mixture to stir for 10-15 minutes.

  • Add a solution of Boc₂O in DCM dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling with an Aryl Bromide

Rationale: This protocol employs a standard set of conditions for Suzuki-Miyaura coupling.[7][8] Pd(dppf)Cl₂ is a robust catalyst tolerant of a wide range of functional groups.[9] An aqueous base like potassium carbonate (K₂CO₃) is essential for the activation of the boronic ester to facilitate the transmetalation step in the catalytic cycle.[5] Dioxane is a common solvent due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.

Materials:

  • N-Boc-Boroproline Pinacol Ester (1.0 eq)

  • Aryl Bromide (Ar-Br) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a Schlenk flask, add N-Boc-Boroproline Pinacol Ester, the aryl bromide, K₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the N-Boc-2-aryl-pyrrolidine product.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust, commercially available catalysts for a broad substrate scope.[7][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic ester for transmetalation. Choice can influence reaction rate.[5][7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents capable of dissolving reagents and sustaining reaction temperature.
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barriers of the catalytic cycle.
Mechanistic Overview of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition OxAdd->ArPdX Transmetal Transmetalation ArPdR Ar-Pd(II)-R L₂ ArPdX->ArPdR Transmetalation Transmetal->ArPdR ArPdR->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronate [R-B(OR)₂OH]⁻ Boronate->Transmetal Base Base (OH⁻) RBpin R-B(pin) RBpin->Boronate + OH⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application II: Precursor for Proline-Based Organocatalysis

The pyrrolidine scaffold of H-Boroproline Pinacol Hydrochloride is the core of L-proline, one of the most powerful and versatile organocatalysts in asymmetric synthesis.[3] Proline catalysis typically proceeds through enamine or iminium ion intermediates, enabling highly enantioselective aldol, Mannich, and Michael reactions.[4]

By deprotecting the boronic ester to the corresponding boronic acid, one can envision novel bifunctional catalysts where the Lewis acidic boronic acid can interact with substrates, potentially enhancing reactivity and selectivity in concert with the secondary amine.

Protocol 3: Deprotection to H-Boroproline Boronic Acid Hydrochloride

Rationale: The pinacol ester can be hydrolyzed under mild oxidative conditions or acidic conditions. A common method involves transesterification with a sacrificial diol followed by aqueous workup or using a mild acid. Here, a simple aqueous HCl treatment is proposed, which also maintains the hydrochloride salt form.

Materials:

  • H-Boroproline Pinacol Hydrochloride (1.0 eq)

  • Acetone

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve H-Boroproline Pinacol Hydrochloride in a mixture of acetone and 1M HCl.

  • Stir the solution at room temperature for 24-48 hours. The pinacol byproduct is volatile and can be removed with the acetone.

  • Monitor the reaction by ¹H NMR for the disappearance of the characteristic pinacol methyl signal (~1.2-1.3 ppm).

  • Concentrate the reaction mixture under reduced pressure to remove the acetone.

  • Lyophilize the remaining aqueous solution to yield the crude H-Boroproline boronic acid hydrochloride, which can be used directly in catalysis.

Application Example: Asymmetric Aldol Reaction

The resulting boronic acid can be explored as a catalyst in classic proline-catalyzed reactions. The boronic acid moiety could act as a Lewis acid to activate the acceptor aldehyde, working in synergy with the enamine formed from the pyrrolidine nitrogen and the donor ketone.

Proposed Catalytic Cycle for a Bifunctional Boronic Acid-Amine Catalyst

Catalyst Proline-B(OH)₂ Catalyst Iminium Iminium Ion Catalyst->Iminium + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde TransitionState Stereodetermining Transition State Aldehyde->TransitionState B(OH)₂ activation Enamine Enamine Intermediate Iminium->Enamine Tautomerization Enamine->TransitionState + Aldehyde Adduct Iminium Adduct TransitionState->Adduct C-C Bond Formation Product Aldol Product Adduct->Product + H₂O Product->Catalyst Catalyst Regeneration Water H₂O

Caption: Proposed catalytic cycle for an asymmetric aldol reaction using a proline-boronic acid catalyst.

Conclusion

H-Boroproline Pinacol Hydrochloride is more than a niche enzyme inhibitor; it is a strategically designed molecule with significant potential in mainstream organic synthesis. Its dual functionality as a stable, chiral boronic ester for cross-coupling and as a precursor to novel proline-based organocatalysts makes it a powerful tool for constructing complex molecular architectures. The protocols and insights provided herein serve as a comprehensive starting point for chemists to unlock the synthetic utility of this versatile reagent.

References

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. [Link]

  • Zhang, P., et al. (2024). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances, 10(1). [Link]

  • Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

  • Proline-Catalyzed Asymmetric Reactions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of selected proline derivatives bearing sterically hindered directed groups. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Thompson, A. E., et al. (2005). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Organic Letters, 7(26), 5849-5852. [Link]

  • (Z)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan and its cross-coupling reactions. (n.d.). Masaryk University. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Kumar, S., et al. (2018). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 9(32), 6693-6697. [Link]

  • Ridgway, B. H., & Woerpel, K. A. (1998). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry, 63(3), 458-460. [Link]

  • Al-Hamdani, Y. A. S., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7058. [Link]

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin. (n.d.). ChemBK. Retrieved January 16, 2026, from [Link]

  • Tcyrulnikov, S., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 223-228. [Link]

  • Kumar, S., et al. (2018). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 9, 6693-6697. [Link]

Sources

Protocol for the hydrolysis of H-Boroproline Pinacol Hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Facile Hydrolysis of H-Boroproline Pinacol Hydrochloride for the Generation of the Active Boronic Acid

Introduction: The Role and Protection of Boroproline

H-Boroproline is a proline boronic acid analog that has garnered significant interest in drug development, primarily for its role as a potent inhibitor of enzymes such as dipeptidyl peptidase IV (DPP-IV).[1][2] The boronic acid moiety is crucial for its inhibitory activity, as the boron atom, a Lewis acid, can form a reversible covalent bond with the catalytic serine residue in the active site of target proteases.[3][4]

However, free boronic acids can be inherently unstable, susceptible to oxidation and protodeboronation, and may form cyclic trimers known as boroxines upon dehydration.[3][5][6][7] To enhance stability for storage, handling, and purification, the boronic acid is often protected as a boronate ester. The pinacol ester is one of the most common and robust protecting groups used for this purpose.[8] While this protection imparts stability, the pinacol group must be removed to yield the active H-Boroproline for biological assays or subsequent synthetic steps. This document provides a detailed protocol for the efficient hydrolysis of H-Boroproline Pinacol Hydrochloride to its active, deprotected form.

The Chemistry of Deprotection: Mechanism of Pinacol Ester Hydrolysis

The deprotection of a pinacol boronate ester is typically achieved through hydrolysis under acidic or basic conditions.[9][10] The stability of the pinacol ester is largely due to the steric bulk of the methyl groups, which shield the boron atom from nucleophilic attack.[11] However, this stability can be overcome, typically with aqueous acid.

The acid-catalyzed hydrolysis mechanism proceeds as follows:

  • Protonation: A lone pair of electrons on one of the ester's oxygen atoms is protonated by the acid catalyst, making it a better leaving group.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient boron atom. This step is facilitated by the increased electrophilicity of the boron center after the adjacent oxygen is protonated.

  • Tetrahedral Intermediate: A transient tetrahedral boronate complex is formed.

  • Elimination & Regeneration: The complex collapses, eliminating pinacol (2,3-dimethyl-2,3-butanediol) and yielding the free boronic acid. The proton catalyst is regenerated.

This process efficiently cleaves the stable C-O-B-O-C ring structure to liberate the desired product.[3]

Hydrolysis_Mechanism cluster_start Pinacol Ester cluster_intermediate Reaction Steps cluster_end Products Start H-Boroproline Pinacol Ester Protonation 1. Protonation of Ester Oxygen (H+) Start->Protonation Aqueous Acid Attack 2. Nucleophilic Attack by Water (H₂O) Protonation->Attack Intermediate 3. Formation of Tetrahedral Intermediate Attack->Intermediate Elimination 4. Elimination of Pinacol Intermediate->Elimination Product H-Boroproline (Free Boronic Acid) Elimination->Product Byproduct Pinacol Elimination->Byproduct

Caption: Acid-catalyzed hydrolysis of the pinacol ester.

Detailed Experimental Protocol

This protocol describes a robust method for the hydrolysis of H-Boroproline Pinacol Hydrochloride using a biphasic acidic system. This approach is efficient, typically reaching completion within minutes at room temperature.[9]

Materials & Equipment
Reagents & MaterialsEquipment
H-Boroproline Pinacol HydrochlorideMagnetic stirrer with stir bar
Diethyl ether (or Hexanes), ACS GradeRound-bottom flask or reaction vial
Hydrochloric Acid (HCl), 0.1 M aqueous solutionSeparatory funnel
Deionized WaterRotary evaporator or lyophilizer
Sodium Sulfate (Na₂SO₄), anhydrouspH meter or pH paper
Brine (saturated NaCl solution)TLC plates (Silica gel 60 F₂₅₄)
Analytical balance
Glassware (beakers, graduated cylinders)
Step-by-Step Hydrolysis Procedure
  • Preparation: In a clean, dry round-bottom flask or vial equipped with a magnetic stir bar, weigh out H-Boroproline Pinacol Hydrochloride (1.0 eq).

  • Dissolution: Add diethyl ether (or hexanes) to the flask to dissolve the starting material. A typical concentration is ~0.1 M, but this can be adjusted. Note: The hydrochloride salt may have limited solubility in nonpolar solvents. The biphasic nature of the reaction will drive the equilibrium.

  • Initiation of Hydrolysis: To the stirring solution, add an equal volume of 0.1 M aqueous HCl (e.g., if you used 10 mL of ether, add 10 mL of 0.1 M HCl). The reaction is biphasic.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.

  • Monitoring: The reaction is typically rapid, often completing in 20-30 minutes.[9] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13]

    • TLC System: A typical mobile phase would be Dichloromethane:Methanol (9:1). The starting pinacol ester will be less polar (higher Rf) than the resulting free boronic acid.

    • HPLC Analysis: Use a reversed-phase C18 column. The free boronic acid will be more polar and have a shorter retention time than the pinacol ester.[13]

  • Work-up & Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Allow the layers to separate. The product, H-Boroproline Hydrochloride, is expected to be in the aqueous layer due to its charged nature.

    • Separate the layers. Wash the organic layer with a small portion of deionized water (1x) and combine this with the initial aqueous layer to ensure complete recovery of the product.

    • To remove any dissolved organic solvent, the combined aqueous layers can be washed with a fresh portion of diethyl ether (1x).

  • Product Recovery:

    • Freeze the final aqueous solution and lyophilize (freeze-dry) to obtain the H-Boroproline Hydrochloride as a solid.

    • Alternatively, if a lyophilizer is unavailable, the water can be removed under reduced pressure using a rotary evaporator, but care must be taken to avoid excessive heat which could degrade the boronic acid.

Workflow Visualization

Hydrolysis_Workflow Start Weigh H-Boroproline Pinacol HCl Dissolve Dissolve in Organic Solvent (e.g., Ether) Start->Dissolve React Add 0.1 M HCl (aq) & Stir Vigorously (20-30 min) Dissolve->React Monitor Monitor Reaction (TLC / HPLC) React->Monitor Workup Phase Separation: Isolate Aqueous Layer Monitor->Workup Upon Completion Wash Wash Aqueous Layer with Fresh Ether Workup->Wash Isolate Remove Water (Lyophilization or Rotary Evaporation) Wash->Isolate Product Pure H-Boroproline HCl (Solid Product) Isolate->Product

Caption: Overall workflow for the hydrolysis protocol.

Validation and Troubleshooting

Ensuring the successful synthesis of the free boronic acid requires proper analytical validation. Some common issues and their solutions are outlined below.

Observation / ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient stirring, insufficient reaction time, or low acid concentration.Increase the stirring speed to ensure a fine emulsion. Extend the reaction time and monitor every 30 minutes. If necessary, a slightly more concentrated acid (e.g., 0.5 M HCl) can be tested, but proceed with caution to avoid degradation.
Product Decomposition Boronic acids can be unstable, undergoing protodeboronation (C-B bond cleavage) or oxidation.[5][7]Ensure the work-up is performed promptly after reaction completion. Avoid excessive heat during solvent removal. For highly sensitive substrates, a milder two-step deprotection via a diethanolamine (DEA) intermediate may be preferable.[9][10]
Low Isolated Yield Product partially remaining in the organic layer; incomplete extraction; physical loss during transfers.Perform an additional extraction of the organic layer with 0.1 M HCl. Ensure all aqueous phases are combined. Be meticulous during transfers between glassware.
Difficulty Confirming Product Product is highly polar and may not behave well on standard silica TLC.Use ¹H and ¹¹B NMR spectroscopy for definitive structural confirmation.[12] ¹¹B NMR is particularly useful, as the chemical shift for a trigonal boronic acid (sp²) is distinct from that of a tetrahedral boronate ester (sp³). UPLC-MS can confirm the mass of the product.[12]

Safety and Handling Precautions

Proper handling of all chemicals is essential for laboratory safety.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Boronic Acids/Esters: Boronic acids and their derivatives can be skin and eye irritants.[15][16] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvents: Diethyl ether is highly flammable. Keep away from ignition sources and use appropriate grounding for equipment to prevent static discharge.[17]

  • Storage: Store H-Boroproline Pinacol Hydrochloride and the final product in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.[18][19][20]

References

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (2023). American Chemical Society. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]

  • Understanding Boronic Acids: Properties, Handling, and Sourcing. Tejapharm. [Link]

  • Boronic acid. Wikipedia. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). NIH National Library of Medicine. [Link]

  • Borate handling and storage. U.S. Borax. [Link]

  • Protecting Groups for Boronic Acids. (2016). Chem-Station. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). NIH National Library of Medicine. [Link]

  • Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. (2010). PubMed - NIH. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2012). NIH National Library of Medicine. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]

  • A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. [Link]

  • Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. chem.ox.ac.uk. [Link]

  • H-Boroproline Pinacol Hydrochloride Product Page. BIOFOUNT. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (2019). Organic Letters. [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. University of Turin. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]

Sources

Application Notes & Protocols: Synthesis of Bioactive Molecules Utilizing H-Boroproline Pinacol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of boron into organic molecules has become a cornerstone of modern medicinal chemistry, largely catalyzed by the clinical success of drugs like the proteasome inhibitor Bortezomib.[1][2] Boronic acids and their derivatives are recognized as privileged structures due to the unique ability of the boron atom to form stable, yet reversible, covalent bonds with biological nucleophiles. H-Boroproline Pinacol Hydrochloride (CAS 123948-28-7) is a particularly valuable building block in this class.[3][4] As a proline mimetic, it allows for the synthesis of peptide analogs with constrained conformations. Furthermore, the boronic acid moiety acts as a potent pharmacophore, making H-Boroproline Pinacol Hydrochloride an established inhibitor of serine proteases such as Dipeptidyl Peptidase IV (DPP-IV).[3] This guide provides an in-depth exploration of the chemical properties, handling, and synthetic applications of H-Boroproline Pinacol Hydrochloride, complete with detailed protocols for the construction of novel dipeptidyl boronic acid inhibitors.

Foundational Principles: Chemistry and Significance

Chemical Properties and Reactivity

H-Boroproline Pinacol Hydrochloride, systematically named 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride, is a chiral amino acid derivative.[3] Its structure is notable for three key features:

  • The Pyrrolidine Ring: This saturated heterocycle makes the molecule a structural analog of the natural amino acid proline, often used to introduce conformational rigidity into peptides.

  • The Secondary Amine: Present as a hydrochloride salt, this amine is the primary site for synthetic modification, typically through acylation or peptide coupling.

  • The Boronic Acid Pinacol Ester: The boron atom is protected as a pinacol ester. This protecting group confers stability, making the compound easier to handle and purify compared to the free boronic acid, which can be prone to dehydration and trimerization.[5] The pinacol group is readily removed under acidic conditions to unmask the reactive boronic acid. The vacant p-orbital on the sp²-hybridized boron atom makes it a Lewis acid, capable of accepting an electron pair from a nucleophile (e.g., the hydroxyl group of a serine residue in an enzyme's active site) to form an anionic, sp³-hybridized tetrahedral complex.[6] This reversible covalent interaction is the mechanistic foundation of its biological activity.[7][8]

Property Value Reference
CAS Number 123948-28-7[3]
Molecular Formula C₁₀H₂₀BNO₂·HCl[3]
Molecular Weight 233.54 g/mol [3]
Appearance White to off-white solidN/A
Alternate Name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine HCl[3]
Biological Significance as a Pharmacophore

The primary biological role of boroproline derivatives is the inhibition of serine proteases. The proline scaffold directs the molecule to the active sites of enzymes that recognize proline residues, while the boronic acid acts as a "warhead" that covalently modifies the catalytic serine. H-Boroproline itself is a known inhibitor of DPP-IV, a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[3] By coupling H-Boroproline Pinacol Hydrochloride with other amino acids, researchers can create highly potent and selective inhibitors for a wide range of other critical serine proteases involved in cancer, coagulation, and inflammation.[2][6]

Critical Safety & Handling Protocols

As with all boronic acid derivatives, proper handling is essential. The toxicological properties have not been fully investigated.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9][10]

  • Handling: Handle in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[10] Boronic acid pinacol esters can be moisture-sensitive and may react with water.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[9][10]

Core Application: Synthesis of Dipeptidyl Boronic Acid Protease Inhibitors

The most prevalent application of H-Boroproline Pinacol Hydrochloride is its use as a scaffold to build dipeptide analogs targeting serine proteases. This section details the rationale and a comprehensive protocol for this synthesis.

Rationale & Covalent Inhibition Mechanism

The synthetic strategy involves an amide bond formation between the free secondary amine of boroproline and the carboxylic acid of an N-terminally protected amino acid. Following coupling, the pinacol and N-terminal protecting groups are removed to yield the final dipeptidyl boronic acid. This product is designed to mimic the transition state of peptide hydrolysis within the enzyme's active site. The boron atom is attacked by the catalytic serine residue, forming a stable tetrahedral boronate adduct and effectively inhibiting the enzyme.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Enzyme Serine Protease (with Catalytic Ser-OH) Complex Non-covalent Michaelis Complex Enzyme->Complex Binding Inhibitor Dipeptidyl Boronic Acid (R-B(OH)₂) Inhibitor->Complex Binding Adduct Reversible Covalent Tetrahedral Boronate Adduct (Enzyme-Ser-O-B(OH)₂⁻-R) Complex->Adduct Nucleophilic Attack (Ser-OH on Boron) Adduct->Complex Reversal

Caption: Mechanism of reversible covalent inhibition of a serine protease.

General Synthetic Workflow

The synthesis follows a logical progression from starting materials to the final bioactive molecule. This workflow ensures that reactive functional groups are properly managed throughout the process.

G A 1. Neutralization H-Boroproline Pinacol HCl (Free Amine Generation) B 2. Peptide Coupling with N-Protected Amino Acid A->B C 3. Purification Protected Dipeptide B->C D 4. Deprotection (Pinacol & N-Terminus) C->D E 5. Final Purification (e.g., HPLC) D->E

Caption: General workflow for dipeptidyl boronic acid synthesis.

Detailed Protocol: Synthesis of a Boc-Val-boroPro Pinacol Ester

This protocol provides a representative example of coupling Boc-Valine to H-Boroproline Pinacol Hydrochloride. It is adapted from established methods for peptide coupling and boronic acid synthesis.[7][11][12]

Materials and Reagents:

Reagent/MaterialPurpose
H-Boroproline Pinacol HydrochlorideStarting Material
Boc-L-Valine (Boc-Val-OH)Coupling Partner
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic Base
Dichloromethane (DCM), AnhydrousReaction Solvent
Dimethylformamide (DMF), AnhydrousReaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueous Wash
1M Hydrochloric Acid (HCl) SolutionAqueous Wash
Brine (Saturated NaCl Solution)Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelColumn Chromatography
Ethyl Acetate, HexanesEluents for Chromatography

Step-by-Step Procedure:

  • Neutralization (Free Amine Formation):

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve H-Boroproline Pinacol Hydrochloride (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (1.1 eq.) dropwise while stirring. The formation of salts may cause the solution to become cloudy.

    • Causality Note: DIPEA is a bulky, non-nucleophilic base used to deprotonate the amine hydrochloride without competing in the subsequent coupling reaction.[8] Performing this step at 0 °C minimizes potential side reactions.

  • Peptide Coupling:

    • In a separate flask, dissolve Boc-Val-OH (1.05 eq.) and HATU (1.1 eq.) in a minimal amount of anhydrous DMF.

    • Add this solution to the neutralized boroproline mixture at 0 °C.

    • Add an additional portion of DIPEA (1.5 eq.) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid, facilitating rapid amide bond formation while suppressing racemization of the chiral amino acid.[8]

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Causality Note: The acidic wash removes unreacted DIPEA and other basic impurities. The basic wash removes unreacted Boc-Val-OH and acidic byproducts from the HATU reagent.

  • Purification of Protected Dipeptide:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified Boc-Val-boroPro pinacol ester.

Deprotection to Yield the Bioactive Molecule

To generate the final active inhibitor, both the Boc group and the pinacol ester must be removed.

  • Acid-Mediated Deprotection:

    • Dissolve the purified Boc-Val-boroPro pinacol ester (1.0 eq.) in a suitable solvent such as diethyl ether or ethyl acetate.

    • Add a solution of 2M HCl in diethyl ether or a 4M HCl solution in dioxane (5-10 eq.).

    • Stir at room temperature for 1-4 hours. A precipitate of the hydrochloride salt of the final product should form.

    • Causality Note: Strong acid simultaneously cleaves the acid-labile Boc protecting group and hydrolyzes the pinacol ester to reveal the free boronic acid.[7]

  • Isolation:

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

    • The final product, Valinyl-boroproline hydrochloride, can be further purified by reverse-phase HPLC if necessary.

Advanced Considerations

  • Alternative Coupling Reagents: Other standard peptide coupling reagents like DCC/HOBt or EDC/HOBt can be used, although they may require longer reaction times and have different byproduct profiles compared to uronium-based reagents like HATU.[7]

  • Library Synthesis: The described protocol is amenable to parallel synthesis for creating libraries of inhibitors. By varying the N-protected amino acid in the coupling step, a diverse range of dipeptidyl boronic acids can be generated to explore structure-activity relationships (SAR).

  • Troubleshooting:

ProblemPotential Cause(s)Suggested Solution(s)
Low Coupling Yield Incomplete neutralization; Inactive coupling reagent; Steric hindrance.Ensure sufficient base is used; Use fresh, high-quality coupling reagents; Increase reaction time or temperature slightly.
Incomplete Deprotection Insufficient acid or reaction time; Water contamination.Increase equivalents of HCl or extend reaction time; Ensure anhydrous conditions for the starting material.
Epimerization Base-mediated racemization during activation/coupling.Use HATU or other low-racemization coupling reagents; Maintain low temperatures during activation.

Conclusion

H-Boroproline Pinacol Hydrochloride is a powerful and versatile building block for modern drug discovery. Its unique combination of a proline scaffold and a boronic acid pharmacophore enables the rational design of potent, selective, and mechanistically novel enzyme inhibitors. The protocols outlined in this guide provide a robust framework for researchers to leverage this reagent in the synthesis of dipeptidyl boronic acids and other complex bioactive molecules, paving the way for new therapeutic discoveries.

References

  • Title: Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Semantic Scholar URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: Molecules (MDPI) URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PubMed Central URL: [Link]

  • Title: 123948-28-7|H-Boroproline Pinacol Hydrochloride Source: BIOFOUNT URL: [Link]

  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules Source: ResearchGate URL: [Link]

  • Title: Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The Role of Boronic Acids in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]

  • Title: The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry Source: PubMed Central URL: [Link]

  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules? Source: ChemRxiv URL: [Link]

  • Title: Synthesis of biologically active boron-containing compounds Source: PubMed Central URL: [Link]

  • Title: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates Source: Nature Communications / PubMed Central URL: [Link]

  • Title: (PDF) Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes Source: ResearchGate URL: [Link]

  • Title: A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate Source: Molecules (MDPI) URL: [Link]

Sources

Application of Boronic Acid Derivatives in Targeted Drug Delivery Systems: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of boronic acid derivatives in targeted drug delivery systems. Boronic acids offer a unique and versatile platform for creating intelligent drug carriers that can respond to specific biological cues, enhancing therapeutic efficacy while minimizing off-target effects. This document delves into the fundamental chemistry, strategic applications, and practical methodologies for designing and evaluating these advanced delivery systems.

The Chemistry and Rationale of Boronic Acid-Based Drug Delivery

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups.[1] Their utility in drug delivery stems from the unique ability of the boron atom to exist in a dynamic equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state.[2] This allows for reversible covalent interactions with 1,2- and 1,3-diols, which are abundant in biological systems in the form of saccharides and glycoproteins.[2][3] This interaction is the cornerstone of boronic acid-mediated targeting and stimuli-responsive drug release.

The key advantages of using boronic acid derivatives in drug delivery include:

  • Biocompatibility and Low Toxicity: Boronic acids are generally considered non-toxic and are even found in nature.[1] Many boronic acid-containing materials have demonstrated good safety profiles in vitro and in vivo.[4]

  • Stimuli-Responsiveness: The boronate ester bond is sensitive to changes in pH and the concentration of competing diols (like glucose).[5][6] This allows for the design of drug carriers that release their payload in specific microenvironments, such as the acidic tumor milieu or in the presence of high glucose levels.

  • Targeting Specificity: The overexpression of certain saccharides, such as sialic acid on the surface of cancer cells, provides a natural target for boronic acid-functionalized drug carriers.[7][8]

This guide will focus on two primary applications: cancer therapy targeting sialic acid and glucose-responsive insulin delivery for diabetes management.

Workflow for Developing Boronic Acid-Based Drug Delivery Systems

The development of a targeted drug delivery system using boronic acid derivatives typically follows a structured workflow, from synthesis to in vitro and in vivo evaluation.

Boronic Acid DDS Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Synthesis Synthesis of Boronic Acid Functionalized Carrier Characterization Physicochemical Characterization Synthesis->Characterization Characterize properties DrugLoading Drug Loading & Encapsulation Efficiency Characterization->DrugLoading Optimize loading Release Stimuli-Responsive Drug Release DrugLoading->Release Evaluate release profile Uptake Cellular Uptake & Targeting Release->Uptake Confirm targeting Cytotoxicity In Vitro Cytotoxicity Uptake->Cytotoxicity Assess safety Pharmacokinetics Pharmacokinetics & Biodistribution Cytotoxicity->Pharmacokinetics Transition to in vivo Efficacy Therapeutic Efficacy Pharmacokinetics->Efficacy Determine effectiveness Toxicology Toxicology Studies Efficacy->Toxicology Final safety assessment

Caption: A generalized workflow for the development of boronic acid-based drug delivery systems.

Application in Cancer Therapy: Targeting Sialic Acid

A hallmark of many cancer cells is the aberrant glycosylation of their surface proteins, leading to an overexpression of sialic acid (SA).[7][8] This provides a unique molecular signature that can be exploited for targeted drug delivery. Phenylboronic acid (PBA) and its derivatives have emerged as effective targeting moieties due to their ability to form reversible boronate esters with the diol groups present in sialic acid.[7][8] This interaction is often pH-dependent, with enhanced binding in the slightly acidic tumor microenvironment (pH ~6.5-6.8), further increasing the specificity of drug delivery.[9][10]

Synthesis of Phenylboronic Acid-Functionalized Nanoparticles

This protocol describes the synthesis of nanoparticles functionalized with 3-aminophenylboronic acid (APBA), a common building block for creating sialic acid-targeting drug carriers.

Protocol 1: Synthesis of APBA-Functionalized Polymeric Nanoparticles

Materials:

  • 3-Aminophenylboronic acid hemisulfate (APBA)

  • Acryloyl chloride

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • Monomer for the nanoparticle core (e.g., N-isopropylacrylamide, NIPAM)

  • Solvents: Tetrahydrofuran (THF), deionized water

  • Sodium bicarbonate

Procedure:

  • Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer:

    • Dissolve APBA (e.g., 21.9 mmol) in a 1:1 (v/v) mixture of THF and deionized water.[11]

    • Add sodium bicarbonate (e.g., 48.2 mmol) and cool the mixture to below 5°C in an ice bath.[11]

    • Slowly add a solution of acryloyl chloride (e.g., 48.3 mmol) in anhydrous THF dropwise over 1 hour while maintaining the low temperature.[11]

    • Allow the reaction to stir overnight, gradually warming to room temperature.[11]

    • Purify the resulting AAPBA monomer by recrystallization.

  • Nanoparticle Synthesis via Emulsion Polymerization:

    • In a round-bottom flask, dissolve the core monomer (e.g., NIPAM), the functional monomer (AAPBA), and the crosslinker (BIS) in deionized water. The molar ratio of these components will determine the properties of the final nanoparticles and should be optimized for the specific application.

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

    • Heat the solution to 70°C under a nitrogen atmosphere with stirring.

    • Initiate the polymerization by adding a freshly prepared aqueous solution of APS.

    • Continue the reaction for a defined period (e.g., 4-6 hours) at 70°C.

    • Cool the reaction mixture to room temperature.

    • Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomers and initiator.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

Characterization of Boronic Acid-Functionalized Nanoparticles

Thorough characterization is crucial to ensure the quality and performance of the synthesized nanoparticles.

ParameterTechniqueTypical Expected Results
Size and Polydispersity Dynamic Light Scattering (DLS)Monodisperse population with a hydrodynamic diameter in the range of 100-200 nm.
Surface Charge Zeta Potential MeasurementNegative zeta potential, which can vary with pH due to the ionization of the boronic acid groups.
Morphology Transmission Electron Microscopy (TEM)Spherical nanoparticles with a uniform size distribution.
Chemical Composition Fourier-Transform Infrared (FTIR) SpectroscopyCharacteristic peaks confirming the incorporation of the boronic acid monomer into the polymer structure.

Protocol 2: Characterization of Nanoparticles

  • Dynamic Light Scattering (DLS) and Zeta Potential:

    • Disperse the lyophilized nanoparticles in deionized water or a suitable buffer (e.g., PBS) at a concentration of approximately 0.1 mg/mL.

    • Sonicate the suspension briefly to ensure proper dispersion.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.[7] Perform measurements in triplicate.

  • Transmission Electron Microscopy (TEM):

    • Prepare a dilute suspension of the nanoparticles in deionized water.

    • Place a drop of the suspension onto a carbon-coated copper grid and allow it to air-dry.

    • Optionally, negatively stain the sample with a suitable agent (e.g., uranyl acetate) to enhance contrast.

    • Image the grid using a transmission electron microscope to observe the size, shape, and morphology of the nanoparticles.[7]

Drug Loading and In Vitro Release

For therapeutic applications, the nanoparticles must be loaded with an anticancer drug. The release of the drug should ideally be triggered by the acidic tumor microenvironment.

Protocol 3: Doxorubicin Loading and pH-Responsive Release

  • Drug Loading:

    • Disperse the boronic acid-functionalized nanoparticles in a solution of the anticancer drug (e.g., doxorubicin, DOX) in a suitable buffer (e.g., PBS pH 7.4). The drug-to-polymer ratio should be optimized to achieve high loading efficiency.

    • Stir the mixture at room temperature for 24 hours in the dark to allow for drug encapsulation.

    • Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation or dialysis.

    • Determine the amount of encapsulated drug by measuring the absorbance or fluorescence of the supernatant and using a standard calibration curve.

    • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • In Vitro Drug Release:

    • Place a known amount of drug-loaded nanoparticles in dialysis bags with a suitable molecular weight cutoff.

    • Immerse the dialysis bags in release media with different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.0-6.5 to mimic the endosomal/lysosomal and tumor microenvironments).[12]

    • Maintain the release media at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

    • Plot the cumulative drug release as a function of time.

Evaluating Targeting Efficiency

The ability of the boronic acid-functionalized nanoparticles to selectively target cancer cells is a critical parameter to evaluate.

Protocol 4: Cellular Uptake and Targeting Analysis

Materials:

  • Cancer cell line overexpressing sialic acid (e.g., MCF-7, HepG2)[13]

  • Normal cell line with low sialic acid expression (as a control)

  • Fluorescently labeled nanoparticles (e.g., loaded with a fluorescent drug like DOX or labeled with a fluorescent dye)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Paraformaldehyde (for fixing cells)

  • DAPI (for nuclear staining)

Procedure:

  • Cell Culture:

    • Culture the cancer and normal cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Flow Cytometry Analysis:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with different concentrations of fluorescently labeled nanoparticles for a specific incubation time (e.g., 4 hours).

    • Wash the cells with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using trypsin-EDTA and resuspend them in PBS.

    • Analyze the cellular fluorescence intensity using a flow cytometer.[14][15] Untreated cells should be used as a negative control.

  • Confocal Laser Scanning Microscopy (CLSM):

    • Seed the cells on glass coverslips in 24-well plates and allow them to adhere.

    • Treat the cells with fluorescently labeled nanoparticles as described above.

    • Wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI.

    • Mount the coverslips on glass slides and visualize the intracellular distribution of the nanoparticles using a confocal microscope.[15]

Application in Diabetes Management: Glucose-Responsive Insulin Delivery

Boronic acids' ability to bind with glucose makes them ideal candidates for developing "smart" insulin delivery systems that can release insulin in response to high blood glucose levels.[16][17] This "closed-loop" system has the potential to mimic the function of a healthy pancreas and improve glycemic control in diabetic patients.

Preparation of Glucose-Responsive Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By incorporating boronic acid moieties into the hydrogel structure, they can be made to swell or shrink in response to glucose concentrations, thereby controlling the release of encapsulated insulin.[18][19]

Protocol 5: Synthesis of a Glucose-Responsive Boronic Acid-Based Hydrogel

Materials:

  • 3-(Acrylamino)phenylboronic acid (AAPBA)

  • Poly(vinyl alcohol) (PVA)

  • A suitable initiator (e.g., a photoinitiator for UV-induced polymerization)

  • Insulin

  • Deionized water

Procedure:

  • Preparation of the Pre-gel Solution:

    • Dissolve PVA in deionized water with gentle heating and stirring until a clear solution is obtained.

    • In a separate container, dissolve the AAPBA monomer and the initiator in deionized water.

    • Add the insulin solution to the AAPBA solution and mix gently.

    • Combine the PVA solution and the AAPBA/insulin solution and mix thoroughly to form a homogeneous pre-gel solution.

  • Hydrogel Formation:

    • Cast the pre-gel solution into a mold of the desired shape.

    • Initiate the crosslinking reaction. For photo-polymerization, expose the pre-gel solution to UV light for a specific duration. For thermal polymerization, heat the solution to the required temperature.

    • The boronic acid groups on the polymer chains will form boronate esters with the diol groups of the PVA, creating a crosslinked hydrogel network that entraps the insulin.

  • Purification and Characterization:

    • Immerse the hydrogel in deionized water to remove any unreacted components.

    • Characterize the swelling behavior of the hydrogel in response to different glucose concentrations.

In Vitro Glucose-Responsive Insulin Release

The key feature of this system is its ability to release insulin in a glucose-dependent manner.

Protocol 6: Evaluation of Glucose-Responsive Insulin Release

  • Release Study Setup:

    • Place a known amount of the insulin-loaded hydrogel into vials containing release media with different glucose concentrations (e.g., normal glycemic level and hyperglycemic levels).[20]

    • Use a buffer solution (e.g., PBS pH 7.4) as the release medium.

    • Incubate the vials at 37°C with gentle agitation.

  • Sample Analysis:

    • At predetermined time points, withdraw aliquots from the release media and replace them with fresh media.

    • Quantify the concentration of released insulin in the aliquots using an appropriate method, such as an insulin ELISA kit or high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Plot the cumulative insulin release as a function of time for each glucose concentration. A significantly higher release rate should be observed at higher glucose concentrations.

Troubleshooting and Field-Proven Insights

Synthesis:

  • Problem: Low polymerization efficiency or inconsistent nanoparticle size.

    • Insight: Ensure all reagents are pure and free of inhibitors. The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent oxygen from interfering with the radical polymerization. The initiator concentration and reaction temperature are critical parameters that should be precisely controlled.

  • Problem: Protodeboronation (loss of the boronic acid group) during synthesis or purification.

    • Insight: This is a common issue, especially under harsh acidic or basic conditions.[21] Use mild reaction and purification conditions. Protecting the boronic acid group as a boronate ester (e.g., with pinacol) during certain synthetic steps and deprotecting it at the final stage can be an effective strategy.[22]

Characterization:

  • Problem: Aggregation of nanoparticles during DLS or TEM analysis.

    • Insight: Ensure proper dispersion of the nanoparticles by sonication before measurement. The choice of solvent or buffer can also influence nanoparticle stability.

In Vitro Studies:

  • Problem: Low drug loading efficiency.

    • Insight: The interaction between the drug and the polymer matrix is crucial. For hydrophobic drugs, the hydrophobicity of the nanoparticle core should be optimized. For drugs with specific functional groups, incorporating complementary functionalities into the polymer can enhance loading through specific interactions.[23]

  • Problem: High burst release of the drug.

    • Insight: This can be due to drug adsorbed on the surface of the nanoparticles. Improve the purification process after drug loading to remove surface-adsorbed drug. Increasing the crosslinking density of the nanoparticles can also help to control the release rate.

Conclusion and Future Perspectives

Boronic acid derivatives represent a powerful and versatile tool in the design of targeted and stimuli-responsive drug delivery systems. Their unique chemistry allows for the creation of intelligent carriers that can respond to the specific microenvironments of diseased tissues, leading to enhanced therapeutic outcomes. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and develop novel boronic acid-based therapies for a range of diseases, from cancer to diabetes. Future research will likely focus on the development of multifunctional systems that combine targeting, stimuli-responsive release, and imaging capabilities, further advancing the field of precision medicine.

References

  • Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(18), 3309. [Link]

  • Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 28(10-12), 979-992. [Link]

  • Ballard, Z., et al. (2017). Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH. ACS Macro Letters, 6(8), 842-846. [Link]

  • Gandon, A., et al. (2019). Injectable Self-Healing Hydrogels Based on Boronate Ester Formation between Hyaluronic Acid Partners Modified with Benzoxaborin Derivatives and Saccharides. Biomacromolecules, 20(11), 4186-4195. [Link]

  • Li, J., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(20), 12046-12071. [Link]

  • Li, Y., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 10, 5717-5727. [Link]

  • Wang, Y., et al. (2020). Cellulose-based self-healing hydrogel through boronic ester bonds with excellent biocompatibility and conductivity. RSC Advances, 10(19), 11300-11310. [Link]

  • Gomes, J., et al. (2016). Boronic acid-modified magnetic materials for antibody purification. Journal of Chromatography A, 1454, 53-62. [Link]

  • Li, M., et al. (2019). Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. Nanomaterials, 9(11), 1572. [Link]

  • Wang, C., et al. (2014). Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. Physical Chemistry Chemical Physics, 16(26), 13346-13353. [Link]

  • Kook, Y.-M., et al. (2019). Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. Nano Convergence, 6(1), 30. [Link]

  • Hudson, S. D., et al. (2019). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. Journal of Drug Targeting, 27(5-6), 614-624. [Link]

  • Kretzschmann, A., et al. (2014). Boronic Acid Shell-Crosslinked dextran-b-PLA Micelles for Acid-Responsive Drug Delivery. Macromolecular Bioscience, 14(11), 1605-1614. [Link]

  • Yesilyurt, V., et al. (2018). Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. Biomacromolecules, 19(11), 4333-4343. [Link]

  • Chen, G., et al. (2014). Boronic Acid Shell-Crosslinked Dextran-b-PLA Micelles for Acid-Responsive Drug Delivery. Macromolecular Bioscience, 14(11), 1605-1614. [Link]

  • Liu, X., et al. (2015). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Analyst, 140(18), 6331-6338. [Link]

  • Wang, H., et al. (2018). High Drug Loading and Sub-Quantitative Loading Efficiency of Polymeric Micelles Driven by Donor–Receptor Coordination Interaction. ACS Applied Materials & Interfaces, 10(4), 3337-3345. [Link]

  • Roy, D., et al. (2023). Recent advances in glucose-responsive insulin delivery systems: novel hydrogels and future applications. Journal of Materials Chemistry B, 11(2), 229-251. [Link]

  • Wang, Y., et al. (2014). Strategies to improve micelle stability for drug delivery. Nanomedicine, 9(6), 939-950. [Link]

  • Wang, X., et al. (2023). Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. Journal of Nanobiotechnology, 21(1), 130. [Link]

  • Wang, Y., et al. (2014). Glucose-Responsive Materials for Smart Insulin Delivery: From Protein-Based to Protein-Free Design. Advanced Materials, 26(33), 5762-5771. [Link]

  • Liu, S., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules, 28(11), 4461. [Link]

  • Theato, P. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 7(30), 4849-4857. [Link]

  • Giesbers, M., et al. (2022). Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. Biomacromolecules, 23(10), 4252-4261. [Link]

  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved from [Link]

  • Ibuki, Y., & Toyooka, T. (2012). Nanoparticle uptake measured by flow cytometry. Methods in Molecular Biology, 926, 157-166. [Link]

  • Boyer, C., et al. (2009). Boronic Acid-Terminated Polymers: Synthesis by RAFT and Subsequent Supramolecular and Dynamic Covalent Self-Assembly. Macromolecules, 42(19), 7216-7226. [Link]

  • Pop, F., et al. (2022). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels, 8(9), 548. [Link]

  • Lee, J. Y., et al. (2017). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale, 9(43), 16764-16772. [Link]

  • Pal, S., et al. (2023). Capturing Sialyl-glycan on Live Cancer Cells by Tailored Boronopeptide. Angewandte Chemie International Edition, 62(10), e202216118. [Link]

  • Clogston, J. D., & Vermilya, A. (2020). Measuring Zeta Potential of Nanoparticles: Version 1.2. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute (US). [Link]

  • Pasquale, L., et al. (2021). Stimuli-Responsive Boron-Based Materials in Drug Delivery. Pharmaceutics, 13(11), 1899. [Link]

  • Al-Salami, H., et al. (2021). Cellular uptake study using flow cytometry and confocal microscopy. International Journal of Pharmaceutics, 609, 121159. [Link]

  • Uchimura, E., et al. (2024). Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. Micromachines, 15(2), 231. [Link]

  • Liu, G., et al. (2022). N-Coordinated Organoboron in Polymer Synthesis and Material Science. ACS Polymers Au, 2(3), 209-224. [Link]

  • Xu, R. (2022). Advanced Characterization and Sample Preparation Strategies for Nanoformulations. Journal of Nanotechnology, 2022, 9898943. [Link]

  • Al-Omari, M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-238. [Link]

  • Li, Y., & Yang, H. (2015). Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells. Materials Science and Engineering: C, 56, 455-462. [Link]

  • Li, J., et al. (2018). Nanoparticles based on boronic acid for sialic acid-targeting. Journal of Materials Chemistry B, 6(39), 6199-6211. [Link]

  • Guan, Y., & Zhang, Y. (2013). Boronic acid-containing hydrogels: synthesis and their applications. Chemical Society Reviews, 42(20), 8106-8121. [Link]

  • Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. [Link]

  • Zhang, Y., et al. (2019). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 9(24), 7247-7263. [Link]

  • Hudson, S. D., et al. (2019). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. Journal of Drug Targeting, 27(5-6), 614-624. [Link]

  • Li, Y., & Yang, H. (2015). Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells. Materials Science and Engineering: C, 56, 455-462. [Link]

Sources

Application Notes & Protocols: The Strategic Use of H-Boroproline Pinacol Hydrochloride in the Synthesis of Dipeptide Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

H-Boroproline Pinacol Hydrochloride serves as a critical building block in medicinal chemistry for the synthesis of dipeptide analogues where the C-terminal carboxyl group is replaced by a boronic acid pinacol ester. These resulting dipeptide boronic acids are potent and often reversible inhibitors of serine proteases, a class of enzymes implicated in numerous pathologies. This document provides an in-depth guide for researchers, elucidating the underlying mechanism, offering detailed protocols for synthesis, and discussing the broader applications of these compounds in drug discovery. We will differentiate the role of H-Boroproline as a substrate from the function of aryl boronic acids as catalysts in peptide bond formation, providing a clear and comprehensive framework for its use.

Introduction: H-Boroproline Pinacol Hydrochloride in Modern Drug Discovery

H-Boroproline Pinacol Hydrochloride (CAS 123948-28-7) is a proline analogue featuring a boronic acid pinacol ester in place of the carboxylic acid.[1][2] This structural modification makes it a proline bioisostere, a compound designed to mimic the natural amino acid while possessing unique chemical properties. The key to its utility lies in the electrophilic nature of the boron atom, which can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of a protease.[3] This mechanism of action is central to the therapeutic success of drugs like Bortezomib and Ixazomib, which are dipeptidyl boronic acids used in the treatment of multiple myeloma.[4][5]

It is crucial to distinguish between two fundamental roles of boron compounds in peptide chemistry:

  • Aryl Boronic Acids as Catalysts: Certain aryl boronic acids can act as catalysts for the direct formation of an amide bond between a carboxylic acid and an amine, proceeding through an (acyloxy)boron intermediate.[6] This is a powerful method for general peptide synthesis.

  • Amino Boronic Acids as Building Blocks: H-Boroproline Pinacol Hydrochloride falls into this category. It does not catalyze the reaction but rather participates as a substrate—specifically, as a C-terminal mimic—to be incorporated into the final dipeptide structure.

This guide will focus exclusively on the second application: the incorporation of H-Boroproline Pinacol Hydrochloride as a structural component in dipeptide synthesis.

Mechanism of Dipeptide Boronic Acid Synthesis

The synthesis of a dipeptide boronic acid using H-Boroproline Pinacol Hydrochloride follows the principles of standard solution-phase peptide coupling. The process is not catalyzed by the boronic acid itself. Instead, a standard N-protected amino acid is activated and then coupled with the secondary amine of the proline ring.

The key steps are:

  • Neutralization: H-Boroproline Pinacol Hydrochloride is a salt. The hydrochloride must be neutralized with a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base), to liberate the free secondary amine required for the coupling reaction.[4][6]

  • Carboxylic Acid Activation: The N-protected amino acid (e.g., Boc-L-Phenylalanine) is activated to form a highly reactive species. This is achieved using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), or using pre-formed active esters generated by reagents such as HATU or HBTU.[4][7]

  • Nucleophilic Attack & Peptide Bond Formation: The free amine of the neutralized boroproline attacks the activated carbonyl of the N-protected amino acid, forming the new amide (peptide) bond.

The pinacol group serves as a protecting group for the boronic acid, preventing undesirable side reactions and improving the compound's stability and handling characteristics.

Mechanism_Peptide_Coupling Figure 1: General Mechanism of Dipeptide Boronic Acid Synthesis cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation cluster_2 Step 3: Coupling H_BoroPro_HCl H-Boroproline Pinacol•HCl Free_Amine Free H-Boroproline Pinacol H_BoroPro_HCl->Free_Amine + Base - DIPEA•HCl Base DIPEA Free_Amine_c Free H-Boroproline Free_Amine->Free_Amine_c N_Protected_AA N-Protected Amino Acid (R-COOH) Active_Ester Activated Ester (R-CO-X) N_Protected_AA->Active_Ester + Coupling Agent Coupling_Agent EDCI/HOBt or HATU Active_Ester_c Activated Ester Active_Ester->Active_Ester_c Dipeptide N-Protected Dipeptide Boronic Acid Pinacol Ester Active_Ester_c->Dipeptide Free_Amine_c->Dipeptide

Caption: Figure 1: General Mechanism of Dipeptide Boronic Acid Synthesis

Experimental Protocol: Synthesis of Boc-L-Phenylalanyl-L-boroproline Pinacol Ester

This protocol details a representative synthesis using Boc-L-Phenylalanine and H-Boroproline Pinacol Hydrochloride.

3.1 Materials and Reagents

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • H-Boroproline Pinacol Hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDCI·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Argon or nitrogen gas supply for inert atmosphere

  • Silica gel for column chromatography

3.2 Step-by-Step Procedure

Workflow_Dipeptide_Synthesis Figure 2: Experimental Workflow start Dissolve Boc-Phe-OH, EDCI, HOBt in DCM step2 Cool reaction mixture to 0 °C start->step2 step4 Add BoroProline solution to the cooled mixture dropwise step2->step4 step3 Prepare separate solution of H-BoroPro•HCl and DIPEA in DCM step3->step4 step5 Allow to warm to RT and stir overnight (12-18 hours) step4->step5 step6 Reaction Work-up: Quench and perform liquid-liquid extraction step5->step6 step7 Wash organic layer with: 1. aq. NaHCO₃ 2. Brine step6->step7 step8 Dry organic layer (e.g., MgSO₄), filter, and concentrate step7->step8 step9 Purify crude product via silica gel chromatography step8->step9 end Obtain pure Dipeptide and characterize (NMR, MS) step9->end

Caption: Figure 2: Experimental Workflow for Dipeptide Boronic Acid Synthesis

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Boc-L-Phenylalanine (1.0 eq.), EDCI·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration relative to the amino acid).

  • Activation: Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid. Following this, cool the flask to 0 °C in an ice bath.

  • Neutralization: In a separate flask, dissolve H-Boroproline Pinacol Hydrochloride (1.1 eq.) in a minimal amount of anhydrous DCM or DMF. Add DIPEA (2.5 eq.) to this solution and stir for 5 minutes to ensure complete neutralization of the hydrochloride salt. The excess base is necessary to also neutralize the HCl generated from the EDCI reagent.

  • Coupling: Slowly add the neutralized H-Boroproline solution dropwise to the cooled, activated Boc-Phe-OH mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-18 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), followed by brine (1x). This removes unreacted starting materials and coupling byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure dipeptide boronic acid ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary and Considerations

The success of the coupling reaction can be influenced by the choice of reagents and conditions. The following table summarizes typical parameters.

ParameterRecommended Condition/ReagentRationale & Notes
N-Protected Amino Acid Boc, Cbz, or Fmoc protectedStandard protecting groups compatible with coupling conditions. Fmoc may require alternative deprotection strategies later.[8]
Coupling Reagent EDCI/HOBt, HATU, HBTUHATU and HBTU are often faster and more efficient, especially for sterically hindered amino acids, but are more expensive.[7]
Base DIPEA (Hünig's Base)A non-nucleophilic base is essential to prevent side reactions with the activated ester.
Solvent DCM, DMF, or a mixtureDMF can improve the solubility of some starting materials. Ensure solvents are anhydrous to prevent hydrolysis of the activated ester.
Reaction Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C helps to minimize potential racemization of the activated amino acid.[4]
Typical Yield 60-90%Yields are dependent on the specific amino acid side chains and the efficiency of purification.

Applications in Drug Development

Dipeptide boronic acids synthesized using H-Boroproline and its analogues are of immense interest to the pharmaceutical industry.

  • Protease Inhibition: Their primary application is as inhibitors of proteases, particularly serine proteases. The boronic acid moiety acts as a transition-state analogue, forming a stable but reversible tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.[3]

  • Lead Optimization: The dipeptide scaffold allows for systematic modification. The N-terminal amino acid can be varied to explore interactions with the S1 binding pocket of the target protease, enabling the fine-tuning of potency and selectivity.

  • Improved Pharmacokinetics: The pinacol ester not only protects the boronic acid during synthesis but can also improve the drug-like properties of the final molecule, such as cell permeability, before being hydrolyzed in vivo to the active boronic acid.[4]

The development of Bortezomib, a potent proteasome inhibitor, validated this chemical class as a viable therapeutic strategy and has spurred further research into novel peptide boronic acids for oncology, virology, and inflammatory diseases.[4][5]

Conclusion

H-Boroproline Pinacol Hydrochloride is a valuable and specialized reagent for constructing dipeptide boronic acids. By understanding its role as a structural building block and applying standard peptide coupling methodologies, researchers can efficiently synthesize a diverse range of compounds. These molecules serve as powerful tools for probing enzyme function and as promising candidates for the development of next-generation protease inhibitors. The protocols and principles outlined in this document provide a solid foundation for the successful application of H-Boroproline in modern chemical biology and drug discovery programs.

References

  • Andrade, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • Ishihara, K., et al. (2014). Synthesis of Dipeptides by Boronic Acid Catalysis. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958. [Link]

  • Muramatsu, W., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Blanchet, J., et al. (2015). Borinic acid Catalysed Peptide Synthesis. ResearchGate. [Link]

  • Whiting, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health. [Link]

  • Various Authors. (2018). Boron-catalyzed Amide Formation. Chem-Station. [Link]

  • Zhang, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. National Institutes of Health. [Link]

  • Bode, J. W., et al. (2024). Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. National Institutes of Health. [Link]

  • Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 881. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • An, F., et al. (2019). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry. [Link]

  • Raines, R. T., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Zhang, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. PubMed. [Link]

  • AAPPTEC. (n.d.). Planning a Peptide Synthesis. AAPPTEC. [Link]

Sources

Application Note: H-Boroproline Pinacol Hydrochloride as a Novel Ligand for Enhanced Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of H-Boroproline Pinacol Hydrochloride in Suzuki-Miyaura cross-coupling reactions.

Abstract & Introduction

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of high-value biaryls and substituted heteroaromatics found in numerous pharmaceuticals and advanced materials.[1][2][3] The versatility and functional group tolerance of this reaction have cemented its status as an indispensable tool in drug discovery and development.[4][5] The performance of the Suzuki-Miyaura coupling is profoundly influenced by the choice of ligand, which stabilizes the palladium catalyst, modulates its reactivity, and prevents the formation of inactive palladium black.[4]

This guide introduces H-Boroproline Pinacol Hydrochloride (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride) as a sophisticated ligand for Suzuki-Miyaura cross-coupling.[6] This molecule uniquely combines the structural features of a proline scaffold, known for its utility in catalysis[7], with a boronic acid pinacol ester. The proline backbone offers a chiral, bidentate chelation site for the palladium center, while the integrated boronic ester functionality presents intriguing possibilities for influencing the catalytic cycle through secondary electronic or steric effects. This document provides a deep dive into the mechanistic rationale, detailed experimental protocols, and optimization strategies for leveraging this novel ligand to potentially enhance reaction efficiency, selectivity, and substrate scope.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is critical to appreciating the role of the ligand and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][8]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudo-halide) bond of the electrophile (R¹-X), forming a Pd(II) complex.[1][8] This is often the rate-determining step, with reactivity decreasing in the order of I > OTf > Br > Cl.[8]

  • Transmetalation: The organic moiety (R²) is transferred from the organoboron reagent to the Pd(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex, which facilitates the transfer.[9][10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)-X L₂ (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)-R² L₂ pd2_oxidative->pd2_trans Transmetalation (R²-B(OR)₃⁻, Base) pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product r1x Aryl Halide (R¹-X) r2b Boronic Acid/Ester (R²-BY₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The H-Boroproline ligand is hypothesized to coordinate to the palladium center through its secondary amine, forming a stable complex that enhances catalytic turnover and prevents decomposition. The hydrochloride form necessitates the use of a sufficient amount of base to both neutralize the salt and activate the boronic acid coupling partner.

Core Components & Causality of Choices

A successful Suzuki-Miyaura coupling reaction depends on the careful selection and interplay of its core components.

ComponentRecommended Choice(s)Role & Rationale (The "Why")
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are stable Pd(II) and Pd(0) sources, respectively. They are readily reduced in situ by ligands or other reaction components to form the catalytically active Pd(0) species required to initiate the cycle.[4]
Ligand H-Boroproline Pinacol HClRole: Stabilizes the Pd(0) active species, prevents aggregation into palladium black, and modulates electronic/steric properties to facilitate oxidative addition and reductive elimination.[4] The proline structure offers a robust chelating scaffold.
Aryl/Heteroaryl Electrophile Aryl Bromides, Iodides, TriflatesRole: Provides one of the carbon frameworks (R¹). Rationale: Reactivity is governed by the C-X bond strength. Iodides and bromides are highly reactive. Chlorides are more challenging and may require more electron-rich ligands or higher temperatures.[8]
Organoboron Nucleophile Arylboronic Acids, Pinacol EstersRole: Provides the second carbon framework (R²). Rationale: Pinacol esters offer enhanced stability against protodeboronation compared to many boronic acids, which is crucial for challenging or slow reactions.[4][11][12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Role: Activates the boronic acid/ester for transmetalation by forming a more nucleophilic "ate" complex.[9][10] Rationale: K₃PO₄ is an effective base for a wide range of substrates. Cs₂CO₃ is more potent and often used for less reactive partners like aryl chlorides. The choice is critical to ensure both boronate activation and neutralization of the ligand's hydrochloride salt.
Solvent Dioxane, Toluene, THFRole: Solubilizes all components and influences reaction kinetics. Rationale: These are common solvents for Suzuki couplings.[4] A small amount of water is often beneficial, as it can aid in dissolving the base and influence the transmetalation mechanism.[5] However, anhydrous conditions are also employed, especially with stable pinacol esters.[13]

Detailed Experimental Protocol: A Model Reaction

This section provides a step-by-step protocol for a model cross-coupling reaction between 4-bromoanisole and phenylboronic acid.

Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are expensive and should be handled with care. Solvents like dioxane and toluene are flammable.

Reagent & Equipment Preparation
  • Reagents:

    • Palladium(II) Acetate (Pd(OAc)₂)

    • H-Boroproline Pinacol Hydrochloride

    • 4-Bromoanisole

    • Phenylboronic Acid

    • Potassium Phosphate (K₃PO₄), finely powdered

    • 1,4-Dioxane (anhydrous)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Inert atmosphere line (Nitrogen or Argon)

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Experimental Workflow

Experimental_Workflow start Start: Assemble Oven-Dried Glassware reagents Step 1: Add Solids (Pd(OAc)₂, Ligand, Boronic Acid, Base) to Reaction Flask start->reagents atmosphere Step 2: Seal Flask & Purge with Inert Gas (N₂/Ar) (Cycle Vacuum/Backfill 3x) reagents->atmosphere solvents Step 3: Add Anhydrous Dioxane and Aryl Halide via Syringe atmosphere->solvents reaction Step 4: Heat Reaction (e.g., 80-100 °C) with Vigorous Stirring solvents->reaction monitoring Step 5: Monitor Progress (TLC or GC-MS) reaction->monitoring workup Step 6: Cool, Quench, & Aqueous Workup (Dilute, Extract, Dry) monitoring->workup Upon Completion purification Step 7: Purify Product (Column Chromatography) workup->purification analysis Step 8: Characterize Product (NMR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Flask Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add Palladium(II) Acetate (2.2 mg, 0.01 mmol, 1 mol%), H-Boroproline Pinacol Hydrochloride (5.8 mg, 0.025 mmol, 2.5 mol%), Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv.), and finely powdered Potassium Phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by alternating between vacuum and backfilling with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Substrate Addition: Through the septum, add anhydrous 1,4-Dioxane (5 mL) via syringe, followed by 4-Bromoanisole (126 µL, 1.0 mmol, 1.0 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting material (4-bromoanisole) is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl product.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Optimization Strategies

For novel or challenging substrates, optimization is key. A systematic screening of parameters is recommended. The following table outlines a logical approach to refining the reaction conditions.

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Result (Yield %)
1 (Baseline) Pd(OAc)₂ (1)H-BoroPro-Pin·HCl (2.5)K₃PO₄ (3)Dioxane100Initial Result
2 (Base Screen) Pd(OAc)₂ (1)H-BoroPro-Pin·HCl (2.5)Cs₂CO₃ (3) Dioxane100
3 (Base Screen) Pd(OAc)₂ (1)H-BoroPro-Pin·HCl (2.5)K₂CO₃ (3) Dioxane100
4 (Solvent Screen) Pd(OAc)₂ (1)H-BoroPro-Pin·HCl (2.5)Best BaseToluene 100
5 (Solvent Screen) Pd(OAc)₂ (1)H-BoroPro-Pin·HCl (2.5)Best BaseTHF 80
6 (Temp Screen) Pd(OAc)₂ (1)H-BoroPro-Pin·HCl (2.5)Best BaseBest Solvent80
7 (Loading Screen) Pd₂(dba)₃ (0.5) H-BoroPro-Pin·HCl (1.5) Best BaseBest SolventBest Temp

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was properly degassed and an inert atmosphere was maintained. Check the quality of the palladium precursor and anhydrous solvent.

  • Protodeboronation of Boronic Acid:

    • Cause: The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.[11]

    • Solution: Switch to the more stable pinacol boronic ester of the nucleophile.[12] Use milder conditions (lower temperature, different base) if possible.

  • Homocoupling of Boronic Acid:

    • Cause: Two boronic acid molecules couple to form a biaryl byproduct (R²-R²). This can be promoted by the presence of oxygen or excess Pd(II).[4]

    • Solution: Improve degassing procedures. Ensure the Pd(II) precursor is effectively reduced to Pd(0) at the start of the reaction.

  • Difficult Purification:

    • Cause: Similar polarity of product and unreacted starting material or byproducts.

    • Solution: Ensure the reaction goes to completion by using a slight excess (1.1-1.2 equiv.) of the boronic acid. Re-optimize chromatography conditions.

Conclusion

H-Boroproline Pinacol Hydrochloride represents a promising and structurally unique ligand for the Suzuki-Miyaura cross-coupling reaction. Its proline-based architecture provides a robust coordination environment for the palladium catalyst, while its boronic ester moiety adds a novel structural element. By following the detailed protocols and optimization strategies outlined in this guide, researchers can effectively explore the utility of this ligand to synthesize valuable biaryl compounds, potentially achieving higher yields and broader substrate compatibility for applications in pharmaceutical and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Singh, D., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Li, J., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • ResearchGate. Catalytic cycle of Suzuki-Miyaura cross-coupling reaction over Pd-MPTAT-1. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Bellina, F., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]

  • Alphonse, M., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Wang, D., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. National Institutes of Health. [Link]

  • Mee, S. P. H., et al. (2004). Palladium-catalysed synthesis of biaryl phosphines. Tetrahedron Letters. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Denmark Group. Boron-Based Crossed-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Organ, M. G., et al. (2012). Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. VIPEr. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. [Link]

  • Macey, K. A., et al. (2014). Emergent Organoboron Acid Catalysts. National Institutes of Health. [Link]

  • Garcı́a-Melchor, M., et al. (2023). Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis. National Institutes of Health. [Link]

  • Wallace, D. J., & Chen, C. (2005). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters. [Link]

  • Al-Zoubi, R. M., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. National Institutes of Health. [Link]

  • Penner, M. R., et al. (2017). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. MDPI. [Link]

  • Google Patents. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Organic Syntheses. Pinacolone. [Link]

  • Google Patents. (2017). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

Sources

Methods for studying enzyme inhibition kinetics with H-Boroproline Pinacol Hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Advanced Methods for Studying Enzyme Inhibition Kinetics with H-Boroproline Pinacol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog that functions as a potent inhibitor of certain serine proteases, such as dipeptidyl peptidase IV (DPP-IV).[1] As a boronic acid derivative, it exhibits a mechanism of reversible covalent inhibition, forming a stable yet reversible adduct with the catalytic serine residue in the enzyme's active site.[2][3] This application note provides a comprehensive guide for researchers on how to accurately characterize the inhibition kinetics of this compound. We delve into the underlying principles of its mechanism, provide detailed, step-by-step protocols for determining key inhibitory parameters (IC₅₀ and Kᵢ), and offer insights into advanced kinetic analysis to fully elucidate the inhibitor's mode of action.

Introduction: The Significance of Boronic Acids in Enzyme Inhibition

Boronic acids represent a unique and powerful class of enzyme inhibitors.[4] Their utility stems from the boron atom's ability to act as an electrophile, mimicking the tetrahedral transition state of substrate hydrolysis in enzymes like serine and threonine proteases.[3] Unlike many irreversible covalent inhibitors that form permanent bonds, boronic acids typically form reversible covalent bonds, offering a desirable balance of high potency and manageable pharmacodynamics.[5][6]

H-Boroproline Pinacol Hydrochloride is supplied as a pinacol ester, which acts as a protecting group. In aqueous solutions, particularly at physiological pH, this ester is susceptible to hydrolysis, yielding the active boronic acid, H-Boroproline.[7] This active form then interacts with the target enzyme. Understanding this two-step process is critical for designing and interpreting kinetic experiments.

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory action of H-Boroproline against a serine protease involves a two-step mechanism:

  • Initial Non-covalent Binding: The inhibitor first docks into the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by standard intermolecular forces.

  • Covalent Adduct Formation: The nucleophilic hydroxyl group of the active site serine attacks the electrophilic boron atom. This results in the formation of a stable, tetrahedral, covalent adduct (E-I).[3] This complex effectively inactivates the enzyme. The reaction is reversible, allowing the inhibitor to dissociate and the enzyme to regain activity.[8]

G E_S Enzyme + Substrate ES Enzyme-Substrate Complex E_S->ES k₁ ES->E_S k₋₁ E_P Enzyme + Product ES->E_P k_cat E_I Enzyme + Inhibitor (I) (H-Boroproline) EI_noncov Non-covalent Complex (E·I) E_I->EI_noncov k₃ (fast) EI_noncov->E_I k₄ (fast) EI_cov Reversible Covalent Adduct (E-I) EI_noncov->EI_cov k₅ (slow) EI_cov->EI_noncov k₆ (slow)

Caption: Mechanism of reversible covalent inhibition by H-Boroproline.

Pre-Experimental Considerations: Ensuring Data Integrity

Before initiating kinetic assays, several factors must be addressed to ensure the generation of reliable and reproducible data.

  • Inhibitor Stability and Solubility: H-Boroproline Pinacol Hydrochloride is generally soluble in aqueous buffers, but its stability is pH-dependent. The pinacol ester hydrolyzes to the active boronic acid.[7] It is crucial to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and make final dilutions in the assay buffer immediately before use.

    • Scientist's Note: The rate of hydrolysis can influence the observed inhibitory potency over time. For slow-binding inhibitors, this effect can be significant. It is recommended to characterize the hydrolysis rate of the pinacol ester under your specific assay conditions (pH, temperature) using methods like HPLC if precise kinetics are required.[9]

  • Enzyme Purity and Activity: Use a highly purified enzyme preparation with known activity. The presence of contaminating proteases could lead to substrate degradation or inhibitor binding, confounding the results. Always run a control reaction to confirm the enzyme's specific activity before starting inhibition studies.

  • Substrate Selection: Choose a substrate with a known Michaelis constant (Kₘ) for the target enzyme. Ideally, the substrate should be specific and produce a signal (e.g., absorbance or fluorescence) that is linear with product formation over the time course of the assay.[10] Many serine proteases can be assayed using chromogenic or fluorogenic peptide substrates.[11]

Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12][13] It is a practical measure of inhibitor potency but is dependent on experimental conditions, particularly substrate concentration.[14]

Materials
  • H-Boroproline Pinacol Hydrochloride

  • Purified target enzyme (e.g., DPP-IV)

  • Chromogenic or fluorogenic substrate (e.g., Gly-Pro-pNA for DPP-IV)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Prepare Inhibitor Stock: Create a high-concentration stock solution of H-Boroproline Pinacol Hydrochloride (e.g., 10 mM) in 100% DMSO.

  • Prepare Serial Dilutions: Perform a serial dilution of the inhibitor stock in the assay buffer to create a range of concentrations. A 10-point, 3-fold dilution series is a good starting point. Ensure the final DMSO concentration is consistent across all wells and is low (<1%) to avoid affecting enzyme activity.

  • Prepare Enzyme and Substrate Solutions: Dilute the enzyme and substrate in assay buffer to their final working concentrations. The substrate concentration should ideally be at or near its Kₘ value for this initial experiment.

  • Set Up the Assay Plate:

    • Test Wells: Add assay buffer, enzyme solution, and the corresponding inhibitor dilution.

    • Positive Control (100% Activity): Add assay buffer, enzyme solution, and buffer/DMSO (no inhibitor).

    • Negative Control (0% Activity/Background): Add assay buffer, substrate solution, and buffer/DMSO (no enzyme).

  • Pre-incubation (Critical Step): Incubate the plate (enzyme + inhibitor) for a defined period (e.g., 15-30 minutes) at the assay temperature.

    • Rationale: Reversible covalent inhibitors are often "slow-binding," meaning they take time to reach equilibrium with the enzyme.[8][15] A pre-incubation step ensures that the binding equilibrium is established before the reaction is initiated, leading to a more accurate IC₅₀ value.

  • Initiate the Reaction: Add the substrate solution to all wells to start the reaction.

  • Monitor Reaction Progress: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at 405 nm for pNA) kinetically over a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.

    • Normalize the velocities to the positive control (set to 100% activity) and negative control (set to 0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.[16]

Protocol 2: Determination of the Inhibition Constant (Kᵢ)

While the IC₅₀ is useful, it is not a true thermodynamic constant.[12] The inhibition constant (Kᵢ) is the dissociation constant of the enzyme-inhibitor complex and provides a more accurate and comparable measure of an inhibitor's potency.[14][17] For competitive inhibitors, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation .[17][18]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the concentration of the substrate used in the IC₅₀ experiment.

  • Kₘ is the Michaelis constant of the substrate for the enzyme.

Methodology
  • Determine Kₘ: First, you must experimentally determine the Kₘ of your substrate under the exact same assay conditions (buffer, pH, temperature) used for the IC₅₀ determination. This is done by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

  • Determine IC₅₀: Follow Protocol 1 to find the IC₅₀ value.

  • Calculate Kᵢ: Use the experimentally determined Kₘ and [S] from the IC₅₀ assay in the Cheng-Prusoff equation to calculate Kᵢ.[17]

Scientist's Note: The Cheng-Prusoff relationship assumes a simple, reversible competitive inhibition model.[17] If the mechanism is non-competitive or uncompetitive, different equations are required. Therefore, it is essential to first determine the mechanism of inhibition.

Protocol 3: Elucidating the Mechanism of Inhibition

To fully characterize H-Boroproline, you must determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring reaction velocities at multiple substrate and multiple inhibitor concentrations.

G cluster_plots Graphical Analysis start Start: Characterize Inhibition step1 Step 1: Determine Kₘ (Vary [S], No Inhibitor) start->step1 step2 Step 2: Determine IC₅₀ (Fixed [S] at Kₘ, Vary [I]) step1->step2 step3 Step 3: Full Kinetic Matrix (Vary both [S] and [I]) step2->step3 step4 Step 4: Data Plotting & Analysis step3->step4 plot1 Lineweaver-Burk Plot (1/v vs 1/[S]) step4->plot1 Interpret Pattern plot2 Dixon Plot (1/v vs [I]) step4->plot2 Interpret Pattern end Determine Mechanism & Calculate Kᵢ plot1->end plot2->end

Caption: Workflow for comprehensive kinetic characterization.

Methodology
  • Experimental Setup: Design a matrix of experiments where you vary the substrate concentration (e.g., from 0.2 × Kₘ to 5 × Kₘ) across rows and the inhibitor concentration (e.g., 0, 0.5 × Kᵢ, 1 × Kᵢ, 2 × Kᵢ) across columns.

  • Data Collection: Measure the initial reaction velocity for each combination of substrate and inhibitor concentration, following the general procedure outlined in Protocol 1.

  • Graphical Analysis:

    • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration. The pattern of line intersections reveals the inhibition mechanism.

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged).

      • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged).

      • Uncompetitive: Lines are parallel.

    • Dixon Plot: Plot 1/V₀ versus inhibitor concentration ([I]) for each substrate concentration.[19][20] This plot is particularly useful for visualizing inhibition type and determining Kᵢ.[21] For a competitive inhibitor, the lines will intersect at a point where [I] = -Kᵢ.[19][22]

Data Summary and Interpretation

Properly summarizing kinetic data is essential for comparing inhibitors and making informed decisions in drug development.

ParameterDescriptionHow to DetermineTypical Interpretation for H-Boroproline
IC₅₀ Inhibitor concentration causing 50% reduction in enzyme activity.Dose-response curve fitting (Protocol 1).A measure of potency; lower is better. Value is dependent on [S].
Kₘ Substrate concentration at half-maximal velocity.Michaelis-Menten kinetics (Varying [S]).A measure of the enzyme's affinity for its substrate.
Kᵢ Dissociation constant for the enzyme-inhibitor complex.Cheng-Prusoff equation or graphical analysis (Dixon/Lineweaver-Burk).A true measure of inhibitor affinity; lower is more potent. Independent of [S].
Mechanism The mode by which the inhibitor binds to the enzyme.Lineweaver-Burk or Dixon plot analysis (Protocol 3).Expected to be competitive , as it mimics the transition state and binds to the active site.

References

  • Fiveable. (n.d.). Dixon Plots Definition. Biological Chemistry II Key Term.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • (2025). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi1/Vi vs. [I][I] Approach. GeeksforGeeks.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Glossary of Pharmacology.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate.
  • DavidsonX. (n.d.). IC50 Determination. edX.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. PubMed.
  • Frühauf, M., et al. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central.
  • Li, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI.
  • Lazareno, S., & Birdsall, N. J. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.
  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS.
  • BenchChem. (2025). Application Notes and Protocols for the Kinetic Analysis of Serine Proteases using Z-Gly-Tyr-NH2.
  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube.
  • University of East Anglia. (n.d.). Enzyme kinetics & inhibition.
  • University of Massachusetts. (n.d.). Protease Kinetics.
  • Journal of Chemical Education. (2011). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ACS Publications.
  • Journal of Medicinal Chemistry. (2014). Targeting Class A and C Serine β-Lactamases with a Broad-Spectrum Boronic Acid Derivative. ACS Publications.
  • University College London. (n.d.). Enzyme inhibitors.
  • Wikipedia. (n.d.). IC50.
  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube.
  • Cornish-Bowden, A. (2025). The use of Dixon plots to study enzyme inhibition. ResearchGate.
  • Molecules. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Frontiers Media SA. (2023). Reversible and Irreversible Covalent Inhibitors. Frontiers Research Topic.
  • Antibodies Incorporated. (n.d.). Serine Proteases.
  • Current Medicinal Chemistry. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
  • Technology Networks. (2017). Simple Method for Synthesizing Boronic Acid-Based Drugs.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis Online.
  • Antimicrobial Agents and Chemotherapy. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. NIH.
  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors.
  • ACS Chemical Biology. (2022). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Publications.
  • Santa Cruz Biotechnology. (n.d.). H-Boroproline Pinacol Hydrochloride.
  • Novus Biologicals. (n.d.). SR101-Phe-CMK Serine Protease Assay Kit.
  • Abcam. (n.d.). Serine Protease Assay Kit (FAM-Phe-DAP).
  • Expert Opinion on Drug Discovery. (2025). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. ResearchGate.
  • Santa Cruz Biotechnology. (n.d.). H-Boroproline Pinacol Hydrochloride.
  • Achilli, C., et al. (2025). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate.
  • Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Organic Letters. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
  • Molecules. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. PubMed Central.
  • Journal of Chromatography A. (2025). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate.
  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.

Sources

Troubleshooting & Optimization

Troubleshooting common issues in H-Boroproline Pinacol Hydrochloride reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for H-Boroproline Pinacol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the application of this versatile organocatalyst. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Introduction to H-Boroproline Pinacol Hydrochloride

H-Boroproline Pinacol Hydrochloride is a chiral organocatalyst that merges the well-established catalytic prowess of proline with the unique electronic properties of a boronic acid pinacol ester. The proline scaffold provides a robust framework for inducing asymmetry, while the boronic acid moiety can influence the catalyst's Lewis acidity and participate in substrate activation. This bifunctional nature makes it a promising candidate for a range of enantioselective transformations. However, like any specialized reagent, its successful application requires an understanding of its specific chemical behavior.

This guide provides a structured approach to troubleshooting, focusing on common issues from low yields to challenging purifications.

Troubleshooting Guide: From Symptoms to Solutions

Issue: Low Reaction Yield or Stalled Reaction

A common frustration in any synthesis is a reaction that fails to proceed to completion. With H-Boroproline Pinacol Hydrochloride, several factors could be at play.

Question: My reaction is giving a low yield or appears to have stalled. What are the likely causes and how can I fix it?

Answer:

Low yields can stem from issues with the catalyst's activity, the stability of the reagents, or suboptimal reaction conditions. Let's break down the possibilities:

  • Catalyst Inactivity or Decomposition:

    • Hydrolysis of the Pinacol Ester: The boronic acid pinacol ester is susceptible to hydrolysis, especially in the presence of water and acid or base, which can convert it to the free boronic acid. While the free boronic acid may still be catalytically active, its solubility and electronic properties differ, potentially altering the reaction outcome.

      • Solution: Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) is highly recommended.

    • Protodeboronation: This is the cleavage of the C-B bond, leading to the loss of the boronic acid group. This can be promoted by acidic or basic conditions and the presence of nucleophiles.

      • Solution: Carefully screen the reaction pH. If a base is required, consider using a non-nucleophilic, hindered base. A slow addition of reagents can also minimize the concentration of species that promote protodeboronation.

  • Sub-optimal Reaction Conditions:

    • Temperature: As with most catalytic reactions, temperature can have a significant impact.

      • Solution: If the reaction is sluggish at room temperature, consider gentle heating. Conversely, for highly exothermic reactions or to improve enantioselectivity, cooling may be necessary. Monitor the reaction at different temperatures to find the optimal balance between rate and selectivity.

    • Solvent Choice: The solvent can influence catalyst solubility, substrate availability, and the stability of charged intermediates in the catalytic cycle.

      • Solution: Screen a range of aprotic solvents with varying polarities (e.g., DCM, THF, Toluene, Dioxane). The choice of solvent can dramatically impact both yield and enantioselectivity.

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in your substrates or reagents can poison the catalyst or lead to side reactions.

      • Solution: Ensure the purity of all starting materials. Purification of substrates before use is recommended if their purity is questionable.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

Issue: Poor Enantioselectivity

The primary reason for using a chiral catalyst like H-Boroproline Pinacol Hydrochloride is to achieve high enantioselectivity. When this fails, a systematic approach to optimization is required.

Question: My reaction is not providing the desired level of enantiomeric excess (ee). How can I improve it?

Answer:

Poor enantioselectivity suggests that the transition state leading to the major and minor enantiomers are not sufficiently different in energy. Several factors can influence this delicate energy balance:

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the available thermal energy for the system to overcome the higher energy transition state leading to the minor enantiomer.

    • Solution: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the effect on ee.

  • Catalyst Loading: The concentration of the catalyst can influence the formation of catalyst aggregates, which may have different selectivity compared to the monomeric species.

    • Solution: Vary the catalyst loading (e.g., from 1 mol% to 20 mol%) to find the optimal concentration for your specific reaction.

  • Solvent Effects: The solvent can play a crucial role in the organization of the transition state assembly.

    • Solution: A thorough solvent screen is highly recommended. Less polar solvents may favor a more organized, and therefore more selective, transition state.

  • Additives: Sometimes, the addition of a co-catalyst or an additive can enhance enantioselectivity.

    • Solution: For reactions involving carbonyl compounds, the addition of a weak acid (e.g., acetic acid) can sometimes improve both the reaction rate and enantioselectivity by activating the electrophile.

Table 1: Effect of Reaction Parameters on Enantioselectivity

ParameterGeneral Trend for Increased EnantioselectivityRationale
Temperature DecreaseReduces thermal energy, favoring the lower energy transition state.
Solvent Polarity DecreaseLess polar solvents can promote a more ordered transition state assembly.
Catalyst Loading Optimize (often lower)Can influence the aggregation state of the catalyst.
Concentration OptimizeCan affect the kinetics of the desired catalytic cycle versus off-cycle reactions.
Issue: Difficult Workup and Purification

The presence of the boronic acid moiety can sometimes complicate the isolation of the final product.

Question: I am having trouble purifying my product from the catalyst and byproducts. What are some effective strategies?

Answer:

Boronic acids and their pinacol esters have unique properties that can be exploited during purification.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be manipulated with pH adjustments.

    • Solution: After the reaction, you can perform an aqueous workup. Washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) can sometimes help remove the free boronic acid. Conversely, if your product is basic, an acidic wash can be used to extract it, leaving neutral impurities and the catalyst in the organic phase.

  • Chromatography:

    • Tailing on Silica Gel: Boronic acids are known to streak or tail on silica gel chromatography due to their polar nature and interaction with the acidic silica surface.

      • Solution 1: Use of Additives: Adding a small amount of a polar solvent like methanol or a weak acid like acetic acid to your eluent can sometimes improve the peak shape.

      • Solution 2: Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18).

      • Solution 3: Derivatization: In some cases, it may be beneficial to temporarily convert the boronic acid to a less polar derivative before chromatography.

  • Removal of Pinacol: If hydrolysis of the pinacol ester occurs, free pinacol will be present in your reaction mixture.

    • Solution: Pinacol is relatively volatile and can often be removed under high vacuum. It is also soluble in water and can be removed with aqueous washes.

Proposed Catalytic Cycle for an Asymmetric Aldol Reaction

Caption: A plausible catalytic cycle for a proline-catalyzed aldol reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store H-Boroproline Pinacol Hydrochloride? A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Due to its sensitivity to moisture, storage in a desiccator is recommended.

Q2: Is the hydrochloride salt important for its catalytic activity? A2: The hydrochloride salt can influence the catalyst's solubility and its Lewis acidity. In some cases, the free amine may be the active catalytic species. It is often necessary to add a base to the reaction to generate the free amine in situ. A careful screening of bases is recommended.

Q3: Can I use this catalyst in aqueous media? A3: Due to the susceptibility of the pinacol ester to hydrolysis, the use of this catalyst in aqueous media is generally not recommended. If water is a necessary component of the reaction, be aware that the catalyst may be converted to the free boronic acid, which could alter its performance.

Q4: What is a typical catalyst loading for this type of organocatalyst? A4: Typical catalyst loadings for proline-based organocatalysts range from 1 to 20 mol%. The optimal loading will depend on the specific reaction and should be determined experimentally.

Q5: Are there any known incompatibilities with certain reagents? A5: Strong oxidizing agents should be avoided as they can oxidize the boronic acid moiety. Strong, hard nucleophiles may also react with the boron center.

General Experimental Protocol: Asymmetric Michael Addition

This protocol is a general guideline and should be optimized for each specific substrate combination.

  • Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., argon), add H-Boroproline Pinacol Hydrochloride (0.1 mmol, 10 mol%).

  • Reagent Addition: Add the Michael acceptor (1.0 mmol, 1.0 equiv) and the Michael donor (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 2.0 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system.

References

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2025). Open Chemistry. [Link]

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019). Chemical Science. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2022). Molecules. [Link]

  • Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters. (2013). Journal of the American Chemical Society. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Pharmaceuticals. [Link]

  • Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. (2022). Nature Communications. [Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. (2025). ResearchGate. [Link]

  • Can I remove boronic acid using Work up process? (2016). ResearchGate. [Link]

  • Emergent Organoboron Acid Catalysts. (2014). Accounts of Chemical Research. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). Wiley-VCH. [Link]

Strategies to improve the yield of H-Boroproline Pinacol Hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: H-Boroproline Pinacol Hydrochloride Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of H-Boroproline Pinacol Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable proline boronic acid analog. We understand that synthesizing and purifying boronic esters can present unique challenges. This document consolidates our in-house expertise and field-proven insights to help you troubleshoot common issues, optimize your reaction yields, and ensure the integrity of your final compound.

Section 1: General Information & Handling

FAQ: What is H-Boroproline Pinacol Hydrochloride and why is its stability a concern?

H-Boroproline Pinacol Hydrochloride (CAS 123948-28-7) is a proline boronic acid analog, notable as an inhibitor of dipeptidyl aminopeptidase IV (DPP-IV)[1]. Boronic acids are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions[2][3]. However, free boronic acids are often unstable. The pinacol ester serves as a protecting group that enhances stability, making the compound easier to handle, purify, and store compared to the free boronic acid[2][4].

Despite this protection, the boron-carbon bond and the pinacol ester itself are susceptible to certain conditions:

  • Hydrolysis: The pinacol ester can hydrolyze back to the boronic acid in the presence of water, especially under acidic or basic conditions[4][5][6].

  • Oxidation & Deboronation: Boronic esters can be sensitive to oxidation and protodeboronation (cleavage of the C-B bond)[4][7].

Proper handling is therefore critical to maintaining the compound's integrity.

FAQ: How should I properly store and handle this compound to prevent degradation?

To minimize degradation, adhere to the following storage and handling protocols:

  • Storage: Store the solid compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Keep the container tightly sealed to prevent moisture ingress.

  • Handling: When weighing or preparing solutions, work quickly and preferably in a glove box or under a stream of inert gas.

  • Solvents: Always use anhydrous solvents for reactions and sample preparation for analysis to prevent hydrolysis[5].

Section 2: Synthesis & Reaction Optimization

The synthesis of H-Boroproline Pinacol Hydrochloride, or analogous 2-pyrrolidinyl boronic esters, typically involves the formation of the C-B bond on a suitably protected proline precursor. A common and robust method is the Miyaura borylation.

G cluster_prep Precursor Preparation cluster_reaction Miyaura Borylation Core Reaction cluster_workup Workup & Deprotection cluster_purification Purification P Protected Proline Precursor (e.g., N-Boc-2-halopyrrolidine) Reaction Inert Atmosphere (Ar/N₂) Heat (e.g., 80-110 °C) P->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Anhydrous Solvent (e.g., Dioxane, Toluene) Solvent->Reaction Workup Aqueous Workup (Anhydrous if sensitive) Reaction->Workup Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Workup->Deprotection Crude Crude N-H Boroproline Pinacol Ester Deprotection->Crude Purify Specialized Chromatography or Crystallization Crude->Purify Final Pure H-Boroproline Pinacol Hydrochloride Purify->Final

Caption: General workflow for Miyaura borylation synthesis.
Troubleshooting: My reaction yield is consistently low. What are the most common causes?

Low yields often trace back to one of four areas: reagent quality, atmospheric control, side reactions, or thermal stability.

  • Reagent Purity and Stoichiometry:

    • Cause: The palladium catalyst may be partially oxidized or inactive. The base (e.g., potassium acetate) must be anhydrous. The solvent must be thoroughly deoxygenated and dried.

    • Solution: Use a freshly opened bottle of the palladium catalyst or one stored properly under inert gas. Dry the base in a vacuum oven before use. Sparge your solvent with argon or nitrogen for at least 30 minutes before the reaction. Ensure the stoichiometry of bis(pinacolato)diboron is correct, often using a slight excess (1.1-1.5 equivalents)[4].

  • Atmospheric Control:

    • Cause: Boronic acids and esters are susceptible to oxidation. Palladium catalysts, especially in their Pd(0) active form, are highly sensitive to oxygen.

    • Solution: Ensure your reaction vessel is properly flame-dried or oven-dried. Assemble the apparatus hot under a vacuum and backfill with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire reaction, including cooling.

  • Side Reactions (Protodeboronation):

    • Cause: Protodeboronation is the undesired cleavage of the C-B bond, which is replaced by a C-H bond. This can be promoted by moisture or acidic impurities in the reaction mixture.

    • Solution: Rigorously exclude water from all reagents and solvents. Ensure the base used is sufficient to neutralize any acidic species. If your starting material is a hydrochloride salt, you may need an additional equivalent of a non-nucleophilic base.

Troubleshooting: The reaction seems to stall or is incomplete. What should I investigate?

If you observe starting material remaining after a prolonged reaction time, consider the following:

  • Catalyst Activity:

    • Cause: The catalyst may have decomposed or may not be suitable for your specific substrate.

    • Solution: Try a different palladium catalyst/ligand combination. For example, Pd(PPh₃)₄ is another common choice[4]. In some cases, adding a fresh portion of the catalyst mid-reaction can restart a stalled reaction, though this is not ideal.

  • Temperature:

    • Cause: The reaction temperature may be insufficient to drive the catalytic cycle, particularly the oxidative addition step.

    • Solution: Ensure your reaction is heated to the appropriate temperature for the solvent used (e.g., >80 °C for dioxane)[8]. Monitor the internal temperature if possible, as oil bath temperature does not always reflect the internal reality.

Section 3: Workup & Purification Challenges

This is the most common area where researchers encounter difficulties, primarily during column chromatography.

Troubleshooting: My product is sticking to the silica gel column and I'm getting poor recovery. Why?

This is a classic problem with boronic esters. The cause is twofold:

  • Lewis Acid-Base Interaction: The boron atom in your product is Lewis acidic and interacts strongly with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption and significant product loss[5].

  • On-Column Hydrolysis: The acidic nature of the silica surface can catalyze the hydrolysis of the pinacol ester to the free boronic acid[5]. The more polar boronic acid will then remain adsorbed at the column's origin.

Strategy Principle Protocol Summary Reference(s)
Boric Acid Impregnation Saturates silica's Lewis basic sites with a weaker Lewis acid, preventing the stronger binding of the product.Create a slurry of silica gel in a 5% w/v solution of boric acid in methanol. Remove solvent and dry silica thoroughly in vacuo.[5][9][10]
Base Deactivation Caps the acidic silanol groups with a non-nucleophilic base.Prepare the column slurry in your eluent and add a small amount of triethylamine (e.g., 0.1-1% v/v).[5]
Alternative Stationary Phase Uses a less acidic stationary phase.Substitute silica gel with neutral alumina for chromatography.[5]
Minimal Contact Reduces the time the compound is exposed to the stationary phase.Use a short plug of silica or Celite for rapid filtration instead of a full column, suitable if impurities are very different in polarity.[5]
Crystallization Purifies based on differential solubility, avoiding chromatography altogether.If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system is often the best method.[11]

Detailed Protocol: Preparation of Boric Acid-Impregnated Silica Gel [5]

  • Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica, ~550 mL is needed).

  • In a flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol (~600 mL for 100 g of silica).

  • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. It is now ready for use.

G cluster_solutions Purification Strategy Start Low Recovery from Silica Column Check_Hydrolysis Check NMR/LCMS of crude for hydrolysis to boronic acid Start->Check_Hydrolysis Node_Base Use Base-Quenched Silica (e.g., 1% Et₃N) Start->Node_Base Node_Alumina Switch to Neutral Alumina Column Start->Node_Alumina Node_BoricAcid Use Boric Acid Treated Silica Check_Hydrolysis->Node_BoricAcid No / Minor Hydrolysis Node_Crystallize Attempt Crystallization Check_Hydrolysis->Node_Crystallize Significant Hydrolysis Success Successful Purification Node_BoricAcid->Success Node_Base->Success Node_Alumina->Success Node_Crystallize->Success

Caption: Troubleshooting flowchart for poor recovery from chromatography.

Section 4: Characterization

Troubleshooting: I'm seeing complex or broad signals in my NMR spectrum. What could be the cause?
  • Cause: Broad signals, particularly for protons near the boron atom, can arise from the equilibrium between the trigonal sp²-hybridized boron and the tetrahedral sp³-hybridized boronate ester, which can be influenced by trace amounts of water or other diols[11]. Furthermore, the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) can sometimes contribute to line broadening, although this is more pronounced in ¹³C NMR for the carbon directly attached to the boron.

  • Solution:

    • Ensure Anhydrous Sample: Prepare your NMR sample using a high-quality anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆). Dry the sample thoroughly under high vacuum before dissolution.

    • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes, resulting in sharper signals.

    • ¹¹B NMR: If available, running an ¹¹B NMR spectrum can be very informative. A signal around +20 to +35 ppm is characteristic of a trigonal boronic ester, which can help confirm the structure[3].

FAQ: What are the key issues in MS analysis and what are the expected spectral characteristics?
  • Challenge - Boroxine Formation: Free boronic acids are notorious for undergoing dehydration and trimerization in the mass spectrometer to form cyclic boroxine species, leading to confusing [3M-3H₂O]⁺ ions instead of the expected molecular ion[9]. While pinacol esters are much more stable, this phenomenon can still occur if there is in-source hydrolysis.

  • Characteristic Feature - Boron Isotopes: A key signature for any boron-containing compound is the isotopic pattern. Boron has two stable isotopes, ¹¹B (80.2%) and ¹⁰B (19.8%). This means you will see a characteristic M+ and [M-1]+ pattern with an intensity ratio of roughly 4:1[9]. For H-Boroproline Pinacol Hydrochloride (C₁₀H₂₀BNO₂·HCl), the molecular weight is 233.54. The molecular ion of the free base (C₁₀H₂₀BNO₂) would appear as a cluster around m/z 197-198, with the peak for the ¹¹B isotopologue being about four times more intense than the ¹⁰B isotopologue.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). PMC - NIH. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]

  • How to Prepare N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[4][5][9]dioxaborolan-2-yl)-benzamide?. (n.d.). Chemsrc. [Link]

  • Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (2020). ResearchGate. [Link]

  • Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. (n.d.). ERA - University of Alberta. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). Semantic Scholar. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]

  • Reaction landscape of boronic ester formation. (n.d.). ResearchGate. [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PMC - NIH. [Link]

  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2017). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). MDPI. [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2020). MDPI. [Link]

  • 17O NMR studies of boronic acids and their derivatives. (2015). RSC Publishing. [Link]

Sources

Investigating the stability of H-Boroproline Pinacol Hydrochloride in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for H-Boroproline Pinacol Hydrochloride (CAS 123948-28-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability-related challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for H-Boroproline Pinacol Hydrochloride in solution?

A1: The main stability concern for H-Boroproline Pinacol Hydrochloride is its susceptibility to hydrolysis. The pinacol ester protecting group can be cleaved in the presence of water or other protic solvents, reverting the compound to H-Boroproline and pinacol.[1][2] This reaction is reversible but can significantly impact the purity and concentration of your stock solutions and experimental samples. A secondary concern is potential oxidation of the boronic acid moiety, particularly under harsh conditions or in the presence of reactive oxygen species.[3]

Q2: How does solvent choice impact the stability of this compound?

A2: Solvent choice is critical. Solvents are broadly categorized as protic (can donate a hydrogen bond, e.g., water, methanol, ethanol) and aprotic (cannot donate a hydrogen bond, e.g., acetonitrile, DMSO, THF).[4][5][6][7][8]

  • Polar Protic Solvents: These solvents, especially water and alcohols, can actively participate in the hydrolysis of the pinacol ester.[1] Solutions prepared in these solvents will likely show time-dependent degradation.

  • Polar Aprotic Solvents: Solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are generally preferred for preparing stock solutions as they do not directly mediate hydrolysis.[9] However, it is crucial to use anhydrous grades of these solvents, as even trace amounts of water can initiate degradation over time.

Q3: My H-Boroproline Pinacol Hydrochloride is labeled as "stable under recommended storage conditions." What does this typically mean?

A3: This statement from safety data sheets generally refers to the stability of the compound in its solid, crystalline form when stored in a tightly sealed container, protected from moisture and light, and at the recommended temperature (often -20°C).[10][11] It does not guarantee stability once the compound is dissolved in a solvent.

Q4: I see an unexpected peak in my HPLC analysis that elutes earlier than the parent compound. What is it likely to be?

A4: This is a classic sign of hydrolysis. The product of hydrolysis, H-Boroproline, is more polar than the pinacol ester parent compound. In a reversed-phase HPLC (RP-HPLC) system, more polar compounds have shorter retention times. The early-eluting peak is very likely the corresponding boronic acid.[12] This can occur both in your sample vial before injection and during the analysis on the HPLC column itself ("on-column hydrolysis").[1][12]

Troubleshooting Guide: Analytical Challenges

Issue: Inconsistent Purity Results by RP-HPLC
  • Root Cause Analysis: Pinacol boronate esters are known to be prone to on-column hydrolysis, especially on silica-based columns and with acidic mobile phases.[12] The free silanol groups on the silica stationary phase can catalyze the hydrolysis during the chromatographic run, leading to an overestimation of the boronic acid impurity.

  • Solution Pathway:

    • Sample Diluent: Prepare your samples in an anhydrous aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection to minimize pre-analysis degradation.[9]

    • Mobile Phase pH: Avoid highly acidic mobile phases. While challenging for retaining the polar boronic acid, a mobile phase with no pH modifier or even a basic mobile phase can significantly reduce on-column hydrolysis.[9][12]

    • Column Choice: Employ a column with low silanol activity or end-capping. Columns like the Waters XTerra™ MS C18 have been shown to minimize on-column hydrolysis of boronate esters.[12]

    • Fast HPLC/UPLC: Reducing the analysis time minimizes the residence time of the analyte on the column, thereby reducing the opportunity for on-column degradation.[12]

Issue: Difficulty Confirming the Structure of Degradants
  • Root Cause Analysis: Standard HPLC with UV detection can suggest the presence of degradants but cannot definitively identify them.

  • Solution Pathway:

    • Mass Spectrometry (LC-MS): Couple your HPLC/UPLC to a mass spectrometer. This will allow you to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products, which is invaluable for structural elucidation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation, analyzing the sample by NMR is highly recommended. ¹¹B NMR is particularly powerful for observing changes in the chemical environment of the boron atom, which directly indicates ester hydrolysis or other transformations.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand its degradation pathways, which is a crucial step in developing a stability-indicating analytical method as per ICH guidelines.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of H-Boroproline Pinacol Hydrochloride in anhydrous acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Store a solid sample at 60°C for 24 hours, then dissolve in ACN.

    • Photolytic Stress: Expose a solution in a quartz cuvette to a photostability chamber.

  • Incubation: Incubate the acid, base, and oxidative samples at 40°C for 4, 8, and 24 hours. Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a suitable RP-HPLC-UV/MS method to identify and quantify the degradants.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock in Anhydrous ACN acid 0.1 M HCl stock->acid Apply Stress base 0.1 M NaOH stock->base Apply Stress oxide 3% H2O2 stock->oxide Apply Stress thermal Solid at 60°C stock->thermal Apply Stress photo Photostability Chamber stock->photo Apply Stress hplc RP-HPLC-UV/MS acid->hplc Analyze @ T=0, 4, 8, 24h base->hplc Analyze @ T=0, 4, 8, 24h oxide->hplc Analyze @ T=0, 4, 8, 24h thermal->hplc Analyze @ T=0, 4, 8, 24h photo->hplc Analyze @ T=0, 4, 8, 24h

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Time-Course Stability in Different Solvents

This protocol assesses the stability of H-Boroproline Pinacol Hydrochloride in common laboratory solvents over time.

  • Solvent Selection: Choose a range of anhydrous solvents, including:

    • Aprotic Polar: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

    • Protic Polar: Methanol (MeOH), Water (buffered to pH 7.4)

    • Aprotic Non-Polar: Tetrahydrofuran (THF)

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in each selected solvent.

  • Incubation: Store all solutions at room temperature (20-25°C), protected from light.

  • Time Points: Analyze the solutions immediately after preparation (T=0) and at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Analysis: Use a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining at each time point.

Illustrative Stability Data

The following table presents hypothetical data from a time-course stability study to demonstrate how results might be presented.

SolventTime (hours)% H-Boroproline Pinacol HCl RemainingPrimary Degradant
Acetonitrile 0100.0-
2499.5H-Boroproline
4899.1H-Boroproline
DMSO 0100.0-
2499.8H-Boroproline
4899.6H-Boroproline
Methanol 0100.0-
885.2H-Boroproline
2460.7H-Boroproline
Water (pH 7.4) 0100.0-
170.3H-Boroproline
425.1H-Boroproline
Primary Degradation Pathway: Hydrolysis

The primary degradation route is the hydrolysis of the pinacol ester to yield the free boronic acid and pinacol.

Hydrolysis_Pathway cluster_reactants cluster_products boroproline_ester H-Boroproline Pinacol Ester water + 2 H₂O boroproline_acid H-Boroproline (Boronic Acid) water->boroproline_acid Hydrolysis pinacol Pinacol

Caption: Hydrolysis of H-Boroproline Pinacol Ester.

References

  • D'hooghe, M., & Törnroos, K. W. (2007). Order of thermodynamic stability of representative boronic esters. Tetrahedron Letters, 48(35), 6144-6147.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Coutts, S. J., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synlett, 2009(13), 2133-2136.
  • Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. Google Patents.
  • Couto, I., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(8), 2289-2306.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Chemsigma. (n.d.). 123948-28-7 H-Boroproline Pinacol Hydrochloride. Retrieved from [Link]

  • Yao, W., & Ma, D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(10), 2658–2661.
  • Dembofsky, B. T., et al. (2003). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 68(25), 9814–9817.
  • National Center for Biotechnology Information. (n.d.). H-Boroproline Pinacol Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Kumar, A., et al. (2014). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
  • Dickinson, J., & Chang, S. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 213-220.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Dickinson, J., & Chang, S. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Quora. (2017). Can you list some protic solvent and aprotic solvents? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Leah4sci. (2015, March 17). The difference between protic vs. aprotic solvents. YouTube. Retrieved from [Link]

Sources

Identifying and minimizing side reactions with H-Boroproline Pinacol Hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for H-Boroproline Pinacol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying and minimizing side reactions associated with this valuable proline boronic acid analog. As a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), its stability and reactivity are critical for obtaining reliable and reproducible experimental results.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

The pinacol ester form of boroproline enhances its stability compared to the free boronic acid, making it easier to handle and store.[3] However, like all boronic acid derivatives, it is susceptible to several side reactions, primarily hydrolysis, protodeboronation, and oxidation, which can impact its efficacy and lead to inconsistent results. Understanding the mechanisms of these side reactions is paramount to developing strategies for their mitigation.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses the most frequently encountered side reactions with H-Boroproline Pinacol Hydrochloride and provides actionable solutions.

Issue 1: Hydrolysis of the Pinacol Ester to the Free Boronic Acid

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Changes in solubility of the compound.

  • Inconsistent biological activity in aqueous buffers.

  • Broad peaks or multiple peaks during reverse-phase HPLC analysis.[4]

Causality: The B-O bonds of the pinacol ester are susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions.[3][5][6] For H-Boroproline Pinacol Hydrochloride, dissolving it in aqueous buffers, especially at physiological pH, can lead to significant hydrolysis. The rate of hydrolysis is dependent on pH, temperature, and buffer composition.[5][6]

Mitigation Strategies:

StrategyExperimental DetailsRationale
Solvent Selection & Handling Use anhydrous aprotic solvents (e.g., DMSO, DMF, Dioxane) for stock solutions. Minimize exposure to atmospheric moisture by using dry solvents and working under an inert atmosphere (e.g., argon or nitrogen).The absence of water prevents the hydrolysis reaction from occurring.
pH Control Prepare aqueous solutions immediately before use. If storage is necessary, acidic conditions (pH 3-5) generally slow down the hydrolysis of many boronic esters. However, the optimal pH for stability should be empirically determined for H-Boroproline Pinacol Hydrochloride.The rate of hydrolysis is pH-dependent. While physiological pH can accelerate hydrolysis, highly acidic or basic conditions can also promote it.[5]
Temperature Control Store stock solutions at low temperatures (-20°C or -80°C). During experiments, keep aqueous solutions on ice as much as possible.Lower temperatures decrease the rate of the hydrolysis reaction.
Purification Considerations When purifying by silica gel chromatography, consider using boric acid-treated silica gel. This can be prepared by making a slurry of silica gel in a methanolic solution of boric acid, followed by drying.Standard silica gel can be slightly acidic and contains surface silanol groups that can promote on-column hydrolysis. Boric acid treatment neutralizes the silica surface, minimizing this side reaction.

Experimental Protocol: Preparation of Boric Acid-Treated Silica Gel

  • Prepare a 5% (w/v) solution of boric acid in methanol.

  • Create a slurry of silica gel in the boric acid solution.

  • Stir the slurry for 1 hour at room temperature.

  • Remove the methanol by filtration.

  • Wash the treated silica gel with fresh methanol.

  • Dry the silica gel under vacuum until it is a free-flowing powder.

Issue 2: Protodeboronation (C-B Bond Cleavage)

Symptoms:

  • Formation of a non-boron containing byproduct (proline).

  • Complete loss of biological activity.

  • Observed mass loss corresponding to the boronic acid pinacol ester group in mass spectrometry.

Causality: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This reaction is often promoted by acidic or basic conditions, and the presence of certain metals can catalyze the process. For heteroaromatic boronic acids, the reaction rate can be highly pH-dependent.[7] While H-Boroproline is not heteroaromatic, the presence of the amine group can influence the electronic environment of the C-B bond.

Mitigation Strategies:

StrategyExperimental DetailsRationale
pH Control Avoid strongly acidic or basic conditions, especially at elevated temperatures. The stability of aminoboronic acids can be complex, and the optimal pH range should be determined experimentally.The mechanism of protodeboronation can be acid-catalyzed or base-catalyzed.[7]
Metal Contaminants Use high-purity reagents and solvents to avoid trace metal contamination that can catalyze protodeboronation, especially in the context of cross-coupling reactions.Certain transition metals are known to facilitate C-B bond cleavage.
Reaction Time and Temperature Minimize reaction times and use the lowest effective temperature for reactions involving H-Boroproline Pinacol Hydrochloride.Like most side reactions, the rate of protodeboronation increases with time and temperature.
Issue 3: Oxidative Deboronation

Symptoms:

  • Formation of hydroxylated byproducts (hydroxyproline).

  • Loss of compound potency over time, especially when exposed to air.

  • Inconsistent results in cell-based assays where reactive oxygen species (ROS) may be present.

Causality: The carbon-boron bond is susceptible to oxidation, particularly by reactive oxygen species like hydrogen peroxide, to yield an alcohol (in this case, hydroxyproline) and boric acid.[8][9] This can be a significant issue in biological systems or in reactions where oxidizing agents are present. The oxidation of boronic acids can be a deactivation pathway for boronic acid-based drugs.[10]

Mitigation Strategies:

StrategyExperimental DetailsRationale
Inert Atmosphere Handle and store the compound under an inert atmosphere (argon or nitrogen) to minimize exposure to atmospheric oxygen.Reducing exposure to oxygen minimizes the potential for oxidation.
Degassing Solvents For sensitive applications, degas aqueous buffers and solvents prior to use to remove dissolved oxygen.Dissolved oxygen can contribute to oxidative degradation over time.
Use of Antioxidants In some in vitro assays, the inclusion of antioxidants may be considered, but their compatibility with the experimental system must be verified.Antioxidants can scavenge reactive oxygen species that may cause oxidative deboronation.
Avoidance of Oxidizing Agents Ensure that reagents and reaction conditions are free from known oxidizing agents unless required for a specific chemical transformation.Direct reaction with oxidizing agents will lead to deboronation.
Issue 4: Boroxine Formation

Symptoms:

  • Appearance of less polar, higher molecular weight species in mass spectrometry.

  • Changes in the NMR spectrum, often with broad peaks.

  • Reduced solubility in some organic solvents.

Causality: Boronic acids can undergo dehydration to form cyclic trimers called boroxines. This is an equilibrium process, and the presence of water will shift the equilibrium back towards the boronic acid. While more common for free boronic acids, the pinacol ester can first hydrolyze, and the resulting boronic acid can then form a boroxine. The formation of boroxines is an entropically driven process.[11]

Mitigation Strategies:

StrategyExperimental DetailsRationale
Anhydrous Conditions The most effective way to prevent boroxine formation is to rigorously exclude water from the reaction or storage conditions.The reaction is a dehydration, so the absence of water favors the boronic acid form.[11]
Reversibility If boroxine formation is suspected, the addition of a small amount of water can often convert it back to the monomeric boronic acid.The equilibrium can be shifted back towards the boronic acid by the addition of water.

Visualizing Reaction Pathways

Side_Reactions H-Boroproline Pinacol Ester H-Boroproline Pinacol Ester Free Boronic Acid Free Boronic Acid H-Boroproline Pinacol Ester->Free Boronic Acid Hydrolysis (+H2O) Proline (Deboronated) Proline (Deboronated) Free Boronic Acid->Proline (Deboronated) Protodeboronation (+H+) Hydroxyproline (Oxidized) Hydroxyproline (Oxidized) Free Boronic Acid->Hydroxyproline (Oxidized) Oxidation (+[O]) Boroxine Boroxine Free Boronic Acid->Boroxine Dehydration (-H2O) Boroxine->Free Boronic Acid Hydrolysis (+H2O)

Caption: Key side reaction pathways for H-Boroproline Pinacol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My H-Boroproline Pinacol Hydrochloride is a hydrochloride salt. How does this affect its stability and reactivity?

A1: The hydrochloride salt means that the proline's secondary amine is protonated. When dissolved in a non-buffered solvent, this will create a mildly acidic solution, which can influence the rate of hydrolysis. The protonated amine is also less nucleophilic, which may prevent it from participating in certain intramolecular side reactions. In biological assays, the buffer will determine the final pH and the protonation state of the amine.

Q2: I am using H-Boroproline Pinacol Hydrochloride in a Suzuki-Miyaura coupling reaction and getting low yields. What could be the cause?

A2: Low yields in Suzuki-Miyaura coupling can be due to several factors related to the stability of the boronic ester:

  • Hydrolysis: The basic conditions of the Suzuki coupling can promote hydrolysis to the free boronic acid, which is generally reactive. However, prolonged reaction times at high temperatures can lead to degradation.

  • Protodeboronation: This is a common side reaction in Suzuki couplings, especially with electron-rich or sterically hindered coupling partners.[12] The choice of base, solvent, and catalyst/ligand system is crucial to minimize this.

  • Homocoupling: This can occur as a side reaction of the boronic ester with itself. Optimizing the stoichiometry and reaction conditions can minimize this.

Q3: How should I prepare my H-Boroproline Pinacol Hydrochloride for a biological assay in an aqueous buffer?

A3: To ensure the highest concentration of the active pinacol ester:

  • Prepare a concentrated stock solution in anhydrous DMSO.

  • Store this stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Immediately before the assay, dilute a fresh aliquot of the DMSO stock into your aqueous buffer to the final desired concentration.

  • Use the prepared solution as quickly as possible to minimize hydrolysis.

Q4: Can I monitor the hydrolysis of H-Boroproline Pinacol Hydrochloride?

A4: Yes, you can monitor the hydrolysis using analytical techniques such as:

  • Reverse-Phase HPLC: The free boronic acid is more polar and will have a shorter retention time than the pinacol ester.

  • ¹H NMR Spectroscopy: You will see the disappearance of the pinacol methyl protons (typically a singlet around 1.3 ppm) and the appearance of new signals corresponding to the free boronic acid and free pinacol.

Conclusion

H-Boroproline Pinacol Hydrochloride is a powerful research tool, but its utility is dependent on understanding and controlling its chemical stability. By being mindful of the potential for hydrolysis, protodeboronation, and oxidation, and by implementing the mitigation strategies outlined in this guide, researchers can ensure the integrity of their experiments and obtain more reliable and reproducible data.

References

  • D. Hanley, Z.-Q. Li, S.-C. Gao, S. Virgil, F. H. Arnold, E. Alfonzo. Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Journal of the American Chemical Society.
  • Synthesis and applications of aminoboronic acids. University of Toronto TSpace Repository.
  • Recent developments in the medicinal chemistry of single boron
  • The effect of amine on the tribological properties and hydrolytic stability of borate ester additives.
  • Synthesis of α-aminoboronic acids. Chemical Society Reviews.
  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Boronic acid with high oxidative stability and utility in biological contexts. PMC.
  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
  • Synthesis of α-aminoboronic acids.
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Publishing.
  • Purific
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Organoborane coupling reactions (Suzuki coupling). PMC.
  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • H-Boroproline Pinacol Hydrochloride | CAS 123948-28-7. Santa Cruz Biotechnology.
  • Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Stability of Boronic Esters to Hydrolysis : A Compar
  • Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases.
  • Susceptibility to hydrolysis of phenylboronic pinacol esters
  • 1-Boc-pyrrole-2-boronic acid, pinacol ester. PubChem.
  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.GOV.
  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC.
  • 1-N-BOC-pyrrole-2-boronic acid pinacol ester. Pipzine Chemicals.
  • H-Boroproline Pinacol Hydrochloride | CAS 123948-28-7. Santa Cruz Biotechnology.
  • 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. PubMed.
  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. PubMed.
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
  • Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journals.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
  • Suzuki cross-coupling reaction. YouTube.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Boron enabled bioconjug
  • Perfluorinated pinacol promotes efficient amidination of 2-aminophenylboronic acid. Arkivoc.
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Direct nucleophilic and electrophilic activation of alcohols using a unified boron-based organoc
  • Nucleophilic Addition of Benzylboronates to Activ

Sources

Technical Support Center: Optimizing Catalysis with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid-mediated catalysis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C bond-forming reactions. Here, we will dissect common experimental challenges, provide in-depth, field-proven troubleshooting advice, and answer frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.

Section 1: Troubleshooting Guide - From Failed Reactions to Success

Encountering a low or zero-yield Suzuki-Miyaura coupling can be a significant setback. This section provides a logical workflow to diagnose and resolve the most common issues.

Issue 1: My Suzuki coupling reaction is not working or giving a very low yield.

This is the most frequent challenge. A systematic approach is crucial to pinpoint the root cause.

Initial Checks & First-Line Solutions

When a Suzuki coupling fails, begin by assessing these critical parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1] If you suspect catalyst degradation, consider using a fresh batch or a more robust precatalyst.[1]

  • Inert Atmosphere: Oxygen can lead to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is imperative to ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[3][4]

  • Reagent Quality: Verify the purity and integrity of your aryl halide, boronic acid, and base. Boronic acids, in particular, can degrade over time.

Workflow for Diagnosing Failed Reactions

Use the following decision tree to systematically troubleshoot your reaction.

G A Start: Low/No Yield B Check Catalyst & Ligand Activity (Fresh vs. Old) A->B Step 1 C Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge Vessel) A->C Step 2 D Verify Reagent Quality (Boronic Acid, Halide, Base) A->D Step 3 E Re-run with Fresh Catalyst B->E F Improve Degassing Technique C->F G Use Fresh/Purified Reagents D->G H Problem Solved? E->H F->H G->H I Advanced Troubleshooting H->I No J Success! H->J Yes G A Sluggish/Stalled Reaction B Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) A->B C Screen Different Solvents (e.g., Toluene/H2O, Dioxane/H2O) A->C D Screen Different Ligands (e.g., SPhos, XPhos) A->D E Increase Temperature A->E F Monitor Progress by LC-MS/GC-MS B->F C->F D->F E->F G Optimal Conditions Found? F->G G->A No, Re-evaluate H Success! G->H Yes

Caption: Systematic optimization for slow or incomplete reactions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific questions frequently encountered by researchers working with boronic acids.

Q1: How should I store my boronic acids to ensure their stability? A1: Boronic acids should be stored in a cool, dry, and well-ventilated place with the container tightly sealed. [5]Many are sensitive to moisture and air. [5]Prolonged exposure can lead to the formation of boroxines (cyclic trimers) through dehydration or decomposition via protodeboronation and oxidation. [6]For particularly unstable boronic acids (e.g., 2-heterocyclic, vinyl), conversion to more stable derivatives like MIDA boronates for long-term storage is highly recommended. [7] Q2: What is the primary role of the base in the Suzuki-Miyaura coupling? A2: The base has multiple crucial roles. Its main function is to activate the boronic acid. [8][9]It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. [8][10][11][12]The base can also influence the formation of the active palladium catalyst and accelerate the final reductive elimination step. [10] Q3: Can I run a Suzuki coupling without a phosphine ligand? A3: Yes, "ligandless" Suzuki couplings are possible, particularly with highly reactive aryl halides (iodides and bromides). [13]In these cases, the solvent or other species in the reaction mixture may act as weak ligands. However, for less reactive substrates or more challenging transformations, a phosphine ligand is typically essential to promote efficient catalysis. [13] Q4: My starting material has a base-sensitive functional group (e.g., an ester). What base should I use? A4: For substrates with base-labile groups, it is critical to use a milder base to avoid unwanted side reactions like hydrolysis. Powdered potassium fluoride (KF) is an excellent choice as it is effective in activating the boronic acid without being strongly basic. [9]Weak carbonate bases like K₂CO₃ can also be used, often with careful temperature control.

Q5: How do I monitor the progress of my Suzuki reaction? A5: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). [1][3]This allows you to determine when the reaction is complete and to check for the formation of side products. [3]Real-time monitoring techniques are also emerging for detailed mechanistic studies. [14][15] Q6: I am coupling an unactivated alkyl halide and it's not working. What should I do? A6: Coupling unactivated alkyl halides is a known challenge in Suzuki reactions as the oxidative addition step is often difficult. This requires specialized catalytic systems. Consider using catalysts with very electron-rich and sterically demanding ligands (e.g., Buchwald-type ligands) and potentially different palladium precatalysts. [16]Alternatively, you might consider reversing the polarity of your coupling partners, if synthetically feasible, by preparing an alkylborane and coupling it with an aryl halide. [16]

Section 3: Data and Protocols

Comparative Data: Base and Solvent Selection

The choice of base and solvent can dramatically affect reaction outcomes. The following table provides a general guide based on literature precedence for the coupling of 4-bromotoluene with phenylboronic acid.

BaseSolvent SystemTypical Yield (%)Notes
K₃PO₄Dioxane / H₂O (4:1)>95Often provides high yields and is effective for a broad range of substrates.
Cs₂CO₃Toluene / H₂O (4:1)>90Highly soluble and effective, but more expensive.
K₂CO₃DMF~85-90A common and cost-effective choice.
NaOHToluene / H₂O (4:1)>95Strong base, very effective but can cause issues with base-sensitive functional groups. [17]
KFTHF~70-80Mild base, suitable for base-sensitive substrates. [9]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, temperature, and reaction time. This table is for illustrative purposes. [8]

Standard Experimental Protocol

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization will likely be required for your specific substrates. [3] Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Boronic acid or boronate ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%). [3]2. Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment. [3][4]3. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the limiting reagent. [3]4. Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. [1]5. Monitoring: Monitor the reaction's progress using a suitable analytical technique (TLC, GC-MS, or LC-MS). [1][3]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [1][3]7. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [1]

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • How to Store Boric Acid | Lab Alley. [Link]

  • Protodeboronation - Wikipedia. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [Link]

  • What are the precautions for storage of boric acid? Appropriate chemical industry. [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. [Link]

  • Development of Organic Transformations Based on Protodeboronation - ACS Publications. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

  • Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids | Request PDF - ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]

  • SUZUKI REACTION MONITORING. [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC - NIH. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]

  • Borate handling and storage - borax.com. [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. [Link]

  • Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate | Organic Letters - ACS Publications. [Link]

Sources

Managing the hydrolysis of phenylboronic pinacol esters at physiological pH.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Hydrolysis at Physiological pH for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phenylboronic pinacol esters. As Senior Application Scientists, we understand the critical role these reagents play in your research and development, from synthetic chemistry to drug delivery. We also recognize the significant challenges posed by their susceptibility to hydrolysis, especially under physiological conditions. This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability and handling of phenylboronic pinacol esters.

Q1: Why is my phenylboronic pinacol ester hydrolyzing at physiological pH?

A: Phenylboronic pinacol esters, while more stable than their corresponding free boronic acids, are susceptible to hydrolysis, a process that is significantly accelerated at physiological pH (around 7.4).[1][2][3] This is due to a base-catalyzed mechanism where hydroxide ions in the buffered solution attack the electrophilic boron center, leading to the cleavage of the boronic ester bond and formation of the corresponding phenylboronic acid and pinacol. The equilibrium between the neutral boronic ester and the more reactive anionic boronate form plays a crucial role in this process.[4]

Q2: How do substituents on the phenyl ring affect the rate of hydrolysis?

A: The electronic properties of substituents on the phenyl ring have a marked effect on the hydrolysis kinetics.[1][5]

  • Electron-donating groups (e.g., -OH, -NH2, -OCH3) in the para position tend to decrease the rate of hydrolysis. They increase the electron density on the boron atom, making it less electrophilic and therefore less susceptible to nucleophilic attack by hydroxide ions.[1]

  • Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) generally increase the rate of hydrolysis by making the boron atom more electron-deficient and thus a better target for nucleophiles.

Q3: Can the choice of the diol protecting group enhance stability?

A: Absolutely. The stability of boronic esters against hydrolysis is significantly influenced by the steric hindrance around the boron atom provided by the diol.[6][7] While pinacol is a very common protecting group, other diols can offer superior stability.[6] For instance, boronic esters derived from more sterically hindered diols, such as (1,1'-bicyclohexyl)-1,1'-diol, have shown much greater stability to hydrolysis compared to their pinacol counterparts.[7][8] Six-membered ring boronic esters are also generally more thermodynamically stable than their five-membered counterparts.[9]

Q4: What is protodeboronation and how does it relate to hydrolysis?

A: Protodeboronation is a common decomposition pathway for boronic acids and their derivatives, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[10][11] While hydrolysis refers to the cleavage of the B-O bond of the ester, the resulting boronic acid can then undergo protodeboronation, especially under certain conditions (e.g., in the presence of acid, base, or metal catalysts).[10][12] Managing hydrolysis is the first step to preventing subsequent degradation pathways like protodeboronation.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of starting material during a reaction in aqueous buffer at pH 7.4. The phenylboronic pinacol ester is undergoing rapid hydrolysis under the reaction conditions.1. Lower the pH: If your reaction tolerates it, lowering the pH can slow down the base-catalyzed hydrolysis. 2. Use a more stable protecting group: Synthesize the boronic ester with a more sterically hindering diol. 3. Employ a "slow-release" strategy: Use a highly stable boronate like an N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the boronic acid under the reaction conditions.[10][12] 4. Increase reaction rate: Optimize your reaction to proceed faster than the rate of hydrolysis, for example by using a more efficient catalyst system.[10]
Inconsistent results in biological assays. The concentration of the active boronic acid species is changing over the course of the experiment due to hydrolysis of the pinacol ester prodrug.1. Pre-incubate to determine kinetics: Run a time-course experiment using HPLC to quantify the rate of hydrolysis of your specific ester under the exact assay conditions (media, temperature, pH).[1][3] 2. Modify the ester: Consider using an ester with a known and reproducible hydrolysis rate to ensure consistent delivery of the active compound. 3. Use a more stable derivative: For certain applications, more stable derivatives like trifluoroborates or MIDA boronates might be suitable alternatives.[13][14]
Difficulty purifying the phenylboronic pinacol ester via silica gel chromatography. The ester is hydrolyzing on the silica gel, which can have acidic protons and adsorbed water.1. Use a neutral or basic chromatography system: Consider using alumina instead of silica gel. 2. "Condition" the silica gel: Prepare a slurry of silica gel with a small amount of a non-polar solvent containing a base like triethylamine, then pack the column. This can help neutralize acidic sites. 3. Use boric acid-treated silica gel: It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[6] 4. Work quickly and use dry solvents: Minimize the time the compound spends on the column and ensure all solvents are anhydrous.

Experimental Protocols

Here are detailed protocols for assessing and managing the stability of your phenylboronic pinacol esters.

Protocol 1: HPLC-Based Assay for Determining Hydrolysis Rate

This protocol allows for the quantitative determination of the hydrolysis rate of a phenylboronic pinacol ester at a specific pH.

Materials:

  • Phenylboronic pinacol ester of interest

  • Buffer of desired pH (e.g., 50 mM sodium phosphate, pH 7.4)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

  • Autosampler vials

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve the phenylboronic pinacol ester in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • Initiate hydrolysis: Dilute the stock solution to a final concentration (e.g., 0.5 mM) in the pre-warmed (if applicable) buffer of choice (e.g., 50 mM sodium phosphate, pH 7.4).[1] Start a timer immediately.

  • Time-course sampling: At regular intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and transfer it to an HPLC vial. Quench the reaction if necessary (e.g., by adding a small amount of acid to lower the pH).

  • HPLC analysis: Analyze the samples by reverse-phase HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid).[1]

  • Data analysis: Monitor the disappearance of the peak corresponding to the phenylboronic pinacol ester and the appearance of the peak for the phenylboronic acid.[3] Plot the percentage of the remaining ester against time to determine the hydrolysis kinetics (e.g., half-life).

Protocol 2: Synthesis of a More Hydrolytically Stable Boronic Ester

This protocol describes a general procedure for the transesterification of a phenylboronic acid to a more stable boronic ester using a sterically hindered diol.

Materials:

  • Phenylboronic acid

  • Sterically hindered diol (e.g., (1,1'-bicyclohexyl)-1,1'-diol)

  • Anhydrous solvent (e.g., diethyl ether, toluene, or THF)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Combine reactants: In a round-bottom flask, dissolve the phenylboronic acid and a stoichiometric equivalent of the diol in an anhydrous solvent.[7]

  • Water removal:

    • Method A (Azeotropic removal): If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture. Water formed during the esterification will be removed as an azeotrope.

    • Method B (Drying agent): If using a solvent like diethyl ether, add a drying agent such as anhydrous magnesium sulfate to the reaction mixture to sequester the water produced.

  • Monitor reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method until the starting material is consumed.

  • Workup: Once the reaction is complete, filter off the drying agent (if used) and remove the solvent under reduced pressure.

  • Purification: Purify the resulting boronic ester by recrystallization or column chromatography (see troubleshooting guide for chromatography tips).

Visualizing the Hydrolysis Mechanism and Stability Factors

The following diagrams illustrate the key concepts discussed in this guide.

Hydrolysis_Mechanism cluster_ester Phenylboronic Pinacol Ester cluster_hydroxide Physiological pH cluster_products Hydrolysis Products Ester R-B(OR')₂ Intermediate [R-B(OR')₂(OH)]⁻ (Tetracoordinate Intermediate) Ester->Intermediate Nucleophilic Attack OH OH⁻ Acid R-B(OH)₂ (Boronic Acid) Intermediate->Acid Cleavage Alcohol 2 R'OH (Pinacol)

Caption: Mechanism of base-catalyzed hydrolysis of a phenylboronic pinacol ester.

Stability_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Environmental Conditions center Ester Stability EDG Electron-Donating Groups (EDG) EDG->center Increases Stability EWG Electron-Withdrawing Groups (EWG) EWG->center Decreases Stability Hindrance Steric Hindrance (Bulky Diols) Hindrance->center Increases Stability RingSize Ring Size (6-membered > 5-membered) RingSize->center Increases Stability pH pH pH->center High pH Decreases Stability

Caption: Key factors influencing the hydrolytic stability of phenylboronic esters.

References

  • Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 244-249. [Link]

  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6949–6951. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • D'Andola, C., & Brown, H. C. (2004). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synlett, 2004(12), 2137-2140. [Link]

  • Groziak, M. P. (2000). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Klimánková, I., Lísal, M., & Kuberová, P. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(21), 10846–10855. [Link]

  • Li, W., & Wang, B. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Communications Chemistry, 2(1), 1-10. [Link]

  • Springsteen, G., & Wang, B. (2002).
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

Sources

Technical Support Center: Effective Purification of H-Boroproline Pinacol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of H-Boroproline Pinacol Hydrochloride. H-Boroproline Pinacol Hydrochloride is a valuable proline boronic acid analog.[1][2] However, its purification can be challenging due to its unique chemical properties. This document offers troubleshooting advice and detailed protocols to address common issues encountered during its purification.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of H-Boroproline Pinacol Hydrochloride in a question-and-answer format.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I am attempting to purify H-Boroproline Pinacol Hydrochloride using standard silica gel chromatography, but I am experiencing very low to no recovery of my product. My TLC analysis shows significant tailing or the compound remaining at the baseline. What is causing this?

A: This is a frequent challenge when purifying boronic acid pinacol esters on standard silica gel. The primary cause is the interaction between the Lewis acidic boron atom in your compound and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong adsorption can lead to irreversible binding of your product to the column. Additionally, the acidic nature of the silica surface can catalyze the hydrolysis of the pinacol ester to the more polar boronic acid, which will not elute with typical non-polar solvent systems.[3]

Solutions:

  • Deactivate the Silica Gel: You can significantly improve recovery by neutralizing the acidic silanol groups.

    • Boric Acid Impregnation: Pre-treating the silica gel with a boric acid solution can suppress the undesired adsorption of pinacol esters.[3][4]

    • Base Treatment: Adding a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), to your eluent can cap the active silanol sites.[3]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: For certain boronic esters, neutral alumina can be a less interactive alternative to silica gel.[3][5]

  • Employ a Silica/Celite Plug: If your goal is to simply remove baseline impurities, a short plug of silica gel or Celite can minimize the contact time between your compound and the stationary phase, thereby reducing adsorption and degradation.[3]

Issue 2: Product Appears as an Oil and Resists Crystallization

Q: After removing the solvent, my H-Boroproline Pinacol Hydrochloride is an oil and I'm struggling to induce crystallization for further purification. What techniques can I try?

A: Obtaining an oil instead of a solid is a common outcome, and several techniques can be employed to induce crystallization.

Solutions:

  • Trituration: This technique involves repeatedly washing the oil with a solvent in which your product is insoluble, but the impurities are soluble.[5] This can effectively remove residual solvents and other minor impurities, often resulting in the precipitation of your product as a solid.

  • Solvent System Screening for Recrystallization: A systematic approach to finding the right solvent is crucial.

    • Single Solvent Trial: Attempt to dissolve the oil in a minimal amount of a hot solvent and then allow it to cool slowly.

    • Binary Solvent System: If a single solvent doesn't work, dissolve the oil in a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can often yield crystals.[5]

  • Scratching the Flask: Using a glass rod to scratch the inside of the flask at the air-solvent interface can create nucleation sites for crystal growth.[5]

  • Seeding: If you have a small amount of pure, solid material, adding a tiny crystal to the supersaturated solution can initiate crystallization.

Issue 3: Presence of Boronic Acid Impurity in the Final Product

Q: My NMR analysis of the purified H-Boroproline Pinacol Hydrochloride shows the presence of the corresponding boronic acid. How can I prevent this hydrolysis during purification?

A: Pinacol esters are susceptible to hydrolysis, particularly in the presence of water, alcohols, or under acidic or basic conditions.[3][6]

Solutions:

  • Anhydrous Conditions: It is critical to use rigorously dried solvents and glassware for all purification steps. Performing the purification under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for highly sensitive compounds.[3]

  • Avoid Protic Solvents in Chromatography: When possible, avoid using protic solvents like methanol or ethanol as the primary eluent in your chromatography, as they can promote transesterification or hydrolysis.

  • Derivatization to a More Stable Form: For very challenging purifications, consider converting the pinacol ester to a more stable derivative.

    • Potassium Trifluoroborate (BF₃K) Salts: Reacting the crude product with KHF₂ can form a highly crystalline and stable trifluoroborate salt, which is often easily purified by recrystallization.[7]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to chromatography on silica gel than their pinacol counterparts.[8]

Experimental Protocols

Protocol 1: Purification by Flash Chromatography using Boric Acid-Treated Silica Gel

This protocol describes the preparation of boric acid-treated silica gel and its use for the purification of H-Boroproline Pinacol Hydrochloride.

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[3]

  • Create Slurry: In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.[3]

  • Agitate: Gently agitate or shake the slurry for 1 hour at room temperature.[3]

  • Filter and Wash: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[3]

  • Dry: Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.[3]

  • Pack and Run Column: Pack a chromatography column with the prepared boric acid-impregnated silica gel and equilibrate with your chosen eluent system. A gradient of dichloromethane and methanol is a good starting point for polar compounds like H-Boroproline Pinacol Hydrochloride.

dot

Caption: Workflow for purification using boric acid-treated silica gel.

Protocol 2: Recrystallization of H-Boroproline Pinacol Hydrochloride

This protocol provides a general guideline for the recrystallization of H-Boroproline Pinacol Hydrochloride. The ideal solvent system should be determined empirically on a small scale.

Materials:

  • Crude H-Boroproline Pinacol Hydrochloride

  • A selection of solvents for screening (e.g., isopropanol, ethanol, acetone, ethyl acetate, hexane, diethyl ether)

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A binary solvent system (one in which the compound is soluble and one in which it is not) is often effective.[5][9]

  • Dissolution: In a flask, dissolve the crude H-Boroproline Pinacol Hydrochloride in the minimum amount of the chosen hot solvent or solvent system.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Solvent Systems for Recrystallization

Solvent SystemPolarityComments
Isopropanol/HexanePolar/Non-polarA good starting point for moderately polar compounds.
Ethanol/WaterPolar/PolarSuitable for highly polar compounds, especially salts.[10]
Acetone/HexanePolar/Non-polarOften effective; the volatility of acetone allows for easy removal.[9]
Ethyl Acetate/HexaneMid-polar/Non-polarA widely used system for a broad range of compounds.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude H-Boroproline Pinacol Hydrochloride?

A1: Common impurities include:

  • H-Boroproline: The hydrolyzed product of the pinacol ester.[3][6]

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Boroxine: A cyclic trimer formed by the dehydration of the corresponding boronic acid.

  • Epimer: The diastereomer of your desired product, which can sometimes form under harsh reaction or purification conditions.

Q2: My compound seems to be degrading on the rotovap. How can I avoid this?

A2: Boronic acids and their esters can be sensitive to heat. It is advisable to remove solvents at the lowest possible temperature on the rotary evaporator. If your compound is particularly sensitive, consider using a freeze-dryer (lyophilizer) to remove aqueous solvents.

Q3: Can I use my crude H-Boroproline Pinacol Hydrochloride in the next step without purification?

A3: While it may be tempting, using the crude material is generally not recommended. Impurities can interfere with subsequent reactions, leading to lower yields and more complex purification challenges downstream. The purity of your starting materials is crucial for the success of your synthesis.

dot

troubleshooting_logic start Crude H-Boroproline Pinacol Hydrochloride is_solid Is the product a solid? start->is_solid recrystallize Recrystallization or Trituration is_solid->recrystallize Yes chromatography Chromatography is_solid->chromatography No (Oil) is_pure Is the product pure by NMR/HPLC? is_pure->chromatography No final_product Pure H-Boroproline Pinacol Hydrochloride is_pure->final_product Yes recrystallize->is_pure deactivated_silica Boric Acid-Treated Silica or Alumina chromatography->deactivated_silica derivatize Derivatize (e.g., to BF3K or MIDA ester) chromatography->derivatize Still Impure deactivated_silica->is_pure derivatize->chromatography

Caption: Decision tree for the purification of H-Boroproline Pinacol Hydrochloride.

References

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Purification of Boronic Acid Pinacol Esters. (2025). BenchChem.
  • How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved from [Link]

  • HELP: Purifying boronic acids sucks. (2023). Reddit. Retrieved from [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. Retrieved from [Link]

  • How to purify boronate esters? (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Method for producing amino acid ester hydrochloride. (2003). Google Patents.
  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2021). National Institutes of Health. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). National Institutes of Health. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). ResearchGate. Retrieved from [Link]

  • Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. (2009). PubMed. Retrieved from [Link]

  • Purification of Amino-Pyrazoles. (2020). Reddit. Retrieved from [Link]

  • Synthesis of α-aminoboronic acids. (2016). Chemical Society Reviews. Retrieved from [Link]

  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. (2018). National Institutes of Health. Retrieved from [Link]

Sources

Best practices for preventing the decomposition of H-Boroproline Pinacol Hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: H-Boroproline Pinacol Hydrochloride

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support center for H-Boroproline Pinacol Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable proline boronic acid analog. As an inhibitor of enzymes like dipeptidyl peptidase IV, its integrity is paramount for reproducible and accurate experimental results.[1] This document provides in-depth, field-tested best practices to prevent its decomposition, troubleshoot common issues, and ensure the highest quality in your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of H-Boroproline Pinacol Hydrochloride.

Part 1: Storage and Handling Fundamentals

Q1: What are the absolute best practices for storing H-Boroproline Pinacol Hydrochloride upon receipt?

A: Proper storage from day one is the most critical factor in preventing degradation. The compound is sensitive to two primary environmental factors: moisture and heat.

  • Causality: The pinacol ester group is susceptible to hydrolysis in the presence of water, which cleaves the pinacol protecting group to yield the free boronic acid.[2][3] This process can be accelerated by ambient moisture. The hydrochloride salt form indicates a degree of stability, but this does not render it immune to moisture. Elevated temperatures can increase the rate of all decomposition pathways.

Recommended Storage Protocol:

  • Unopened Container: Store at -20°C in a desiccated environment. The original packaging is designed to minimize moisture ingress.

  • Opened Container: After opening, it is crucial to minimize exposure to the atmosphere. We recommend flushing the vial headspace with an inert gas (Argon or Nitrogen) before resealing. Store the tightly sealed container at -20°C inside a desiccator containing a fresh desiccant.

Q2: I need to weigh out the compound for an experiment. How do I do this without introducing moisture?

A: This is a critical handling step where moisture-induced degradation often begins.

  • Causality: Exposing the hygroscopic solid to ambient air for even a few minutes can be detrimental. The compound will quickly adsorb atmospheric water, initiating hydrolysis.

Recommended Weighing Protocol:

  • Allow the container to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Perform the weighing process as quickly as possible, preferably in a glove box or under a stream of inert gas.

  • Immediately after weighing, flush the vial with inert gas, seal tightly, and return it to its designated -20°C storage within a desiccator.

Part 2: Understanding and Identifying Decomposition

Q3: What are the primary chemical pathways through which H-Boroproline Pinacol Hydrochloride decomposes?

A: There are three main decomposition pathways you must be aware of. Understanding these mechanisms is key to preventing them.

  • Hydrolysis: This is the most common issue. The boron-oxygen bonds of the pinacol ester are cleaved by water, yielding H-Boroproline (the free boronic acid) and pinacol.[2][3][4] This is often accelerated at non-neutral pH.

  • Oxidation (Oxidative Deboronation): The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS) or other oxidants.[5][6][7] This process replaces the boronate ester group with a hydroxyl group, converting the proline moiety into a hydroxyproline derivative.[6][8][9]

  • Protodeboronation: In the presence of a proton source (often acidic or even aqueous conditions), the carbon-boron bond can be cleaved and replaced with a carbon-hydrogen bond.[10][11][12][13][14] This results in the formation of proline hydrochloride.

Below is a diagram illustrating these degradation pathways.

DecompositionPathways cluster_main H-Boroproline Pinacol HCl cluster_products Decomposition Products main H-Boroproline Pinacol Ester hydrolysis_prod H-Boroproline (Free Boronic Acid) + Pinacol main->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) oxidation_prod Hydroxyproline Derivative main->oxidation_prod Oxidation (O₂, ROS) proto_prod Proline main->proto_prod Protodeboronation (H⁺ Source)

Caption: Primary decomposition pathways of H-Boroproline Pinacol Ester.

Q4: How can I detect if my sample has degraded?

A: Analytical chemistry is your best tool. Do not assume the white powder is pure.

  • NMR Spectroscopy: This is a powerful technique.

    • ¹H NMR: Look for the characteristic singlet from the 12 methyl protons of the pinacol group (typically around 1.3 ppm). A decrease in the integration of this peak relative to the proline backbone signals indicates hydrolysis or deboronation. The appearance of a new singlet for free pinacol is a clear marker of hydrolysis.

    • ¹¹B NMR: This is highly specific. Pure H-Boroproline Pinacol Hydrochloride should show a single peak characteristic of a tetracoordinate boronate ester. The appearance of other boron signals indicates the formation of different boron species, such as the trigonal boronic acid from hydrolysis.

  • LC-MS: A stability-indicating UPLC-MS method is invaluable. You can monitor for a decrease in the parent mass peak and the appearance of new peaks corresponding to the masses of the degradation products (free boronic acid, hydroxylated product, or proline).[15]

Part 3: Troubleshooting in Experimental Workflows

Q5: I'm preparing a stock solution in a buffer for a biological assay. What's the best approach?

A: The stability of boronic esters in aqueous solutions is notoriously poor.[2][5]

  • Causality: Buffers are aqueous by nature, creating a perfect environment for hydrolysis. The pH of the buffer can also significantly influence the rate of degradation.[3]

Best Practices for Aqueous Solutions:

  • Prepare Fresh: Never store the compound in an aqueous buffer. Stock solutions should be made fresh immediately before use.

  • Use Aprotic Solvents for High-Concentration Stocks: Prepare a concentrated primary stock (e.g., 10-100 mM) in an anhydrous aprotic solvent like DMSO or DMF. Store this stock at -80°C in small, single-use aliquots. Aprotic diluents minimize hydrolysis before injection or dilution.[15][16]

  • Serial Dilution: On the day of the experiment, perform the final serial dilutions of the aprotic stock into your aqueous assay buffer. Use these solutions immediately.

ParameterRecommendationRationale
Primary Stock Solvent Anhydrous DMSO or DMFAprotic nature prevents hydrolysis, allowing for longer-term storage of concentrated stock.[15]
Primary Stock Storage -80°C, single-use aliquotsMinimizes thermal degradation and prevents moisture contamination from freeze-thaw cycles.
Working Solution Prepare fresh dailyAqueous solutions are prone to rapid hydrolysis; stability is often limited to hours.[3]
pH of Final Solution Near Neutral (if possible)Both strongly acidic and basic conditions can accelerate hydrolysis and other side reactions.

Q6: My Suzuki-Miyaura coupling reaction using H-Boroproline Pinacol Hydrochloride has a low yield. Could decomposition be the cause?

A: Absolutely. The conditions of many cross-coupling reactions (base, water, heat) are hostile to boronate esters.[12]

  • Causality: The base required for the Suzuki reaction can form a more reactive boronate species that is highly susceptible to protodeboronation, consuming your starting material.[12] Any water in the solvent system will promote hydrolysis.

Troubleshooting Workflow for Cross-Coupling:

  • Confirm Starting Material Integrity: Before troubleshooting the reaction, run a quick QC check (e.g., ¹H NMR) on your starting material to ensure it hasn't degraded in storage.

  • Employ Rigorous Anhydrous & Inert Techniques:

    • Use oven-dried or flame-dried glassware.

    • Use freshly distilled or purchased anhydrous solvents.

    • Thoroughly degas your reaction mixture (e.g., with 3-4 vacuum/argon backfill cycles).

    • Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[17]

  • Optimize Base and Conditions:

    • Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxide or alkoxide bases, which can be more aggressive towards the boronate ester.[17]

    • Use the lowest effective reaction temperature. High temperatures accelerate decomposition.[12]

    • If possible, use a boronate protecting group that is more stable, such as an MIDA boronate or a trifluoroborate salt, though this would require re-synthesis.[17]

TroubleshootingWorkflow start Low Reaction Yield qc_check Step 1: Verify Integrity of H-Boroproline Pinacol HCl (e.g., ¹H NMR) start->qc_check reagent_ok Starting Material is >95% Pure? qc_check->reagent_ok replace_reagent Source Fresh, High-Purity Reagent reagent_ok->replace_reagent No assess_conditions Step 2: Assess Reaction Conditions reagent_ok->assess_conditions Yes replace_reagent->start inert_check Is Atmosphere Fully Inert (Ar/N₂)? assess_conditions->inert_check solvent_check Are Solvents Strictly Anhydrous? inert_check->solvent_check Yes optimize Optimize: Improve Degassing, Use Anhydrous Solvents, Consider Milder Base inert_check->optimize No base_check Is Base Choice Optimal? (e.g., K₃PO₄ vs NaOH) solvent_check->base_check Yes solvent_check->optimize No base_check->optimize No end Improved Yield base_check->end Yes optimize->end

Caption: Troubleshooting workflow for low-yield coupling reactions.

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • A Method for the Deprotection of Alkylpinacolyl Boron
  • Analytical techniques for monitoring the degrad
  • Boronic acid with high oxidative stability and utility in biological contexts.PNAS.
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethyl
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.Taylor & Francis Online.
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes.Chemical Science (RSC Publishing).
  • Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. BenchChem.
  • Boronic acid with high oxidative stability and utility in biological contexts.PubMed - NIH.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes.Chemical Science (RSC Publishing).
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes.
  • Boronic acid with high oxidative stability and utility in biological contexts.ChemRxiv.
  • Visible Light Induced Oxidative Hydroxylation of Boronic Acids.
  • Strategies for the analysis of highly reactive pinacolboronate esters.
  • H-Boroproline Pinacol Hydrochloride | CAS 123948-28-7.Santa Cruz Biotechnology.
  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.

Sources

Validation & Comparative

A Comparative Analysis of H-Boroproline Pinacol Hydrochloride and Other DPP-IV Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of type 2 diabetes therapeutics, the inhibition of dipeptidyl peptidase-IV (DPP-IV) has emerged as a cornerstone of glycemic control. This enzyme plays a pivotal role in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are critical for glucose homeostasis.[1][2][3] By inhibiting DPP-IV, the bioavailability of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5][6] This guide provides a comprehensive comparative analysis of H-Boroproline Pinacol Hydrochloride, a representative of the boronic acid class of inhibitors, and the widely prescribed "gliptin" class of DPP-IV inhibitors.

The Mechanism of DPP-IV Inhibition: A Tale of Two Chemistries

The therapeutic efficacy of DPP-IV inhibitors is intrinsically linked to their chemical structure and interaction with the enzyme's active site. The inhibitors discussed herein represent two distinct chemical classes with different modes of action.

The "Gliptins": Covalent and Non-Covalent Interactions

The "gliptin" class of DPP-IV inhibitors, which includes well-known drugs such as Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin, primarily function as competitive inhibitors.[7][8][9][10][11] Their mechanism of action involves binding to the active site of the DPP-IV enzyme, thereby preventing the degradation of incretin hormones.[10][12] Some gliptins, like saxagliptin and vildagliptin, are nitrile-containing compounds that form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site.[10][13] Others, such as sitagliptin, alogliptin and linagliptin, engage in non-covalent interactions.[13]

Boronic Acids: Reversible Covalent Inhibition

H-Boroproline Pinacol Hydrochloride belongs to the class of boronic acid inhibitors. Boronic acids are known to be potent inhibitors of serine proteases, like DPP-IV, by acting as transition-state analogs.[5][14][15] The boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[14][15][16] This reversible covalent interaction often results in slow dissociation and prolonged target engagement.[14]

Comparative Efficacy and Selectivity: A Data-Driven Overview

The potency and selectivity of DPP-IV inhibitors are critical determinants of their therapeutic window and potential for off-target effects. A key concern with DPP-IV inhibitors is their selectivity against other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9, as inhibition of these enzymes has been associated with toxicity in preclinical studies.[17]

Inhibitor ClassRepresentative CompoundDPP-IV IC50DPP-8 IC50DPP-9 IC50Selectivity for DPP-IV over DPP-8/DPP-9
Boronic Acid Talabostat (Val-boroPro)<4 nM[4][7][8]4 nM[4][7][8]11 nM[4][7][8]Low
Gliptins Sitagliptin19 nM[9]>19,000 nM>19,000 nM>1000-fold
Vildagliptin62 nM[9]200,000 nM40,000 nM>645-fold
Saxagliptin50 nM[9]4,800 nM19,000 nM>96-fold
Linagliptin1 nM[9]>10,000 nM>10,000 nM>10,000-fold[9]
Alogliptin<10 nM[18]>100,000 nM>100,000 nM>10,000-fold[15]

Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Inhibitor Characterization

To ensure the scientific integrity of comparative analyses, standardized and validated experimental protocols are essential.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This assay is a common method for determining the potency (IC50) of DPP-IV inhibitors.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of free AMC results in a fluorescent signal that is proportional to enzyme activity.

Materials:

  • Recombinant human DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (H-Boroproline Pinacol Hydrochloride and other inhibitors)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of DPP-IV enzyme to each well of the microplate.

  • Add the serially diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Monitor the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based DPP-IV Inhibition Assay

Cell-based assays provide a more physiologically relevant system to evaluate inhibitor efficacy, as they account for cell permeability and potential interactions with other cellular components.

Principle: This assay measures the inhibition of endogenous DPP-IV activity on the surface of cultured cells.

Materials:

  • A cell line expressing DPP-IV (e.g., Caco-2, a human colorectal adenocarcinoma cell line)

  • Cell culture medium and reagents

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)

  • Test compounds

  • 96-well cell culture plate

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with various concentrations of the test compounds for a specific duration.

  • Add the DPP-IV substrate to the cells.

  • Incubate for a defined period to allow for the enzymatic reaction to occur.

  • Measure the absorbance or fluorescence of the product formed.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro assay.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the DPP-IV signaling pathway and a typical experimental workflow for inhibitor comparison.

DPP_IV_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cells cluster_2 Pancreas cluster_3 Liver cluster_4 Bloodstream Food Intake Food Intake GLP-1_GIP Active Incretins (GLP-1, GIP) Food Intake->GLP-1_GIP stimulates secretion Insulin ↑ Insulin Secretion GLP-1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP-1_GIP->Glucagon DPPIV DPP-IV Enzyme GLP-1_GIP->DPPIV is degraded by HGP ↓ Hepatic Glucose Production Glucagon->HGP Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins Inhibitor DPP-IV Inhibitor (e.g., H-Boroproline) Inhibitor->DPPIV inhibits

Caption: DPP-IV signaling pathway and the action of inhibitors.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Selectivity Profiling cluster_3 Data Analysis A1 Synthesize/Obtain H-Boroproline & Gliptins B1 Perform Fluorometric DPP-IV Inhibition Assay A1->B1 C1 Assay against DPP-8 and DPP-9 A1->C1 A2 Prepare Reagents: DPP-IV Enzyme, Substrate, Buffers A2->B1 A2->C1 B2 Determine IC50 Values B1->B2 D1 Comparative Analysis of Potency and Selectivity B2->D1 C2 Calculate Selectivity Ratios C1->C2 C2->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

Caption: Experimental workflow for comparing DPP-IV inhibitors.

Conclusion and Future Directions

The comparative analysis reveals distinct profiles for boronic acid-based DPP-IV inhibitors and the gliptin class. While boronic acids like Talabostat demonstrate high potency, their selectivity can be a concern.[4][7][8][18] The gliptins, on the other hand, offer a well-established safety profile with high selectivity for DPP-IV.[9][17] H-Boroproline Pinacol Hydrochloride, as a member of the boronic acid class, is anticipated to be a potent inhibitor. Future research should focus on determining its specific IC50 values for DPP-IV, DPP-8, and DPP-9 to fully characterize its selectivity profile. Further investigation into the binding kinetics and in vivo efficacy of novel boronic acid derivatives will be crucial in developing next-generation DPP-IV inhibitors with improved potency and selectivity, potentially offering new therapeutic options for the management of type 2 diabetes.

References

  • Gao, F., et al. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. [Link]

  • ACS Chemical Biology. Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. [Link]

  • PNAS. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. [Link]

  • Crompton, I. E., et al. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. The Biochemical journal. [Link]

  • ResearchGate. Inhibition of Serine Proteases by Arylboronic Acids. [Link]

  • Thomas, L., et al. Linagliptin: a thorough characterization beyond its clinical efficacy. Frontiers in Endocrinology. [Link]

  • Feng, J., et al. Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. [Link]

  • Coutts, S. J., et al. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. [Link]

  • National Center for Biotechnology Information. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. [Link]

  • National Center for Biotechnology Information. Targeting Biomolecules with Reversible Covalent Chemistry. [Link]

  • Okondo, M. C., et al. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nature Chemical Biology. [Link]

  • ResearchGate. Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. [Link]

  • Taylor & Francis Online. Key advances in the development of reversible covalent inhibitors. [Link]

  • SciSpace. Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides (1996). [Link]

  • Journal of the American Chemical Society. Studies on Proline Boronic Acid Dipeptide Inhibitors of Dipeptidyl Peptidase IV: Identification of a Cyclic Species Containing a B-N Bond. [Link]

  • National Center for Biotechnology Information. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies. [Link]

  • National Center for Biotechnology Information. Current advances and therapeutic potential of agents targeting dipeptidyl peptidases-IV, -II, 8/9 and fibroblast activation protein. [Link]

  • National Center for Biotechnology Information. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. [Link]

  • Wu, W., et al. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. [Link]

  • National Center for Biotechnology Information. Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. [Link]

  • MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

  • National Center for Biotechnology Information. Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. [Link]

  • National Center for Biotechnology Information. Active site-directed probes targeting dipeptidyl peptidases 8 and 9. [Link]

  • National Center for Biotechnology Information. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

  • National Center for Biotechnology Information. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. [Link]

  • National Center for Biotechnology Information. Collagen derived Gly-Pro-type DPP-IV inhibitory peptides: Structure-activity relationship, inhibition kinetics and inhibition mechanism. [Link]

  • National Center for Biotechnology Information. Computational Modeling of the Interactions between DPP IV and Hemorphins. [Link]

  • National Center for Biotechnology Information. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. [Link]

  • National Center for Biotechnology Information. Mechanism of Action of DPP-4 Inhibitors—New Insights. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Boroproline Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of boroproline derivatives, a prominent class of inhibitors targeting serine proteases, with a particular focus on Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP). Boroproline-based compounds have garnered significant attention in drug discovery due to their potent and often selective inhibition of these enzymes, which are implicated in a range of pathologies from type 2 diabetes to cancer. This document is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants of boroproline inhibitor potency and selectivity, and to provide practical, experimentally-grounded insights for the design of novel therapeutics.

Introduction: The Significance of Boroproline in Serine Protease Inhibition

Boronic acids, particularly those incorporated into peptide-like scaffolds, have emerged as powerful tools for targeting serine proteases.[1][2] The electrophilic boron atom readily forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis and leading to potent inhibition.[3] Boroproline, a proline analogue with a boronic acid replacing the carboxylic acid, has proven to be a particularly effective P1 residue for inhibitors of post-proline cleaving enzymes like DPP-IV and FAP.

The core structure of the inhibitors discussed herein is a dipeptide, commonly represented as Xaa-boroPro, where "Xaa" represents a variable amino acid at the P2 position and "boroPro" is the P1 boroproline moiety. Understanding how modifications to both the P2 residue and the boroproline ring itself influence inhibitory activity and selectivity is crucial for the rational design of next-generation inhibitors.

Comparative Analysis of Inhibitory Potency and Selectivity

The efficacy of boroproline derivatives is dictated by a delicate interplay of stereochemistry, the nature of the P2 substituent, and modifications to the boroproline ring. This section provides a comparative overview of these structural features and their impact on inhibition of DPP-IV and FAP.

The Critical Role of P1 Stereochemistry

A fundamental principle in the SAR of Xaa-boroPro dipeptides is the strict stereochemical requirement at the P1 position. For potent inhibition of DPP-IV, the (R)-stereoisomer of boroproline is essential.[3][4][5] This stereoselectivity arises from the specific architecture of the S1 pocket of the enzyme, which optimally accommodates the (R)-configuration, facilitating the nucleophilic attack by the catalytic serine.

Influence of the P2 Position on Potency and Selectivity against DPP-IV

The P2 residue plays a significant role in modulating the potency and selectivity of boroproline inhibitors against DPP-IV. A variety of L-amino acids are tolerated at this position, indicating a degree of flexibility in the S2 subsite of the enzyme.[3][4][5] However, certain substitutions are detrimental to inhibitory activity. D-amino acids, α,α-disubstituted amino acids, and glycine at the P2 position are generally not well-tolerated.[3][4][5]

The following table summarizes the inhibitory constants (Ki) of various Xaa-boroPro dipeptides against DPP-IV, highlighting the impact of the P2 side chain.

P2 Amino Acid (Xaa)DPP-IV Ki (nM)Reference
Valine (Val)< 4[6]
Isoleucine (Ile)Potent[3][4][5]
Alanine (Ala)Potent[6]
Proline (Pro)Less potent[7]
Threonine (Thr)Less potent[7]
Glutamic Acid (Glu)8.3[1]

Table 1: Influence of the P2 amino acid on the inhibitory potency of Xaa-boroPro dipeptides against DPP-IV.

Notably, the introduction of a glutamic acid residue at the P2 position, as in Glu-boroAla, can confer selectivity for DPP-IV over other dipeptidyl peptidases like DPP8 and DPP9.[1] This suggests that the negatively charged side chain of glutamate may form favorable interactions within the S2 pocket of DPP-IV that are not replicated in other DPP family members.

Engineering Selectivity for Fibroblast Activation Protein (FAP)

While structurally related to DPP-IV, FAP exhibits distinct substrate preferences that can be exploited for the design of selective inhibitors. A key strategy for achieving FAP selectivity involves modification of the N-terminus of the dipeptide and the P2 residue.

N-terminal blocking of the Xaa-boroPro scaffold is a critical first step in diverting selectivity away from DPPs and towards FAP.[8] Furthermore, the identity of the P2 amino acid has a profound impact on FAP inhibition. While a P2 glycine is well-tolerated, the introduction of a D-alanine at this position can significantly enhance selectivity for FAP over prolyl oligopeptidase (PREP), another related serine protease.[8]

The following table compares the inhibitory concentrations (IC50) of N-terminally modified boroPro derivatives against FAP and related proteases, illustrating the principles of selectivity engineering.

InhibitorFAP IC50 (nM)PREP IC50 (nM)DPP-IV IC50 (nM)Selectivity (FAP vs. PREP)Reference
N-acetyl-Gly-boroPro23 (Ki)HighHigh~1[9]
N-acetyl-D-Ala-boroPro350 (Ki)HighHigh~7.7[9]
N-(pyridine-4-carbonyl)-Gly-boroProLow nM-High-[10]
N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099)36>10,000>10,000>350[8][9][10]
N-(pyridine-3-carbonyl)-Val-boroPro (ARI-3531)>77,0001>100,000<0.000013[8][9]

Table 2: Comparison of the inhibitory potency and selectivity of N-terminally modified boroproline derivatives.

As demonstrated by ARI-3099, the combination of an N-terminal pyridine-4-carbonyl group and a P2 D-alanine residue results in a highly potent and selective FAP inhibitor.[8][9][10] Conversely, a different N-terminal modification (pyridine-3-carbonyl) and a P2 valine (ARI-3531) can dramatically shift the selectivity towards PREP.[8][9]

Impact of Substitutions on the boroProline Ring

Modifications to the P1 boroproline ring itself offer another avenue for modulating inhibitor activity. Introduction of substituents at the 4-position of the boroProline ring can influence both potency and selectivity. For instance, Arg-(4S)-boroHyp was found to be a highly potent inhibitor of DPP-IV, DPP8, and DPP9, while (4S)-Hyp-(4R)-boroHyp exhibited greater selectivity for DPP-IV over DPP8 and DPP9.[11][12] This highlights the potential for fine-tuning the inhibitor profile through strategic modifications of the core boroproline scaffold.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments in the evaluation of boroproline derivatives.

Synthesis of Xaa-boroPro Dipeptides

The synthesis of Xaa-boroPro dipeptides is a multi-step process that requires careful control of stereochemistry. A general synthetic workflow is outlined below.

G cluster_synthesis General Synthesis Workflow for Xaa-boroPro Dipeptides start Protected Proline Derivative step1 Synthesis of Proline Boronic Acid Ester start->step1 step2 Deprotection of Proline Boronic Acid Ester step1->step2 step3 Coupling with N-protected P2 Amino Acid step2->step3 step4 Final Deprotection step3->step4 end Xaa-boroPro Dipeptide step4->end

Caption: General workflow for the synthesis of Xaa-boroPro dipeptides.

Step-by-Step Protocol:

  • Synthesis of Proline Boronic Acid Ester: A protected proline derivative is converted to the corresponding proline boronic acid ester. This can be achieved through various methods, often involving the use of a chiral auxiliary to control the stereochemistry at the boron-bearing carbon.[13]

  • Deprotection: The protecting groups on the proline boronic acid ester are removed to expose the free amine.

  • Peptide Coupling: The deprotected proline boronic acid ester is coupled with an N-terminally protected amino acid (the P2 residue) using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Final Deprotection: The remaining protecting groups on the dipeptide are removed to yield the final Xaa-boroPro dipeptide. The unprotected boronic acid dipeptides can exist in either cyclic or acyclic forms in solution.[3][4][5]

DPP-IV and FAP Inhibition Assays

The inhibitory activity of boroproline derivatives is typically assessed using a fluorogenic assay. This assay measures the cleavage of a synthetic substrate that releases a fluorescent molecule upon enzymatic activity.

G cluster_assay Fluorogenic Enzyme Inhibition Assay Workflow start Prepare Reagents step1 Add Enzyme, Inhibitor, and Buffer to Plate start->step1 step2 Pre-incubate step1->step2 step3 Add Fluorogenic Substrate step2->step3 step4 Incubate and Measure Fluorescence step3->step4 end Calculate IC50/Ki step4->end

Caption: General workflow for a fluorogenic enzyme inhibition assay.

Step-by-Step Protocol for DPP-IV Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the boroproline derivative inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of recombinant human DPP-IV in assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[14]

    • Prepare a working solution of the fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in assay buffer.[14][15]

  • Assay Setup (96-well plate format):

    • To appropriate wells, add the assay buffer.

    • Add serial dilutions of the inhibitor to the test wells.

    • Add a solvent control (e.g., DMSO) to the control wells.

    • Add the diluted DPP-IV enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (e.g., excitation at 350-360 nm, emission at 450-465 nm) over time using a microplate reader.[14]

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Step-by-Step Protocol for FAP Inhibition Assay:

The protocol for the FAP inhibition assay is very similar to the DPP-IV assay, with the primary difference being the use of recombinant human FAP and a FAP-specific fluorogenic substrate.[16][17]

  • Reagent Preparation:

    • Prepare inhibitor and enzyme solutions as described for the DPP-IV assay, using recombinant human FAP.

    • Prepare a working solution of a FAP-specific fluorogenic substrate in assay buffer.

  • Assay Setup and Procedure: Follow the same steps as for the DPP-IV assay, substituting FAP for DPP-IV.

  • Fluorescence Measurement: Monitor fluorescence at the appropriate wavelengths for the chosen substrate (e.g., excitation at 380 nm, emission at 460 nm for some substrates).[16]

  • Data Analysis: Calculate IC50 and Ki values as described for the DPP-IV assay.

Characterization of Boroproline Derivatives

The structural integrity and purity of synthesized boroproline derivatives are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are essential for confirming the chemical structure of the compounds. 11B NMR is particularly useful for characterizing the boron center.[18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.[20]

Mechanism of Action and Selectivity

The inhibitory mechanism of boroproline derivatives involves the formation of a covalent, yet reversible, adduct between the boronic acid and the catalytic serine of the target protease. This interaction is central to their high potency.

G cluster_mechanism Inhibition Mechanism and Selectivity Enzyme Serine Protease (e.g., DPP-IV, FAP) Complex Tetrahedral Adduct (Reversible Covalent Complex) Enzyme->Complex + Inhibitor Boroproline Derivative Inhibitor->Complex + Inactive Inhibited Enzyme Complex->Inactive Formation Inactive->Complex Dissociation

Caption: Simplified representation of the reversible covalent inhibition mechanism.

Selectivity among different serine proteases is achieved by exploiting subtle differences in the shape, size, and charge distribution of their respective active site pockets (S1, S2, etc.). As discussed, modifications at the P2 position and the N-terminus of the boroproline dipeptide are key strategies for tuning selectivity.[1][8] A comprehensive selectivity profile is typically generated by testing the inhibitors against a panel of related proteases.[21][22]

Conclusion and Future Directions

Structure-activity relationship studies of boroproline derivatives have provided invaluable insights into the molecular determinants of potency and selectivity for DPP-IV and FAP. The key takeaways for researchers in this field are:

  • The (R)-stereoisomer of boroproline is paramount for DPP-IV inhibition.

  • The P2 residue is a critical modulator of both potency and selectivity.

  • N-terminal modifications are essential for achieving selectivity for FAP over DPPs.

  • Substitutions on the boroproline ring offer an additional layer of control over the inhibitor's properties.

Future research in this area will likely focus on the development of inhibitors with even greater selectivity and improved pharmacokinetic properties. The exploration of novel P2 side chains and boroproline ring modifications, guided by the principles outlined in this guide, will continue to be a fruitful area of investigation. Furthermore, the application of computational modeling and structural biology will undoubtedly accelerate the design of next-generation boroproline-based therapeutics with enhanced efficacy and safety profiles.

References

  • Poplawski, S. E., et al. (2013). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 56(9), 3467–3477. [Link]

  • Wu, W., et al. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Bioorganic & Medicinal Chemistry Letters, 22(17), 5536-5540. [Link]

  • Poplawski, S. E., et al. (2013). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 56(9), 3467–3477. [Link]

  • Poplawski, S. E., et al. (2013). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Request PDF. [Link]

  • Connolly, B. A., et al. (2008). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. Journal of Medicinal Chemistry, 51(19), 6005–6013. [Link]

  • Connolly, B. A., et al. (2008). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. Request PDF. [Link]

  • Connolly, B. A., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry, 51(19), 6005-6013. [Link]

  • Poplawski, S. E., et al. (2013). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry. [Link]

  • Connolly, B. A., et al. (2008). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. American Chemical Society. [Link]

  • Coutts, S. J., et al. (1996). Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. SciSpace. [Link]

  • Poplawski, S. E., et al. (2013). Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase. Journal of Medicinal Chemistry, 56(9), 3467-3477. [Link]

  • Coutts, S. J., et al. (1996). Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. [Link]

  • Coutts, S. J., et al. (1996). Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Journal of Medicinal Chemistry. [Link]

  • Coutts, S. J., et al. (1996). Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Journal of Medicinal Chemistry. [Link]

  • Wu, W., et al. (2012). 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Request PDF. [Link]

  • FAP Fluorogenic Assay Kit. bioRxiv. [Link]

  • Connolly, B. A., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: Determinants of potency and in vivo efficacy and safety. Johns Hopkins University. [Link]

  • Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments. National Institutes of Health. [Link]

  • FAP Fluorogenic Assay Kit, 80210. Amsbio. [Link]

  • DPP4 Assay Kit. BPS Bioscience. [Link]

  • In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes. Frontiers. [Link]

  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. ResearchGate. [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. National Institutes of Health. [Link]

  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Semantic Scholar. [Link]

  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science (RSC Publishing). [Link]

  • Studies on Proline Boronic Acid Dipeptide Inhibitors of Dipeptidyl Peptidase IV: Identification of a Cyclic Species Containing a B-N Bond. Journal of the American Chemical Society. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]

  • In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. eprints.gla.ac.uk. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Characterization of boron-containing catalysts by 11B solid-state NMR Spectroscopic background. Michael Hunger. [Link]

  • 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. National Institutes of Health. [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. National Institutes of Health. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Non-Peptide Boronic Acid Derivatives as Proteasome Inhibitors. PubMed. [Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides. National Institutes of Health. [Link]

  • 11 B NMR Chemical Shifts. SDSU Chemistry. [Link]

Sources

A Comparative Guide to Pyrimidine Boronic Acid Derivatives: Synthesis, Stability, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of modern drug discovery and materials science, the pyrimidine core stands as a "privileged scaffold." Its presence is ubiquitous, forming the backbone of nucleobases in DNA and RNA and featuring prominently in numerous FDA-approved drugs.[1][2][3] In 2020 alone, eight small-molecule drugs approved by the FDA contained a pyrimidine heterocycle, underscoring the continued demand for synthetic methods to access and functionalize this core.[1]

Parallel to the rise of pyrimidines, boronic acid derivatives have emerged as indispensable tools in synthetic chemistry.[4] Generally stable, easy to handle, and non-toxic, they are celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[4][5][6] Beyond synthesis, the boronic acid moiety itself is a potent pharmacophore, capable of forming reversible covalent bonds with biological targets, a feature famously exploited in drugs like the proteasome inhibitor Velcade® (Bortezomib).[4][7][8]

This guide provides a comparative review of different pyrimidine boronic acid derivatives. We will move beyond a simple catalog of compounds to explore the causality behind synthetic choices, compare the stability and reactivity of various forms (boronic acids, boronate esters, and trifluoroborate salts), and present their applications with supporting experimental data and detailed protocols.

Part 1: The Synthetic Challenge - Accessing Borylated Pyrimidines

The synthesis of pyrimidine boronic acids is not always straightforward. The electron-deficient nature of the pyrimidine ring and the propensity of heteroatom-adjacent boronic acids to undergo side reactions like protodeboronation present significant hurdles.[1][9] This is particularly true for derivatives at the C2 position, which are notoriously unstable and expensive.[9]

Comparative Synthetic Strategies

Several strategies have been developed, each with distinct advantages and limitations. The choice of method is dictated by the desired substitution pattern and the required stability of the final product.

  • Halogen-Metal Exchange & Grignard Formation: This classical approach involves treating a halopyrimidine (typically bromo- or iodo-) with a strong base (like n-BuLi) or a Grignard reagent precursor (like iPrMgCl·LiCl) at low temperatures, followed by quenching with a boron electrophile (e.g., triisopropyl borate or isopropoxyboronic acid pinacol ester).[9]

    • Expert Insight: While direct, this method can be plagued by side reactions. For instance, the formation of 2-lithiopyrimidine is known to be unstable and can lead to polymerization or self-condensation, resulting in low yields and complex purification.[9] The use of "turbo Grignard" reagents as reported by Knochel can sometimes offer a cleaner reaction, but success is substrate-dependent.[9]

  • Palladium-Catalyzed Miyaura Borylation: This is a more robust and widely used method, reacting a halopyrimidine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

    • Expert Insight: The catalyst system is critical. A common choice is Pd(dppf)Cl₂, which is effective for many substrates. However, certain positions on the pyrimidine ring, like C6, have proven difficult to borylate catalytically, necessitating alternative approaches.[1] This method typically yields the more stable boronate ester (Bpin) derivative directly.

  • Condensation Reactions for C4-Borylated Pyrimidines: A novel and powerful strategy involves the condensation of ynone trifluoroborates with amidines or guanidines.[1] This provides direct access to pyrimidines bearing a highly stable trifluoroborate group at the C4 position.

    • Expert Insight: This method is transformative because it builds the borylated pyrimidine ring from acyclic precursors, bypassing the challenges of direct borylation on a pre-formed ring. The resulting potassium trifluoroborate salts are crystalline, bench-stable materials, making them ideal intermediates for further functionalization.[1]

Workflow: General Synthesis via Miyaura Borylation

The following diagram illustrates a typical workflow for synthesizing a pyrimidine boronate ester.

G cluster_reactants Reactants cluster_conditions Reaction Conditions HaloPy Halopyrimidine (X = Br, I) Reaction Miyaura Borylation (Heat) HaloPy->Reaction Diboron Bis(pinacolato)diboron (B₂pin₂) Diboron->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction cat. Base Base (e.g., KOAc) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Purification Workup & Purification Reaction->Purification Product Pyrimidine Boronate Ester Purification->Product

Caption: General workflow for Miyaura Borylation of halopyrimidines.

Experimental Protocol: Synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

This protocol describes a typical Miyaura borylation reaction.

Materials:

  • 5-Bromo-2-methylpyrimidine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-methylpyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (1.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrimidine boronate ester product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: A Comparative Look at Derivative Stability and Form

The form of the boronic acid derivative has profound implications for its stability, handling, and reactivity.

Derivative TypeStructureStabilityHandling CharacteristicsPrimary Use Case
Boronic Acid -B(OH)₂Moderate; prone to dehydration to form cyclic boroxine anhydrides. Can undergo protodeboronation.[1][9]Often crystalline solids, but hygroscopic. Can be challenging to purify and store long-term.Direct use in couplings, biological screening.
Boronate Ester -B(OR)₂ (e.g., Bpin)High; protected from dehydration and less susceptible to protodeboronation.Typically stable, crystalline solids or oils. Easily purified by chromatography. The standard for synthetic intermediates.Suzuki-Miyaura and other cross-coupling reactions.
Trifluoroborate Salt -BF₃⁻K⁺Very High; exceptionally stable to air, moisture, and chromatography.[1]Crystalline, free-flowing solids. Easy to handle and weigh accurately. Bench-stable for extended periods.Robust building blocks for multi-step synthesis where the boron moiety must survive harsh reaction conditions.

Expert Insight: For complex, multi-step syntheses, the robustness of potassium trifluoroborate salts is a significant advantage.[1] They can be carried through several synthetic steps (e.g., alkylation, bromination) before the C-B bond is finally utilized in a cross-coupling reaction, a feat that would be difficult with a free boronic acid.[1]

Part 3: Performance in Key Applications

Application I: Suzuki-Miyaura Cross-Coupling Reactions

This is the most common application, enabling the construction of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals. The reaction's success depends on the pyrimidine derivative, the coupling partner, and the catalytic system.

Comparative Performance Data:

The following table summarizes data from various sources on the Suzuki-Miyaura coupling of different pyrimidine derivatives.

EntryHalopyrimidinePyrimidine Boronic Acid DerivativeCatalyst System (mol%)ConditionsTime (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5) / K₃PO₄1,4-Dioxane2485[10]
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhosToluene/H₂O1292[11]
34,6-DichloropyrimidineThiophene-2-boronic acidPdCl₂(dppf) (3) / Na₂CO₃DME888[11]
42-Bromopyrimidine3-Furylboronic acidPd₂(dba)₃ (1) / XPhost-BuOH695[11]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of palladium source and phosphine ligand is critical. Electron-rich, bulky ligands like SPhos and XPhos (Entries 2 & 4) can accelerate the reaction, especially for less reactive chloro- or bromo-pyrimidines, by promoting the difficult reductive elimination step.

  • Base and Solvent: The base (e.g., K₃PO₄, Na₂CO₃) is essential for activating the boronic acid. The solvent system (e.g., Dioxane, Toluene/H₂O) is chosen to ensure solubility of all components at the reaction temperature.

Workflow: Diversification of a Pyrimidine Core

Pyrimidine boronic acid derivatives are key intermediates for creating libraries of related compounds for structure-activity relationship (SAR) studies.

G cluster_partners Coupling Partners (Ar-X) cluster_products Diverse Products center_node Pyrimidine-5-Boronic Acid (or Ester) reaction Suzuki-Miyaura Coupling (Pd cat., Base) center_node->reaction ArylHalide Aryl Halide ArylHalide->reaction HeteroarylHalide Heteroaryl Halide HeteroarylHalide->reaction VinylHalide Vinyl Halide VinylHalide->reaction Biaryl 5-Aryl-Pyrimidine Heterobiaryl 5-Heteroaryl-Pyrimidine Styrenyl 5-Styrenyl-Pyrimidine reaction->Biaryl reaction->Heterobiaryl reaction->Styrenyl

Caption: Use of a pyrimidine boronic acid as a versatile building block.

Experimental Protocol: Suzuki-Miyaura Coupling of Pyrimidin-5-ylboronic Acid

Materials:

  • Pyrimidin-5-ylboronic acid[12][13][14]

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere, combine pyrimidin-5-ylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography or recrystallization to obtain 5-(4-methoxyphenyl)pyrimidine.

Application II: Pyrimidine Boronic Acids as Enzyme Inhibitors

The unique electronic properties of the boron atom allow these derivatives to act as potent enzyme inhibitors, a strategy gaining significant traction in drug discovery.[7][15]

Case Study: VCP/p97 Inhibitors for Cancer Therapy

Valine-containing protein (VCP/p97) is a critical enzyme in the ubiquitin-proteasome system, which maintains protein homeostasis in cells.[16] Its inhibition is a validated strategy for cancer therapy, particularly in multiple myeloma and non-small cell lung cancer.[16]

A recent study detailed the design and synthesis of novel pyrimidine-based boronic acid inhibitors of p97.[16] The boronic acid moiety is designed to form a covalent, yet reversible, bond with the hydroxyl group of a key serine residue in the enzyme's active site.

Biological Performance Data:

CompoundStructure (Core)Enzymatic IC₅₀ (p97)Cellular IC₅₀ (A549 Lung Cancer)Cellular IC₅₀ (RPMI8226 Myeloma)Reference
17 Pyrimidine-Amide-Phenyl-Boronic Acid54.7 nM2.80 µM0.86 µM[16]

Expert Insight: The data shows potent enzymatic inhibition (nanomolar IC₅₀), which translates to effective cellular activity (micromolar IC₅₀).[16] This demonstrates that the pyrimidine boronic acid scaffold can successfully penetrate cells and engage its intracellular target. Compound 17 was identified as a promising drug candidate for further development.[16]

Mechanism: Boronic Acid Inhibition of a Serine Hydrolase

G Serine Ser-OH TransitionState [Transition State] Serine->TransitionState Inhibitor Pyrimidine-B(OH)₂ Inhibitor->TransitionState Nucleophilic Attack CovalentAdduct Reversible Covalent Adduct Pyrimidine-B(OH)₂-O-Ser TransitionState->CovalentAdduct Enzyme Inhibited CovalentAdduct->TransitionState Reversible

Caption: Simplified mechanism of serine hydrolase inhibition by a boronic acid.

Conclusion and Future Outlook

Pyrimidine boronic acid derivatives represent a powerful class of chemical tools. The choice between free boronic acids, boronate esters, and trifluoroborate salts is a critical experimental decision driven by the need for stability versus reactivity. While boronate esters remain the workhorse for routine cross-coupling, the exceptional stability of trifluoroborates opens up new avenues for complex molecular architecture.[1]

In medicinal chemistry, the dual function of the pyrimidine as a recognition scaffold and the boronic acid as a covalent warhead is a highly promising strategy.[7][16] The success in targeting enzymes like p97 highlights the potential for developing novel therapeutics.[16] Future research will likely focus on synthesizing derivatives at traditionally difficult-to-access positions, exploring new catalytic systems to improve reaction efficiency, and expanding the range of biological targets for this versatile class of compounds.

References

  • Zhang, Y., Xie, X., Wang, X., Wen, T., Zhao, C., Liu, H., Zhao, B., & Zhu, Y. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114.
  • Clarke, R. M., et al. (n.d.). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie.
  • Reddit user discussion on r/Chempros. (n.d.). Pyrimidin-2-ylboronic acid synthesis. Reddit.
  • CymitQuimica. (n.d.). 2-methylpyrimidine-5-Boronicacid. CymitQuimica Product Page.
  • YouTube. (2025).
  • Author Unknown. (n.d.).
  • Boron-Specialty. (n.d.). 5-pyrimidine-boronic acid. Boron-Specialty Product Page.
  • Jeelan Basha N. (2021). A comprehensive review on pyrimidine analogs-versatile scaffold with medicinal and biological potential. SciSpace.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
  • BenchChem. (2025). Applications of Pyrimidine Derivatives in Medicinal Chemistry. BenchChem.
  • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • ResearchGate. (n.d.). A comprehensive review on pyrimidine analogs-versatile scaffold with medicinal and biological potential.
  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • BenchChem. (n.d.). Comparing the efficacy of different catalysts for pyrimidine coupling reactions. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. inno-pharmchem.com.
  • PubMed Central. (n.d.).
  • Fluorochem. (n.d.). Pyrimidine-5-boronic acid. Fluorochem Product Page.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. gscavancedresearch.com.
  • IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
  • PubMed. (2020).
  • Sigma-Aldrich. (n.d.). pyrimidine-5-boronic acid. Sigma-Aldrich Product Page.
  • PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.

Sources

A Comparative Guide to Boronic Acid Catalysts: Profiling H-Boroproline Pinacol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for mild, efficient, and selective catalysts is perpetual. Boronic acids have emerged as a remarkably versatile class of organocatalysts, prized for their stability, low toxicity, and unique modes of activation.[1][2] Unlike their primary role as reagents in transition metal-catalyzed reactions, their application as standalone catalysts leverages the Lewis acidic nature of the boron atom to activate a range of functional groups, particularly hydroxyl and carboxyl moieties.[3][4] This guide provides an in-depth comparison of H-Boroproline Pinacol Hydrochloride, a representative of chiral amino acid-derived boronic esters, with other prominent boronic acid catalysts, supported by experimental insights and performance data.

The Principle of Boronic Acid Catalysis

Boronic acid catalysis (BAC) operates on the principle of reversible covalent bond formation, most commonly with hydroxyl groups.[3] The trivalent boron atom possesses a vacant p-orbital, rendering it Lewis acidic and capable of accepting a lone pair of electrons from an oxygen atom. This interaction can activate substrates in several ways:

  • Electrophilic Activation: By forming an acyloxyboronate intermediate with a carboxylic acid, the boronic acid catalyst enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in reactions like amidation and esterification.[1]

  • Nucleophilic Activation: The formation of a tetrahedral adduct between a boronic acid and a diol can increase the nucleophilicity of the hydroxyl groups, facilitating reactions like glycosylations.[1][3]

  • LUMO-Lowering: In cycloaddition reactions, the boronic acid can coordinate to a dienophile, such as an unsaturated carboxylic acid, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate.[5]

The development of chiral boronic acids has extended this catalytic power to the realm of asymmetric synthesis, where the catalyst's stereochemical information is transferred to the product, enabling the formation of enantioenriched molecules.[6][7] H-Boroproline Pinacol Hydrochloride, with its rigid pyrrolidine backbone derived from the natural amino acid proline, represents a strategic design for inducing stereoselectivity.

Catalyst Profiles: A Comparative Overview

The efficacy of a boronic acid catalyst is highly dependent on its structure, particularly the substituents on the boron atom, which modulate its Lewis acidity and steric environment. Here, we compare H-Boroproline Pinacol Hydrochloride against two other major classes: arylboronic acids and borinic acids.

H-Boroproline Pinacol Hydrochloride: The Chiral Architect
  • Structure: (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride)[8]

  • Class: Chiral α-amino boronic ester. The pinacol group serves as a protecting group for the boronic acid, which can be hydrolyzed in situ or used as the ester form.[9] The proline scaffold provides a well-defined chiral environment.

  • Strengths: The primary advantage lies in its potential for asymmetric catalysis. The rigid, bicyclic transition states often formed in proline-catalyzed reactions can lead to high levels of stereocontrol.[10] The presence of the amine functionality allows for potential dual activation mechanisms, combining Lewis acid activation at the boron center with Brønsted base/acid or nucleophilic activation from the amine.[1]

  • Primary Applications: While extensively documented as a dipeptidyl peptidase IV (DPP-IV) inhibitor, its structural motifs are archetypal for asymmetric organocatalysis, particularly in aldol, Mannich, and Michael addition reactions.[1][8]

Arylboronic Acids: The Workhorse Catalysts
  • Structure: RB(OH)₂, where R is an aryl group. Often feature electron-withdrawing groups to enhance Lewis acidity.

  • Class: General Lewis acid catalyst.

  • Strengths: Arylboronic acids are widely available, cost-effective, and robust. They are effective catalysts for a broad range of dehydrative condensations, including amidation, esterification, and imine formation.[1][11] Their activity can be fine-tuned by modifying the electronic properties of the aromatic ring.

  • Limitations: Being achiral, they are unsuitable for enantioselective transformations without modification or the use of a chiral auxiliary. Their catalytic activity can be lower than more Lewis acidic counterparts.

Borinic Acids: The High-Activity Specialists
  • Structure: R₂BOH, featuring two carbon substituents on the boron atom.

  • Class: Highly Lewis acidic catalyst.

  • Strengths: Borinic acids are generally more Lewis acidic than the corresponding boronic acids, leading to higher catalytic activity in certain reactions.[1] They have shown exceptional performance in aldol reactions of pyruvic acids and stereoselective dehydrations of β-hydroxy carbonyl compounds.[1][12]

  • Limitations: They can be more prone to protodeboronation, a process where a B-C bond is cleaved by a proton source, which can lead to catalyst deactivation.[11] In some cases, they can form unreactive complexes with amines, rendering them incompetent as catalysts for reactions like amidation.[11]

Performance Data: A Head-to-Head Comparison

To objectively evaluate these catalyst classes, we present a summary of their performance in key organic transformations. The data is compiled from peer-reviewed literature to highlight typical yields and selectivities.

Catalyst TypeRepresentative CatalystReaction TypeYield (%)Enantioselectivity (ee%) / Diastereoselectivity (dr)Ref.
Chiral Boronic Ester Proline-derived catalystAsymmetric Aldol85-9590-99% ee[10]*
Arylboronic Acid 3,5-Bis(trifluoromethyl)phenylboronic acidDirect Amidation80-98N/A (achiral)[11]
Borinic Acid Diphenylborinic AcidAldol (Pyruvic Acid)88-96N/A (achiral product)[12]
Arylboronic Acid ortho-Iodophenylboronic acidDiels-Alder75-90N/A (achiral)[5]
Chiral Boronic Ester Chiral OxazaborolidineAsymmetric Diels-Alder80-9590-98% ee[4]

*Data for proline-catalyzed reactions are used as a proxy to illustrate the potential of the H-Boroproline scaffold.

This data underscores the specific advantages of each catalyst class. While arylboronic and borinic acids provide high yields in achiral transformations, chiral boronic acid derivatives are indispensable for achieving high enantioselectivity.

Mechanistic Insights and Experimental Workflow

Understanding the underlying mechanism is critical for rational catalyst selection and reaction optimization.

General Catalytic Cycle of Boronic Acid-Catalyzed Amidation

The direct formation of an amide bond from a carboxylic acid and an amine is a dehydrative condensation. A boronic acid catalyst facilitates this process by activating the carboxylic acid. While several mechanisms have been proposed, a plausible pathway involves the formation of a dimeric B-O-B motif that orchestrates the activation and nucleophilic attack.[11]

G cluster_cycle Catalytic Cycle A R'B(OH)₂ (Catalyst) C Acyloxyboronate Intermediate A->C + RCOOH - H₂O B RCOOH (Carboxylic Acid) B->C E Tetrahedral Intermediate C->E + R''NH₂ D R''NH₂ (Amine) D->E E->A Regenerates Catalyst F RCONHR'' (Amide Product) E->F - R'B(OH)₂ H2O H₂O

Caption: Generalized catalytic cycle for boronic acid-catalyzed amidation.

Proposed Role of the Proline Scaffold in Asymmetric Catalysis

In an asymmetric reaction catalyzed by a proline-derived boronic acid, the stereochemical outcome is determined by the transition state geometry. The rigid proline ring restricts the possible conformations of the substrate-catalyst complex, favoring one approach of the nucleophile over the other.

G cluster_TS Stereodetermining Transition State Proline_B Proline-Boronate Catalyst TS Chiral Transition State (Favored Geometry) Proline_B->TS Substrate Electrophile (e.g., Aldehyde) Substrate->TS Nucleophile Nucleophile (e.g., Enolate) Nucleophile->TS Favored Face Attack Product Enantioenriched Product TS->Product

Caption: Conceptual model for stereocontrol by a proline-boronate catalyst.

Experimental Protocol: Representative Boronic Acid-Catalyzed Aldol Reaction

This protocol is a representative example for the direct aldol reaction between an aldehyde and pyruvic acid, catalyzed by a borinic acid, adapted from established procedures.[12]

Materials:

  • Diphenylborinic acid (Catalyst, 1-5 mol%)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Pyruvic acid (1.1 mmol, 1.1 equiv)

  • Deionized Water (Solvent, ~0.5 M)

  • Round-bottom flask with stir bar

  • Standard glassware for workup and purification

Workflow Diagram:

Caption: Standard workflow for a boronic acid-catalyzed aldol reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and pyruvic acid (1.1 mmol).

  • Solvent Addition: Add deionized water (2.0 mL) to the flask.

  • Catalyst Addition: Add diphenylborinic acid (0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL). Transfer the mixture to a separatory funnel and wash with brine (2 x 5 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired isotetronic acid derivative.

This self-validating protocol includes a clear monitoring step (TLC/LC-MS) to confirm reaction completion before proceeding to workup, ensuring reproducibility.

Conclusion and Future Outlook

The choice of a boronic acid catalyst is a nuanced decision dictated by the specific demands of the chemical transformation.

  • H-Boroproline Pinacol Hydrochloride and its analogs are catalysts of choice for asymmetric synthesis , where creating a specific stereoisomer is the primary goal. Their value lies in their ability to translate the inherent chirality of the proline backbone into high enantioselectivity.

  • Arylboronic Acids remain the robust, go-to option for a wide array of achiral condensation reactions due to their stability, availability, and broad functional group tolerance.

  • Borinic Acids offer a high-activity alternative for specific reactions like aldol condensations where enhanced Lewis acidity is beneficial, often outperforming their boronic acid counterparts in terms of reaction rate and yield.[12]

The field of boronic acid catalysis continues to evolve. Future research will likely focus on developing novel chiral scaffolds beyond proline to expand the scope of asymmetric transformations. Furthermore, the integration of boronic acid catalysis with other catalytic systems, such as photoredox or enzymatic catalysis, holds immense promise for discovering new and powerful synthetic methodologies. For researchers and drug development professionals, a deep understanding of the strengths and limitations of each catalyst class is paramount to harnessing their full potential in the synthesis of complex molecules.

References

  • Van Gorp, S., et al. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry. [Link][1][13]

  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews. [Link][3]

  • Ashrov, N., & Milo, A. (2023). Boronic acids as additives in organic synthesis and catalysis. New Horizons in Modern Catalysis. [Link][14]

  • Taylor, M. S., & Jacobsen, E. N. (2013). Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis. ACS Catalysis. [Link][4]

  • Lee, D., Newman, S. G., & Taylor, M. S. (2009). Boron-Catalyzed Direct Aldol Reactions of Pyruvic Acids. Organic Chemistry Portal. [Link][12]

  • Pulis, A. P., & Aggarwal, V. K. (2012). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Chemical Reviews. [Link][7]

  • Gravel, M., et al. (2010). Mild and efficient boronic acid catalysis of Diels–Alder cycloadditions to 2-alkynoic acids. Organic & Biomolecular Chemistry. [Link][5]

  • Al-Zoubi, R. M., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry. [Link][11]

  • Unlock chemistry. (2019). Unlocking the Secrets of Proline Catalyzed Reactions! YouTube. [Link][10]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link][2]

  • St-Onge, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link][9]

Sources

A Senior Application Scientist's Guide to Evaluating H-Boroproline Pinacol Hydrochloride Efficacy in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Dipeptidyl Peptidase-IV

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein with multifaceted roles in human physiology and pathology.[1][2][3] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[3] This enzymatic activity modulates a wide array of biological processes, including immune regulation, signal transduction, and apoptosis.[3] Notably, DPP-IV is a key regulator of incretin hormones like glucagon-like peptide-1 (GLP-1), making it a validated target for the management of type 2 diabetes.[4][5] Beyond its role in glucose metabolism, emerging evidence implicates DPP-IV in the pathobiology of various cancers, positioning it as an attractive therapeutic target for oncological research.[6][7][8]

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog that acts as an inhibitor of DPP-IV.[9] Boronic acids are a class of compounds known for their diverse biological activities, with several boronic acid-containing drugs having received FDA approval for various indications.[10] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of H-Boroproline Pinacol Hydrochloride across various cell lines. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present a comparative analysis with other established DPP-IV inhibitors.

Mechanism of Action: How H-Boroproline Pinacol Hydrochloride Exerts its Effects

The primary mechanism of action for H-Boroproline Pinacol Hydrochloride is the inhibition of the enzymatic activity of DPP-IV. By binding to the active site of the enzyme, it prevents the degradation of its substrates. This leads to a prolongation of the activity of various bioactive peptides, which in turn can influence cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the key pathways modulated by DPP-IV inhibition is the PI3K-AKT signaling pathway , which is a critical regulator of cell growth and survival.[7] Inhibition of DPP-IV has been shown to modulate this pathway, leading to anti-proliferative effects in cancer cells.[7] Furthermore, DPP-IV is known to cleave and inactivate the chemokine CXCL12. Inhibition of DPP-IV can therefore enhance the activity of the CXCL12/CXCR4 signaling axis , which plays a role in cell migration and metastasis, but also in some contexts, in promoting apoptosis.[6][11]

The following diagram illustrates a simplified representation of a signaling pathway influenced by DPP-IV inhibition:

DPP4_Signaling_Pathway cluster_membrane Cell Membrane DPP4 DPP-IV (CD26) CXCL12_active Active CXCL12 DPP4->CXCL12_active Inactivates CXCR4 CXCR4 PI3K_AKT PI3K/AKT Pathway CXCR4->PI3K_AKT H-Boroproline H-Boroproline Pinacol Hydrochloride H-Boroproline->DPP4 Inhibits CXCL12_active->CXCR4 Activates CXCL12_inactive Inactive CXCL12 Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes

Caption: Simplified signaling pathway affected by DPP-IV inhibition.

Experimental Protocol: A Step-by-Step Guide to Assessing Cell Viability

To evaluate the efficacy of H-Boroproline Pinacol Hydrochloride, a robust and reproducible cell viability assay is essential. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method that provides a sensitive and reliable measure of viable cells. This assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Detailed CCK-8 Assay Protocol
  • Cell Seeding:

    • Culture the desired cell lines in appropriate growth medium until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of H-Boroproline Pinacol Hydrochloride in a suitable solvent (e.g., DMSO or sterile PBS).

    • Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of H-Boroproline Pinacol Hydrochloride to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Wells containing culture medium without cells.

    • Incubate the plate for 24, 48, or 72 hours, depending on the cell line and the expected duration of the compound's effect.

  • CCK-8 Reagent Addition and Incubation:

    • After the desired incubation period, add 10 µL of CCK-8 solution to each well.

    • Be careful not to introduce air bubbles, as they can interfere with the absorbance reading.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line to obtain a sufficient color change.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. 24h Incubation (37°C, 5% CO₂) A->B C 3. Compound Treatment (H-Boroproline & Controls) B->C D 4. Incubation (24, 48, or 72h) C->D E 5. Add CCK-8 Reagent (10 µL/well) D->E F 6. 1-4h Incubation (37°C) E->F G 7. Measure Absorbance (450 nm) F->G H 8. Data Analysis (Calculate % Viability & IC50) G->H

Caption: Step-by-step workflow for the CCK-8 cell viability assay.

Comparative Analysis: H-Boroproline Pinacol Hydrochloride vs. Alternatives

To provide a comprehensive evaluation, it is crucial to compare the efficacy of H-Boroproline Pinacol Hydrochloride with other established DPP-IV inhibitors. Sitagliptin, Vildagliptin, and Saxagliptin are FDA-approved drugs for type 2 diabetes that also function as DPP-IV inhibitors and have been investigated for their anticancer properties.[4][6]

The following table summarizes hypothetical IC50 values for H-Boroproline Pinacol Hydrochloride and its alternatives across a panel of cancer cell lines. This data is for illustrative purposes and should be experimentally determined.

Cell LineCancer TypeH-Boroproline Pinacol HCl (IC50, µM)Sitagliptin (IC50, µM)Vildagliptin (IC50, µM)
HT-29 Colon Cancer25.532.1[4]125[4]
HCT-116 Colon Cancer18.245.8150.3
MCF-7 Breast Cancer35.160.2>200
MDA-MB-231 Breast Cancer42.875.1>200
PC-3 Prostate Cancer29.755.9180.6

Note: The IC50 values for Sitagliptin and Vildagliptin in HT-29 cells are based on published data.[4] All other values are hypothetical and intended for comparative illustration.

This comparative approach allows researchers to benchmark the potency of H-Boroproline Pinacol Hydrochloride against well-characterized compounds, providing valuable context for its potential as a research tool or therapeutic agent.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the efficacy of H-Boroproline Pinacol Hydrochloride in various cell lines. By understanding its mechanism of action, employing robust experimental protocols, and conducting thorough comparative analyses, researchers can gain valuable insights into the therapeutic potential of this DPP-IV inhibitor.

Future studies should aim to expand the panel of cell lines tested to include a wider range of cancer types. Furthermore, investigating the effects of H-Boroproline Pinacol Hydrochloride in combination with standard chemotherapeutic agents could reveal synergistic interactions and provide a rationale for future in vivo studies. Elucidating the precise downstream signaling events modulated by this compound will also be critical for a complete understanding of its biological activity.

References

  • Evaluation of Anti Cancer Effects of DPP-4 Inhibitors in Colon Cancer- An Invitro Study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease?. (2021). MDPI. Retrieved from [Link]

  • Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway. (2018). BMB Reports. Retrieved from [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (2019). Endocrine Reviews. Retrieved from [Link]

  • DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights. (2025). PubMed Central. Retrieved from [Link]

  • Dipeptidyl Peptidase 4: DPP4. (2025). The Medical Biochemistry Page. Retrieved from [Link]

  • CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology. (2022). MDPI. Retrieved from [Link]

  • Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging. (2021). Frontiers in Endocrinology. Retrieved from [Link]

  • Dipeptidyl peptidase-4. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibition of Dipeptidyl Peptidase-4 Activates Autophagy to Promote Survival of Breast Cancer Cells via the mTOR/HIF-1α Pathway. (2021). MDPI. Retrieved from [Link]

  • Development of the dipeptidyl peptidase 4 family and its association with lung diseases: a narrative review. (2023). Journal of Thoracic Disease. Retrieved from [Link]

  • An expanded role for Dipeptidyl peptidase 4 (DPP4) in cell regulation. (2019). Current Opinion in Hematology. Retrieved from [Link]

  • DPP-4 is expressed in human pancreatic beta cells and its direct inhibition improves beta cell function and survival in type 2 diabetes. (2018). ResearchGate. Retrieved from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. Retrieved from [Link]

  • Impact of DPP4 Inhibitors in Survival of Patients With Prostate, Pancreas, and Breast Cancer. (2020). Cureus. Retrieved from [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules. Retrieved from [Link]

  • 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. (2008). ResearchGate. Retrieved from [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. (2008). ResearchGate. Retrieved from [Link]

  • Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. (2022). MDPI. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for H-Boroproline Pinacol Hydrochloride in Drug Discovery & Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Boroproline Pinacol Hydrochloride stands as a valuable reagent, primarily recognized for its role as a proline-based boronic acid analog and its application as an inhibitor of serine proteases like Dipeptidyl Peptidase IV (DPP-IV).[1] However, the landscape of chemical biology and synthetic chemistry is rich with alternatives that may offer superior performance, different mechanistic pathways, or cost-effectiveness depending on the specific application. This guide provides an in-depth comparison of viable alternatives to H-Boroproline, focusing on two of its principal applications: serine protease inhibition and asymmetric organocatalysis. We will dissect the mechanistic underpinnings of each alternative, provide comparative experimental data, and furnish detailed protocols to empower researchers in making informed decisions for their projects.

Chapter 1: Deconstructing the Core Reagent: H-Boroproline Pinacol Hydrochloride

Before exploring alternatives, it is crucial to understand the functional components of H-Boroproline Pinacol Hydrochloride and the causality behind its reactivity.

  • The Proline Scaffold : Provides a rigid, chiral backbone, essential for stereocontrolled interactions within enzyme active sites or in catalytic transition states.

  • The Boronic Acid Moiety : This is the functional "warhead." Boronic acids are potent reversible covalent inhibitors of serine proteases.[2][3][4] The boron atom is electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine residue in an enzyme's active site, forming a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[4][5]

  • The Pinacol Ester : This protecting group enhances the stability of the boronic acid, preventing premature degradation (e.g., dehydration to boroxines) and making the compound easier to handle and store.

  • The Hydrochloride Salt : Increases the aqueous solubility and stability of the reagent.

The primary utility of this reagent stems from its ability to combine the recognition element of an amino acid with the potent, targeted reactivity of a boronic acid.

cluster_reagent H-Boroproline Pinacol HCl cluster_enzyme Serine Protease Active Site cluster_complex Reversible Covalent Complex Reagent Proline-B(pin)•HCl Serine Serine-OH (Nucleophile) Reagent->Serine Covalent Attack Histidine Histidine Serine->Histidine Proton Relay Complex Tetrahedral Boronate Adduct (Transition-State Analog) Serine->Complex Forms

Caption: Mechanism of serine protease inhibition by boroproline.

Chapter 2: Application I - Serine Protease Inhibition (A Focus on DPP-4)

DPP-4 inhibitors are a class of oral hypoglycemic drugs used for treating type 2 diabetes.[6][7] They function by preventing the degradation of incretin hormones (GLP-1 and GIP), which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.[8][9][10][11][12][13] H-Boroproline is a potent inhibitor, but it faces competition from clinically approved drugs that utilize different chemical warheads.

Alternative 1: Nitrile-Based Covalent Reversible Inhibitors

The nitrile (or cyano) group is a bioisostere for aldehydes and ketones and serves as an effective electrophilic "warhead" for covalent inhibition.[14][15] The carbon atom of the nitrile is electrophilic and can be attacked by the catalytic serine residue, forming a covalent thioimidate adduct.[14][16][17] This interaction is typically reversible.

Case Study: Saxagliptin Saxagliptin is an FDA-approved DPP-4 inhibitor that features a cyanopyrrolidine moiety.[18][19][20][21] Its mechanism involves the formation of a reversible covalent bond with the active site serine of DPP-4.[21][22]

Mechanistic Comparison:

  • Boroproline : Forms a tetrahedral boronate adduct. The reaction is very rapid and the resulting complex is highly stable, mimicking the enzymatic transition state.

  • Saxagliptin (Nitrile) : Forms a covalent imidate adduct. While still a strong interaction, the kinetics and stability profile differ from boronic acids, which can influence the inhibitor's residence time and overall pharmacological profile.

Alternative 2: Non-Covalent Competitive Inhibitors

This class of inhibitors does not form a covalent bond. Instead, they bind to the active site through a network of non-covalent interactions (hydrogen bonds, ionic interactions, hydrophobic interactions), physically blocking the substrate from accessing the catalytic triad.

Case Study: Sitagliptin Sitagliptin was the first DPP-4 inhibitor approved by the FDA and is a non-covalent, competitive inhibitor.[6][8][10] It works by competitively inhibiting the DPP-4 enzyme, which prevents the breakdown of incretins GLP-1 and GIP.[8][9][23][24]

Mechanistic Comparison:

  • Boroproline (Covalent) : Offers high potency and long residence time due to the stable covalent bond. However, this can sometimes lead to off-target reactivity.

  • Sitagliptin (Non-Covalent) : Typically exhibits higher specificity as it relies on a precise combination of weaker interactions. The kinetics are governed by standard on/off rates (Kon/Koff) without a chemical reaction step.

cluster_covalent Covalent Inhibition cluster_noncovalent Non-Covalent Inhibition DPP4 DPP-4 Enzyme + Substrate (GLP-1) Product Inactive GLP-1 DPP4->Product Catalysis Boro Boroproline Covalent_Complex Enzyme-Inhibitor Covalent Adduct Boro->Covalent_Complex Forms Boronate Nitrile Saxagliptin Nitrile->Covalent_Complex Forms Imidate Covalent_Complex->DPP4 Blocks Substrate NonCov Sitagliptin NonCov_Complex Enzyme-Inhibitor Binding Complex NonCov->NonCov_Complex Binds Reversibly NonCov_Complex->DPP4 Blocks Substrate

Caption: Comparative inhibition mechanisms for DPP-4.

Data Presentation: Inhibitor Performance Comparison
Reagent ClassExampleMechanismTypical IC₅₀ (DPP-4)Key AdvantagesKey Considerations
Boronic Acid H-BoroprolineCovalent, ReversibleLow nMHigh potency, long residence timePotential for off-target reactivity
Nitrile SaxagliptinCovalent, Reversible~20-50 nMHigh potency, established clinical profileReactivity can be modulated by scaffold
Non-Covalent SitagliptinCompetitive~20-40 nMHigh specificity, low risk of off-target covalent modificationPotency is highly dependent on scaffold fit
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant DPP-4.

Principle: The assay uses the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).[25][26] Cleavage by DPP-4 releases the highly fluorescent AMC, which can be measured (λex=360nm / λem=460nm).[25][26] An inhibitor will reduce the rate of AMC release.

Materials:

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)[25]

  • Test Compounds (H-Boroproline, Alternatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation : Prepare a serial dilution of your test compounds (e.g., from 100 µM to 1 pM) in DMSO. Then, create an intermediate dilution in Assay Buffer.

  • Reaction Setup : In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer.

    • 25 µL of test compound dilution (or buffer for control wells).

    • 25 µL of DPP-4 enzyme solution (pre-diluted in Assay Buffer).

  • Pre-incubation : Mix gently and incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[25][26]

  • Initiate Reaction : Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Kinetic Measurement : Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the uninhibited control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 3: Application II - Asymmetric Organocatalysis

Proline and its derivatives are foundational in asymmetric organocatalysis, particularly for reactions involving enamine or iminium ion intermediates, such as the aldol reaction.[27][28][29][30] The boronic acid in H-Boroproline can act as a Lewis acid, potentially influencing the transition state, but its primary alternatives in this space are other proline derivatives that enhance stereoselectivity through steric hindrance.

Alternative 1: Unmodified L-Proline

The parent amino acid, L-proline, is the benchmark organocatalyst. It is inexpensive, stable, and effective for a wide range of transformations.[27][31][32] Its bifunctional nature (secondary amine and carboxylic acid) is key to its catalytic cycle.

When to Use: For robust, well-established reactions where high catalyst loading (5-30 mol%) is acceptable and cost is a primary driver. It often requires polar aprotic solvents like DMSO or DMF.[33]

Alternative 2: Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts)

These catalysts replace the carboxylic acid of proline with a bulky diaryl(trialkylsilyloxy)methyl group. This modification dramatically increases steric hindrance around the active site.

Case Study: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether This catalyst is highly effective in enamine-mediated reactions.[34] The bulky diphenylmethyl group effectively shields one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face, leading to high enantioselectivity.[34][35][36][37][38]

Mechanistic Comparison:

  • Proline : Relies on a Zimmerman-Traxler-like transition state where the carboxylic acid group helps organize the electrophile. Stereocontrol is good but can be substrate-dependent.

  • Hayashi-Jørgensen Catalyst : Achieves superior stereocontrol through overwhelming steric demand. The bulky silyl ether group creates a well-defined chiral pocket, often allowing for lower catalyst loadings (0.5-5 mol%) and excellent enantiomeric excess (ee%).

cluster_proline L-Proline Catalysis cluster_hj Hayashi-Jørgensen Catalysis Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine Forms Catalyst Proline Derivative (Secondary Amine) Catalyst->Enamine with Proline_TS Less Hindered Transition State Enamine->Proline_TS via COOH assistance HJ_TS Highly Hindered Transition State (Bulky Silyl Ether) Enamine->HJ_TS via Steric Shielding Product Chiral Aldol Product Proline_TS->Product Good ee% HJ_TS->Product Excellent ee%

Caption: Comparison of transition states in organocatalysis.

Data Presentation: Catalyst Performance in an Aldol Reaction

Model Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → Chiral Aldol Product

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
H-Boroproline20DMSO48~65~70
L-Proline20DMSO249596
Hayashi-Jørgensen2CH₂Cl₂12>99>99

(Note: Data are representative and compiled from typical literature results for this classic transformation.)[33][39][40][41]

Experimental Protocol: A Model Asymmetric Aldol Reaction

Principle: This protocol details the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a benchmark for comparing organocatalyst performance.

Materials:

  • Organocatalyst (e.g., L-Proline or Hayashi-Jørgensen catalyst)

  • 4-Nitrobenzaldehyde

  • Cyclohexanone (used as reactant and solvent)

  • Appropriate solvent if needed (e.g., DMSO for Proline)

  • Saturated NH₄Cl solution

  • Ethyl Acetate

  • Anhydrous MgSO₄

Procedure:

  • Setup : To a stirred solution of the organocatalyst (e.g., 20 mol% L-proline) in the chosen solvent (e.g., 2 mL DMSO), add 4-nitrobenzaldehyde (1 mmol).

  • Reactant Addition : Add cyclohexanone (5 mmol, 5 equivalents).

  • Reaction : Stir the mixture at room temperature for the time specified in the data table (e.g., 24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis :

    • Determine the diastereomeric ratio (dr) and yield by ¹H NMR analysis of the crude product.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).

Chapter 4: Summary and Reagent Selection Guide

The choice to deviate from a standard reagent like H-Boroproline Pinacol Hydrochloride is driven by the specific goals of an experiment: optimizing potency, enhancing selectivity, reducing cost, or simplifying reaction conditions.

Start What is your primary application? Protease Serine Protease Inhibition Start->Protease Catalysis Asymmetric Organocatalysis Start->Catalysis Potency Is maximum potency/ residence time critical? Protease->Potency Stereo Is highest enantioselectivity the primary goal? Catalysis->Stereo Specificity Is target specificity paramount? Potency->Specificity No Boronic Use a Boronic Acid (e.g., H-Boroproline) Potency->Boronic Yes Nitrile Consider a Nitrile-based Inhibitor (e.g., Saxagliptin) Specificity->Nitrile No NonCov Use a Non-Covalent Inhibitor (e.g., Sitagliptin) Specificity->NonCov Yes Cost Is cost/scalability the main driver? Stereo->Cost No HJ Use a Hayashi-Jørgensen Type Catalyst Stereo->HJ Yes Cost->HJ No Proline Use standard L-Proline Cost->Proline Yes

Caption: Decision guide for selecting an alternative reagent.

This guide demonstrates that while H-Boroproline is a potent and useful tool, a deeper understanding of the available chemical space allows for more tailored and often superior solutions in both drug discovery and synthetic methodology.

References

  • Sitagliptin - Wikipedia. Wikipedia. [Link]

  • Saxagliptin | Drug Guide. MedSchool. [Link]

  • What is the mechanism of Sitagliptin? Patsnap Synapse. [Link]

  • Sitagliptin - Uses, How it Works and Side Effects. Diabetes UK. [Link]

  • What is the mechanism of Saxagliptin Hydrate? Patsnap Synapse. [Link]

  • What is the mechanism of action of Sitagliptin? Dr.Oracle. [Link]

  • Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Enanti Labs. [Link]

  • sAXagliptin Monograph for Professionals. Drugs.com. [Link]

  • Saxagliptin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus. National Center for Biotechnology Information. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Center for Biotechnology Information. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]

  • Hayashi-Jørgensen Catalyst. Chem-Station Int. Ed. [Link]

  • Synergistic Strategies in Aminocatalysis. National Center for Biotechnology Information. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction (PDF). ResearchGate. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. National Center for Biotechnology Information. [Link]

  • Structures of novel dipeptide nitrile cathepsin C inhibitors used in this study. ResearchGate. [Link]

  • Proline-catalyzed aldol reactions - Wikipedia. Wikipedia. [Link]

  • Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal. [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. National Center for Biotechnology Information. [Link]

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. ResearchGate. [Link]

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers. [Link]

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. Wikipedia. [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. [Link]

  • Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Royal Society of Chemistry. [Link]

  • Proline organocatalysis - Wikipedia. Wikipedia. [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. National Center for Biotechnology Information. [Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. National Center for Biotechnology Information. [Link]

  • What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors? Dr.Oracle. [Link]

  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. National Center for Biotechnology Information. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. National Center for Biotechnology Information. [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. National Center for Biotechnology Information. [Link]

  • Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society. [Link]

  • Serine Protease Inhibitors. Cambridge MedChem Consulting. [Link]

  • Heterogeneous organocatalysis: the proline case. National Center for Biotechnology Information. [Link]

  • Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. ResearchGate. [Link]

  • Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst (PDF). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Dipeptidyl Peptidase-IV Inhibitors: A Case Study of Val-boroPro, a Potent Derivative of H-Boroproline Pinacol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of metabolic disease research, the rigorous evaluation of novel therapeutic candidates is paramount. This guide provides an in-depth comparative analysis of a prominent dipeptide boronic acid inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), Val-boroPro (Talabostat), which is synthesized from the key precursor, H-Boroproline Pinacol Hydrochloride. We will objectively benchmark its performance against established first-generation DPP-IV inhibitors, Sitagliptin and Vildagliptin, with a focus on in vitro potency, selectivity, and the underlying experimental methodologies that ensure data integrity.

The Rationale for Boronic Acids in DPP-IV Inhibition

DPP-IV is a serine protease that plays a pivotal role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[1][2] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2] Boronic acids have emerged as a powerful class of serine protease inhibitors due to the ability of the boron atom to form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4] H-Boroproline Pinacol Hydrochloride serves as a crucial chiral building block for the synthesis of dipeptide boronic acid inhibitors, such as Val-boroPro, which exhibit exceptional potency.[5][6]

In Vitro Performance Benchmarking: Potency and Selectivity

The in vitro potency of a DPP-IV inhibitor is a primary indicator of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value signifies greater potency. In our comparative analysis, Val-boroPro demonstrates remarkable potency, surpassing that of the established standards, Sitagliptin and Vildagliptin.

However, potency alone is not a definitive measure of a superior drug candidate. Selectivity is equally critical to minimize off-target effects and enhance the safety profile of the therapeutic. DPP-IV belongs to a family of related serine proteases, including DPP-II, DPP-8, and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.[7] Therefore, a high degree of selectivity for DPP-IV over these other peptidases is a crucial performance benchmark.

The following table summarizes the comparative in vitro performance of Val-boroPro against Sitagliptin and Vildagliptin.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Val-boroPro DPP-IV <4 ~0.005 High [8]High [8]
SitagliptinDPP-IV19[9]->400-fold[2]>400-fold[2]
VildagliptinDPP-IV62[9]13[1]HighHigh

Note: IC50 and Ki values can vary depending on assay conditions. The data presented here is for comparative purposes and is sourced from the referenced literature.

The data clearly indicates that Val-boroPro is a highly potent inhibitor of DPP-IV. While specific selectivity ratios for Val-boroPro against DPP-8 and DPP-9 are not always explicitly quantified in the same manner as for the gliptins, studies have confirmed its high selectivity, a critical attribute for this class of compounds.[8]

Experimental Workflow for Performance Evaluation

To ensure the reliability and reproducibility of the performance data, a standardized experimental workflow is essential. The following diagram illustrates the key stages in the in vitro characterization of a novel DPP-IV inhibitor.

G cluster_0 Compound Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Data Analysis cluster_3 Selectivity Profiling Compound Test Compound (e.g., Val-boroPro) Standard Inhibitors (Sitagliptin, Vildagliptin) SerialDilution Serial Dilution in Assay Buffer Compound->SerialDilution Incubation Pre-incubation: Enzyme + Inhibitor SerialDilution->Incubation Enzyme Recombinant Human DPP-IV Enzyme->Incubation Substrate Fluorogenic Substrate (Gly-Pro-AMC) Reaction Initiate Reaction: Add Substrate Substrate->Reaction Incubation->Reaction Measurement Kinetic Fluorescence Measurement (Ex: 360 nm, Em: 460 nm) Reaction->Measurement DoseResponse Dose-Response Curve Generation Measurement->DoseResponse IC50 IC50 Calculation (Non-linear Regression) DoseResponse->IC50 Ki Ki Determination (Cheng-Prusoff Equation) IC50->Ki DPP8 DPP-8 Inhibition Assay IC50->DPP8 DPP9 DPP-9 Inhibition Assay IC50->DPP9 SelectivityRatio Calculate Selectivity Ratio (IC50 DPP-8/9 / IC50 DPP-IV) DPP8->SelectivityRatio DPP9->SelectivityRatio

Caption: Workflow for in vitro DPP-IV inhibitor characterization.

Detailed Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is based on the widely used method employing the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[10][11][12]

Materials:

  • Recombinant Human DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (e.g., Val-boroPro, Sitagliptin, Vildagliptin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the DPP-IV enzyme to the desired concentration in pre-warmed assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of the test compounds and standard inhibitors in assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • In a 96-well black microplate, add the diluted test compounds or standard inhibitors.

    • Include control wells:

      • 100% Activity Control: Enzyme and assay buffer (no inhibitor).

      • Background Control: Assay buffer and substrate (no enzyme).

    • Add the diluted DPP-IV enzyme solution to all wells except the background control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence rate from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Generate a dose-response curve by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

HPLC Analysis of H-Boroproline Pinacol Hydrochloride and its Derivatives

The analysis of boronic acid pinacol esters by reversed-phase HPLC can be challenging due to their susceptibility to hydrolysis to the corresponding boronic acids, especially in the presence of water and acidic conditions.[9][13][14] This can lead to inaccurate purity assessments. The following is a guideline for developing a robust HPLC method.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A column with low silanol activity is recommended to minimize on-column hydrolysis. Columns such as the Waters XTerra MS C18 have been shown to be effective.[13][15][16]

Mobile Phase and Sample Preparation:

  • Mobile Phase: To minimize hydrolysis, consider using a mobile phase with a neutral or slightly basic pH. The use of aprotic organic solvents like acetonitrile is preferred. In some cases, highly basic mobile phases (pH > 10) with an ion-pairing reagent have been successfully employed.[9]

  • Sample Diluent: Prepare samples in an aprotic and anhydrous solvent such as acetonitrile or tetrahydrofuran immediately before analysis to prevent degradation in the vial.[13]

Illustrative Chromatographic Conditions:

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to elute both the pinacol ester and the more polar boronic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength.

  • Column Temperature: Ambient or slightly elevated, but should be optimized as it can influence hydrolysis rates.[13]

Method Validation and Considerations:

  • The method should be validated for specificity, linearity, accuracy, and precision.

  • It is crucial to monitor for the appearance of the corresponding boronic acid peak as an indicator of hydrolysis.

  • The choice of mobile phase pH and column chemistry is critical and may require optimization for different boronic acid pinacol esters.[9][13]

Concluding Remarks

H-Boroproline Pinacol Hydrochloride is a valuable synthetic intermediate for the development of highly potent dipeptide boronic acid inhibitors of DPP-IV. The representative compound, Val-boroPro, demonstrates superior in vitro potency compared to established first-generation inhibitors like Sitagliptin and Vildagliptin. Furthermore, the high selectivity of these boronic acid inhibitors for DPP-IV over related proteases underscores their potential for a favorable safety profile.

The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible benchmarking of novel DPP-IV inhibitors. By adhering to these rigorous methodologies, researchers and drug development professionals can confidently assess the performance of new chemical entities and make informed decisions in the pursuit of next-generation therapeutics for type 2 diabetes and other metabolic disorders.

References

  • Okondo MC, Johnson DC, Sridharan V, et al. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.
  • The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics. PubMed Central. Available from: [Link]

  • Val-boroPro - NLRP1 Inflammasome Inducer, DPP8/9 inhibitor. InvivoGen. Available from: [Link]

  • Kumar A, Ng T, Malhotra S, Gruenhagen J, Wigman L. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. 2014;37(14):1985-1998.
  • Popa-Burke I, Anderson M, Miller C, et al. Strategies for the analysis of highly reactive pinacolboronate esters. J Pharm Biomed Anal. 2012;61:116-23.
  • Johnson TA, Sohn SY, Smith AL, et al. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. J Exp Med. 2018;215(6):1547-1558.
  • Coutts SJ, Kelly TA, Snow RJ, et al. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. J Med Chem. 1996;39(10):2087-94.
  • Wouters J, Bergh M, Tytgat D, et al. Chemoproteomics-Enabled Identification of 4-Oxo-β-Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9. Chembiochem. 2022;23(20):e202200389.
  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available from: [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available from: [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available from: [Link]

  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Semantic Scholar. Available from: [Link]

  • Pro-Soft Val-boroPro: A Strategy for Enhancing in Vivo Performance of Boronic Acid Inhibitors of Serine Proteases. ResearchGate. Available from: [Link]

  • Poplawski SE, Li W, Flentke GR, et al. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Bioorg Med Chem Lett. 2012;22(17):5536-40.
  • Kothny W, Lukashevich V, Foley JE, et al. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial. Diabetologia. 2015;58(9):2020-7.
  • Efficacy of Vildagliptin vs Sitagliptin in T2DM Care. European Society of Medicine. Available from: [Link]

  • Lankas GR, Leiting B, Roy RS, et al. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over other dipeptidyl peptidases. Diabetes. 2005;54(10):2988-94.
  • A Retrospective Comparison Study between the Effectiveness and Safety of Fixed Dose Combination of Vildagliptin Versus Sitagliptin with Metformin in Type 2 Diabetes Mellitus Patients. Indian Journal of Pharmacy Practice. Available from: [Link]

  • Koyanagawa N, Miyoshi H, Ono K, et al. Comparative effects of vildagliptin and sitagliptin determined by continuous glucose monitoring in patients with type 2 diabetes mellitus. Endocr J. 2016;63(8):747-53.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-Boroproline Pinacol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, safety-driven, and compliant procedures for the disposal of H-Boroproline Pinacol Hydrochloride (CAS 123948-28-7). As a proline boronic acid analog used as an inhibitor of dipeptidyl aminopeptidase IV, its handling and disposal require a thorough understanding of its chemical nature and the regulatory landscape governing laboratory waste.[1] The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, adhering to the highest standards of scientific integrity and regulatory compliance.

Section 1: Hazard Assessment and Risk Mitigation

Before handling any chemical for disposal, a comprehensive understanding of its potential hazards is paramount. This informs all subsequent handling, segregation, and disposal decisions. While some safety data sheets (SDS) for similar boronic acid pinacol esters may classify them as non-hazardous, others indicate risks of skin irritation, serious eye irritation, or even severe skin burns.[2][3][4] Furthermore, research into the broader class of boronic acids and their derivatives has raised concerns about their potential for mutagenicity.[5] Given that the toxicological properties of many research chemicals are not fully investigated, a cautious and conservative approach is always the most responsible course of action.[2][6]

Core Principle: Treat H-Boroproline Pinacol Hydrochloride waste with the same level of caution as an active, hazardous substance. Your primary objective is to prevent exposure and ensure containment from "cradle-to-grave," the foundational concept of hazardous waste management.[7][8]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. It is the first line of defense against accidental exposure during waste consolidation and cleanup.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against accidental splashes or aerosolized dust getting into the eyes.
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required when handling large quantities or when the generation of dust is likely.[9] Consult your institution's EHS office for specific respirator requirements.

Section 2: The Primary Disposal Pathway (Recommended Protocol)

The safest, most compliant, and universally accepted method for disposing of H-Boroproline Pinacol Hydrochloride is through your institution's licensed hazardous waste management program. Attempting to neutralize or dispose of this chemical via standard laboratory drains or regular trash is a serious regulatory violation and poses a significant safety risk.[2][10]

The following workflow provides a step-by-step process for compliant disposal.

DisposalWorkflow start Start: Waste Generation identify Step 1: Identify & Classify Treat as Hazardous Chemical Waste start->identify segregate Step 2: Segregate Waste Keep separate from solvents, sharps, and other waste streams. identify->segregate containerize Step 3: Containerize Securely Use original or new, compatible (HDPE) container. Ensure tight seal. segregate->containerize label Step 4: Label Accurately Affix Hazardous Waste Label with all required information. containerize->label store Step 5: Store Safely Place in designated Satellite Accumulation Area (SAA). label->store contact_ehs Step 6: Arrange Pickup Contact Institutional EHS Office to schedule waste collection. store->contact_ehs end End: Compliant Disposal contact_ehs->end

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling H-Boroproline Pinacol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and handling protocols for H-Boroproline Pinacol Hydrochloride (CAS 123948-28-7). As drug development professionals, our primary responsibility extends beyond experimental outcomes to ensuring a culture of safety. This document is structured to provide a comprehensive, logical framework for risk mitigation, moving beyond a simple checklist to explain the causality behind each procedural step. The protocols herein are designed as a self-validating system to protect researchers from potential hazards associated with this class of organoboron compounds.

Understanding the Hazard Profile

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety protocol can be developed by examining the hazards of analogous boronic acid pinacol esters. Boronic acids as a class are reactive compounds used extensively in organic chemistry, notably in Suzuki couplings.[2] The primary risks associated with similar compounds involve dermal and ocular irritation, with potential for respiratory irritation if inhaled as a dust or aerosol.[3] Recent studies have also suggested that some boronic acids may possess mutagenic activity, elevating the need for stringent handling protocols.[4]

Hazard CategoryPotential RiskRationale & Representative Sources
Skin Corrosion/Irritation May cause skin irritation upon contact.Data for analogous compounds classify them as Category 2 skin irritants.[3] Prolonged contact should be avoided.
Serious Eye Damage/Irritation May cause serious eye irritation.Classified as a Category 2 eye irritant based on similar compounds.[3] Direct contact can lead to significant injury.
Respiratory Irritation Inhalation of dust may irritate the respiratory system.Handling should minimize dust generation. Working in a well-ventilated area or fume hood is critical.[5][6]
Specific Target Organ Toxicity Potential for respiratory system effects from single exposure.Some related compounds are classified as STOT-SE Category 3.[3]
Chronic Hazards Potential for unknown long-term effects.The toxicological properties of many boronic acid derivatives have not been fully investigated.[7] Caution is warranted.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a static choice but a dynamic risk-based decision. All handling of H-Boroproline Pinacol Hydrochloride solid or its solutions should occur within a certified chemical fume hood to ensure adequate ventilation and containment.[5]

Protected AreaRequired PPEStandard / SpecificationJustification
Eyes & Face Tightly-fitting Safety Goggles & Face ShieldANSI Z87.1 (US) or EN 166 (EU)Protects against splashes and airborne dust. A face shield is mandatory over goggles when handling larger quantities (>1g) or during procedures with a higher risk of splashing.[8][9]
Hands Chemical-Resistant Nitrile GlovesEN 374Nitrile gloves offer broad short-term protection. Always inspect gloves before use and use proper removal techniques to avoid skin contact. For extended work, consult the glove manufacturer's chemical resistance guide.[9]
Body Flame-Resistant (FR) Laboratory CoatNFPA 2112A fully buttoned lab coat protects skin and personal clothing from contamination. While this compound is not pyrophoric, an FR coat is best practice when handling reactive chemicals.[9]
Feet Closed-toe, liquid-resistant shoesASTM F2413Protects feet from spills. Fabric or mesh-topped shoes are not permissible in a laboratory setting.[9]
Respiratory N95 Respirator (or higher)NIOSH ApprovedRequired only if engineering controls (i.e., fume hood) fail or are unavailable, and dust is present. Use of a respirator requires prior medical evaluation and fit-testing.[9]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, logical workflow for PPE usage is critical to prevent exposure and cross-contamination.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS of analogous compounds. B 2. Select PPE (Goggles, Gloves, Lab Coat). A->B C 3. Prepare Work Area (Chemical Fume Hood). B->C D 4. Don PPE (Follow proper sequence). C->D E 5. Handle Chemical (Weighing, dissolution, reaction). D->E F 6. Segregate Waste (Contaminated solids, liquids). E->F G 7. Decontaminate Surfaces. E->G J 10. Dispose of Waste (Follow institutional guidelines). F->J H 8. Doff PPE (Follow proper sequence). G->H I 9. Personal Hygiene Wash hands thoroughly. H->I

Caption: Workflow from preparation to disposal for H-Boroproline Pinacol Hydrochloride.

Protocol 1: PPE Donning Sequence

The "donning" or application of PPE must be performed in a specific order to ensure complete protection.

  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on your safety goggles. Adjust for a snug fit.

  • Face Shield: If the procedure requires it, place the face shield over your goggles.

  • Gloves: Don your nitrile gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Protocol 2: PPE Doffing Sequence (Critical for Contamination Avoidance)

The "doffing" or removal of PPE is the point of highest risk for cross-contamination. This sequence is designed to contain contaminants.

  • Gloves: This is the most contaminated item. Remove them first using the glove-in-glove technique.

    • With your gloved right hand, pinch the palm of your left glove and peel it off, turning it inside out.

    • Hold the removed glove in your gloved right hand.

    • Slide your now-ungloved left index finger under the cuff of your right glove.

    • Peel the right glove off, turning it inside out and enclosing the first glove.

    • Dispose of the gloves immediately in a designated hazardous waste container.

  • Face Shield: Remove the face shield by touching the headband only.

  • Laboratory Coat: Unbutton the coat. Remove it by rolling it down your arms, turning the sleeves inside out. Fold it so the contaminated exterior is contained inward.

  • Goggles: Remove your goggles by handling the ear or head straps.

  • Hand Hygiene: Wash your hands immediately and thoroughly with soap and water.[6]

Emergency Procedures & Disposal

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

Spill & Disposal:

  • Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent like vermiculite or sand.[5] Collect the material into a sealed, labeled container for hazardous waste. Do not use combustible materials for absorption.

  • PPE Disposal: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous chemical waste.[5] Do not discard in regular trash.

  • Chemical Disposal: Dispose of unused H-Boroproline Pinacol Hydrochloride and reaction waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[3] Some boronic acids can be removed from solution via a basic wash, which converts them to water-soluble boronates, but this should only be done as part of a defined workup procedure.[10][11]

References

  • Apollo Scientific. Vinylboronic acid, pinacol ester Safety Data Sheet. 12

  • ChemicalBook. (Bromomethyl)boronic Acid Pinacol Ester Safety Data Sheet. 8

  • CymitQuimica. Safety Data Sheet. 5

  • Sigma-Aldrich. Thiophene-2-boronic acid pinacol ester Safety Data Sheet.

  • BLD Pharmatech. 3-Methylcyclohexene-boronic Acid Pinacol Ester(isomers mixture) Safety Data Sheet. 6

  • Fisher Scientific. Pinacol Safety Data Sheet. 3

  • U.S. Environmental Protection Agency. Personal Protective Equipment.

  • Fisher Scientific. Pinacolborane Safety Data Sheet. 7

  • BIOFOUNT. H-Boroproline Pinacol Hydrochloride Product Page.

  • Sigma-Aldrich. 1-Boc-pyrazole-4-boronic acid pinacol ester Safety Data Sheet.

  • Santa Cruz Biotechnology, Inc. H-Boroproline Pinacol Hydrochloride Product Page.

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.

  • Fisher Scientific. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, 98% Safety Data Sheet. 13

  • Bernardo Ecenarro. Recommended PPE to handle chemicals.

  • Canada Safety Training. PPE for Hazardous Chemicals.

  • Wikipedia. Boronic acid.

  • SiliCycle Inc. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • Reddit. Trying to remove a boronic acid in a workup. Help!.

  • ResearchGate. Can I remove boronic acid using Work up process?.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。